molecular formula C11H10ClNO B1595823 (2-Chloro-8-methylquinolin-3-yl)methanol CAS No. 333408-31-4

(2-Chloro-8-methylquinolin-3-yl)methanol

Cat. No.: B1595823
CAS No.: 333408-31-4
M. Wt: 207.65 g/mol
InChI Key: GQLHTRIZUUCKGQ-UHFFFAOYSA-N
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Description

(2-Chloro-8-methylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-8-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLHTRIZUUCKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357707
Record name (2-chloro-8-methylquinolin-3-yl)methanol
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-31-4
Record name (2-chloro-8-methylquinolin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-31-4
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Foundational & Exploratory

(2-Chloro-8-methylquinolin-3-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol

Executive Summary

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds. This guide provides a comprehensive, in-depth analysis of a reliable and efficient two-step synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development.

The synthesis begins with the Vilsmeier-Haack cyclization of N-(2-tolyl)acetamide to form the critical precursor, 2-chloro-8-methylquinoline-3-carbaldehyde. This is followed by the selective reduction of the aldehyde functional group to yield the final product, this compound. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers field-proven insights into the causality behind critical experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring at specific positions is crucial for modulating its biological activity and physicochemical properties. The title compound, this compound, features a chloro-substituent at the 2-position, a methyl group at the 8-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile building block, with the chlorine atom serving as a reactive site for nucleophilic substitution and the alcohol group available for esterification, etherification, or oxidation.

This guide details a robust synthetic route that is both efficient and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Overall Synthetic Pathway

The synthesis is a two-stage process starting from a commercially available acetanilide derivative. The first stage constructs the core quinoline ring system, and the second stage performs a functional group transformation to yield the target alcohol.

G A N-(2-tolyl)acetamide B Step 1: Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Cyclization & Formylation C 2-Chloro-8-methylquinoline-3-carbaldehyde B->C D Step 2: Selective Reduction (NaBH₄) C->D Aldehyde Reduction E This compound D->E

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The foundational step in this pathway is the construction of the substituted quinoline ring system using the Vilsmeier-Haack reaction.[1] This classic reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also be used to synthesize quinolines from acetanilides.[2][3]

Reaction Principle & Mechanism

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution. First, a Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich ring of the starting material, N-(2-tolyl)acetamide, attacks this electrophilic reagent, initiating a sequence of cyclization and dehydration steps that ultimately yield the 2-chloroquinoline-3-carbaldehyde product after hydrolysis.[6]

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ N-(2-tolyl)acetamide N-(2-tolyl)acetamide Iminium Intermediate Iminium Intermediate N-(2-tolyl)acetamide->Iminium Intermediate + Vilsmeier Reagent (Electrophilic Attack) Cyclized Intermediate Cyclized Intermediate Iminium Intermediate->Cyclized Intermediate Intramolecular Cyclization Hydrolysis & Aromatization Hydrolysis & Aromatization Cyclized Intermediate->Hydrolysis & Aromatization H₂O Workup 2-Chloro-8-methylquinoline-3-carbaldehyde 2-Chloro-8-methylquinoline-3-carbaldehyde Hydrolysis & Aromatization->2-Chloro-8-methylquinoline-3-carbaldehyde H₂O Workup

Caption: Conceptual mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Expertise & Field Insights

The choice of N-(2-tolyl)acetamide as the starting material is critical. The ortho-methyl group on the aniline ring directs the cyclization to form the 8-methylquinoline isomer. The acetamido group provides the necessary atoms for the formation of the new heterocyclic ring. The Vilsmeier reagent (POCl₃/DMF) serves a dual purpose: it acts as the formylating agent to introduce the C3-aldehyde and as the chlorinating and dehydrating agent to facilitate ring closure and formation of the C2-chloro substituent.[1][2] The reaction is typically heated to drive the cyclization to completion.[6]

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures.[2][6]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare the Vilsmeier-Haack reagent. Cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise with stirring, ensuring the temperature remains below 10 °C.

  • Reaction Execution: Once the Vilsmeier reagent is formed, add N-(2-tolyl)acetamide (1 equivalent) portion-wise to the mixture.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-Chloro-8-methylquinoline-3-carbaldehyde as a white solid.[6]

ParameterValueReference
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance White solid[6]
Melting Point 138-141 °C

Part II: Reduction to this compound

The second and final step is the selective reduction of the aldehyde group of the intermediate to a primary alcohol. This transformation is reliably achieved using a mild reducing agent to avoid unwanted side reactions.

Reaction Principle & Mechanism

Sodium borohydride (NaBH₄) is an excellent choice for this reduction.[7] It is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during work-up yields the primary alcohol.

Expertise & Field Insights

While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aldehydes, sodium borohydride is preferred for its superior selectivity and safety.[7][8] NaBH₄ will readily reduce aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent on the quinoline ring or the aromatic system itself. The reaction is conveniently carried out in protic solvents like methanol or ethanol.[9] A microwave-assisted method using NaBH₄ and montmorillonite K-10 clay as a catalyst has been reported to significantly shorten the reaction time.[9]

Detailed Experimental Protocol

This protocol is based on the procedure reported by Khan, F. N., et al. (2011).[9]

  • Reaction Setup: In an open beaker or flask, combine 2-Chloro-8-methylquinoline-3-carbaldehyde (1 equivalent) and sodium borohydride (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of montmorillonite K-10 clay.

  • Microwave Irradiation: Irradiate the solid mixture in a microwave oven at 500 W for approximately 4 minutes. Monitor the reaction's completion using TLC.

  • Work-up: After the reaction is complete, add ethyl acetate to the mixture and stir.

  • Purification: Filter the mixture to remove the solid catalyst. Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture as the eluent, to obtain pure this compound.[9]

ParameterValueReference
Molecular Formula C₁₁H₁₀ClNO[9]
Molecular Weight 207.65 g/mol [9]
Appearance Colorless plates[9]
Safety Considerations
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium borohydride (NaBH₄): Flammable solid that can react with water or acids to produce flammable hydrogen gas. Store in a dry environment.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-step sequence. The Vilsmeier-Haack reaction provides a reliable method for constructing the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate from N-(2-tolyl)acetamide. Subsequent selective reduction of the aldehyde using sodium borohydride, particularly under microwave-assisted conditions, offers a rapid and high-yielding route to the final product. This technical guide provides the necessary procedural details and chemical rationale to enable researchers to successfully synthesize this valuable chemical building block.

References
  • Khan, F. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2722. [Link]

  • Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7158-7197. [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Patel, H. M., & Patel, K. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Booth, J., et al. (1950). The reduction of o-quinones with lithium aluminium hydride. Journal of the Chemical Society, 1188. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

Sources

An In-Depth Technical Guide to (2-Chloro-8-methylquinolin-3-yl)methanol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Chloro-8-methylquinolin-3-yl)methanol, CAS Number 333408-31-4, a key heterocyclic intermediate in the field of medicinal chemistry. This document delves into its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its significance as a building block for novel therapeutic agents. The information presented herein is intended to empower researchers and drug development professionals in their quest for new and effective pharmaceuticals.

Compound at a Glance: Physicochemical and Structural Properties

This compound is a solid, near-planar molecule with the chemical formula C₁₁H₁₀ClNO.[1][2] Its quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, known to be a component of numerous compounds with a wide array of biological activities.[3] The strategic placement of the chloro, methyl, and hydroxymethyl groups on this scaffold provides multiple reaction sites for further chemical modification, making it a versatile precursor for the synthesis of diverse molecular architectures.

PropertyValueSource
CAS Number 333408-31-4[4]
Molecular Formula C₁₁H₁₀ClNO[1][2]
Molecular Weight 207.66 g/mol [4]
Physical Form Solid[4]
Melting Point 130-131 °C
Storage Temperature 2-8°C under an inert atmosphere[4]
Purity Typically ≥95%[4]

The crystal structure of this compound reveals a monoclinic system.[1][2] The molecules in the solid-state are interconnected through O—H···O hydrogen bonds.[1][2]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of its precursor, 2-chloro-8-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is a well-established and efficient method for the formylation of activated aromatic compounds. The subsequent step is the selective reduction of the aldehyde group to a primary alcohol.

Step 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent then reacts with an electron-rich aromatic substrate, in this case, N-(2-methylphenyl)acetamide, to yield the formylated and chlorinated quinoline derivative. The methyl group at the 8-position of the quinoline ring originates from the ortho-methyl group of the starting aniline derivative.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction.

  • Substrate Addition: Once the addition of POCl₃ is complete, add N-(2-methylphenyl)acetamide portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition of the acetanilide, slowly raise the temperature and reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, 2-chloro-8-methylquinoline-3-carbaldehyde, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a pure crystalline solid.

Step 2: Reduction to this compound

The selective reduction of the aldehyde functional group in 2-chloro-8-methylquinoline-3-carbaldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.

Experimental Protocol: Reduction of the Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-8-methylquinoline-3-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, cautiously add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure product.[1]

Diagram of Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Selective Reduction N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Attack) N-(2-methylphenyl)acetamide->Vilsmeier_Reagent DMF_POCl3 DMF / POCl3 DMF_POCl3->Vilsmeier_Reagent Precursor 2-Chloro-8-methylquinoline-3-carbaldehyde Vilsmeier_Reagent->Precursor Cyclization & Formylation Target_Compound This compound Precursor->Target_Compound Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Target_Compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Expected Spectral Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the quinoline core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will correspond to the aromatic carbons of the quinoline ring, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring, are also expected. The C-Cl stretching vibration will likely appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the reactive chloro and hydroxymethyl groups allows for a variety of chemical transformations, enabling the generation of diverse libraries of quinoline derivatives for pharmacological screening.

A Precursor to Bioactive Heterocycles

The precursor to our title compound, 2-chloro-8-methylquinoline-3-carbaldehyde, has been utilized in the synthesis of various heterocyclic systems with potential therapeutic applications. For instance, it can be condensed with different amines to form Schiff bases, which can then be further modified or cyclized to generate novel heterocyclic scaffolds. These derivatives have been investigated for their antimicrobial and anticancer activities.

Potential in Anticancer Drug Design

Quinoline-based compounds have shown significant promise as anticancer agents, targeting various cellular pathways involved in cancer progression. While direct studies on this compound are limited, its structural motifs are present in compounds with known anticancer activity. For example, quinoline-chalcone derivatives have been synthesized and evaluated for their anticancer properties. The hydroxymethyl group of our title compound can be oxidized to a carboxylic acid or converted to other functional groups, providing a handle for the attachment of pharmacophores known to interact with cancer-related targets.

Diagram of Potential Derivatization

Derivatization cluster_derivatives Potential Bioactive Derivatives Start This compound Ester Ester Derivatives (Antimicrobial/Anticancer) Start->Ester Esterification Ether Ether Derivatives (Kinase Inhibitors) Start->Ether Williamson Ether Synthesis Amine Amine Derivatives (Antimalarial/Antiviral) Start->Amine Mitsunobu Reaction or Halogenation then Substitution Oxidized Carboxylic Acid Derivatives (Further Functionalization) Start->Oxidized Oxidation

Caption: Potential synthetic pathways from this compound.

Safety and Handling

This compound is harmful if swallowed and causes serious eye damage.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward two-step synthesis from readily available starting materials makes it an accessible intermediate for researchers in medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for the generation of diverse libraries of quinoline derivatives, which can be screened for a wide range of biological activities, particularly in the areas of oncology and infectious diseases. This guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this important chemical entity.

References

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  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 54069-54095. [Link]

  • Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. [Link]

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  • Ibrahim, D. A., et al. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Journal of the Chinese Chemical Society, 62(9), 785-796. [Link]

  • Roopan, S. M., & Khan, F. N. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Research on Chemical Intermediates, 37(2-5), 363-370. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7036-7065. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

Sources

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1] This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[2][3][4] From the historic antimalarial quinine isolated from Cinchona bark to modern FDA-approved anticancer drugs, the quinoline nucleus has been a consistent source of therapeutic innovation.[5][6] Its versatility allows for substitutions at various positions, enabling medicinal chemists to fine-tune its biological effects and develop agents targeting a wide array of diseases, including cancer, malaria, microbial infections, and inflammatory conditions.[7][8][9][10]

This guide provides a technical exploration of the core biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their efficacy.

Quinoline_Biological_Activities quinoline Quinoline Core Scaffold anticancer Anticancer Activity quinoline->anticancer antimalarial Antimalarial Activity quinoline->antimalarial antimicrobial Antimicrobial Activity quinoline->antimicrobial anti_inflammatory Anti-inflammatory Activity quinoline->anti_inflammatory other Other Activities (Antiviral, Anticonvulsant, etc.) quinoline->other

Caption: The versatile quinoline scaffold gives rise to a wide array of biological activities.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline derivatives represent a significant class of antiproliferative agents that exhibit cytotoxicity through diverse and potent mechanisms.[1] Their efficacy is highly dependent on the nature and position of substituents on the quinoline core.[11][12]

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues, such as streptonigrin, function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[1][13] This interference with DNA replication and transcription can trigger cell death.[14] Furthermore, they can inhibit topoisomerase I and II, enzymes essential for managing DNA topology during replication, leading to DNA damage and apoptosis.[13][14]

  • Kinase Inhibition: Several signaling pathways crucial for cancer cell growth and survival are driven by kinases. Quinoline derivatives have been developed as potent inhibitors of these enzymes. For instance, a number of derivatives act as Pim-1 kinase inhibitors, a serine/threonine kinase that is upregulated in many human cancers and controls apoptosis.[13] The interaction of moieties like 8-hydroxyquinoline-7-carboxylic acid with key residues in the ATP-binding site of the kinase is responsible for this inhibitory effect.[13]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed by tubulin polymerization, is critical for cell division. Some quinoline-indole hybrids have shown potent anti-tubulin activity, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13][14]

Structure-Activity Relationship (SAR)

The anticancer potential of quinoline derivatives is intricately linked to their chemical structure.[1]

  • Substitutions at C2 and C4: 2,4-disubstituted quinolines are particularly important in the development of new anticancer agents, demonstrating efficacy through mechanisms like cell cycle arrest and apoptosis.[1]

  • Substitutions at C4 and C7: The presence of an amino side chain at the C4-position can enhance antiproliferative effects.[11] Additionally, 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against multiple cancer cell lines.[1]

  • Side Chain Length: The length of an alkylamino side chain is crucial, with studies suggesting that a two-carbon (ethyl) linker is often optimal for potency.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinoline derivatives against various human cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ ValueReference
Indole-Quinoline Hybrid (Compound 2)K562 (Leukemia)2.09 µM (Tubulin Inhibition)[13]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazoneHCT-8 (Colon)0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
Quinoline-2-carboxamidesPC-3 (Prostate)1.29 µM (GI₅₀)[13]

Antimalarial Activity: A Legacy of Fighting Parasites

The history of quinoline in medicine is inextricably linked to the fight against malaria.[5] Drugs like chloroquine, quinine, and mefloquine have been mainstays in antimalarial therapy for decades.[2][5]

Mechanism of Action

The primary mechanism of action for many antimalarial quinolines, like chloroquine, involves disrupting the parasite's detoxification process within the host's red blood cells.[5][15]

  • The Plasmodium parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme.

  • To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.

  • Quinoline drugs, which are weak bases, accumulate in the acidic digestive vacuole of the parasite.[5]

  • Here, they bind to the heme molecules, preventing their polymerization into hemozoin.

  • The buildup of toxic free heme leads to oxidative stress and lysis of the parasite, killing it.[15]

Antimalarial_Mechanism cluster_inhibition hemoglobin Hemoglobin (in RBC) parasite Plasmodium Parasite (Digestive Vacuole) hemoglobin->parasite Digestion heme Toxic Free Heme parasite->heme hemozoin Inert Hemozoin Crystal heme->hemozoin Polymerization (Detoxification) death Parasite Death heme->death Toxicity Build-up quinoline Quinoline Derivative (e.g., Chloroquine) quinoline->parasite Accumulation quinoline->heme Binding inhibit_label INHIBITS

Caption: Mechanism of heme polymerization inhibition by quinoline antimalarials.

Structure-Activity Relationship (SAR)
  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a common and critical structural feature for high antimalarial potency, as seen in chloroquine.[16]

  • 4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is essential for activity.[16] The basic nitrogen in this side chain is crucial for the drug's accumulation in the parasite's acidic food vacuole.[5]

  • Hybrid Compounds: Creating hybrid molecules by linking the quinoline scaffold to other pharmacophores, such as ferrocene or sulfonamides, has proven to be an effective strategy to combat drug-resistant strains.[17]

Antimicrobial Activity: Combating Bacteria and Fungi

Quinoline derivatives have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[9][18]

Mechanism of Action

The antimicrobial actions of quinolines are varied. Some derivatives function as peptide deformylase (PDF) enzyme inhibitors, disrupting a critical step in bacterial protein synthesis.[19] Others are thought to target the proton pump of ATP synthase, interfering with cellular energy production.[18] Their broad-spectrum activity has been noted against both Gram-positive strains (like MRSA and C. difficile) and Gram-negative bacteria.[18][20]

Structure-Activity Relationship (SAR)

The antimicrobial potency is highly influenced by the substituents.

  • The incorporation of sulfonyl, benzoyl, or propargyl moieties onto a 6-amino-4-methyl-1H-quinoline-2-one core has yielded compounds with excellent antibacterial and antifungal activity.[19]

  • Combinatorial screening has shown that using quinoline derivatives in conjunction with reference drugs can lower the minimum inhibitory concentration (MIC) values, suggesting synergistic effects.[20]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline-based molecules are being explored as potent anti-inflammatory agents.[21][22]

Mechanism of Action

Quinoline derivatives can target several key pharmacological players in the inflammatory cascade, including:

  • Cyclooxygenase (COX): Inhibition of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[22][23]

  • Phosphodiesterase 4 (PDE4): An enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key signaling molecule in inflammatory cells.[22][23]

  • TNF-α Converting Enzyme (TACE): This enzyme is responsible for releasing the pro-inflammatory cytokine TNF-α.[23]

Structure-Activity Relationship (SAR)

The specific target of a quinoline derivative is often dictated by its substituents.[22]

  • Quinolines featuring a carboxylic acid moiety tend to show COX inhibition.[22][23]

  • Those with a carboxamide moiety often display antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), another target in inflammation and pain.[22][23]

  • The presence of an aniline moiety at C-4 and an aryl group at C-8 has been linked to PDE4 inhibition.[22]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are foundational methods for assessing the biological activity of newly synthesized quinoline derivatives in a laboratory setting.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.[1][24]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[24]

  • Compound Preparation: Prepare serial dilutions of the quinoline derivatives in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.[24]

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48–72 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h (Allow Attachment) seed_cells->incubate1 treat 3. Add Quinoline Derivatives (Various Concentrations) incubate1->treat incubate2 4. Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antimalarial Activity Assay

This assay determines the efficacy of compounds against the blood stages of Plasmodium falciparum cultured in vitro.

Principle: The assay measures the inhibition of parasite growth over one life cycle (approximately 48 hours) by quantifying parasite lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant W2 strains) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine.[25][26]

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population.[26]

  • Assay Setup: In a 96-well plate, add the test compounds at serial dilutions. Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Growth Assessment (Microscopy): After incubation, prepare thin blood smears from each well, stain with Giemsa, and count the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope to determine the parasitemia percentage.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration compared to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The quinoline scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated a wide range of potent biological activities, from anticancer and antimalarial to antimicrobial and anti-inflammatory effects.[2][7] The capacity for chemical modification at multiple positions on the quinoline ring allows for the precise tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research will likely focus on the synthesis of novel hybrid molecules that combine the quinoline core with other pharmacologically active moieties to overcome drug resistance and enhance target specificity.[17] Furthermore, a deeper understanding of the molecular targets and mechanistic pathways will be crucial for designing next-generation quinoline-based therapeutics with improved efficacy and reduced side effects.[12] The continued exploration of this privileged scaffold promises to yield new and powerful tools for combating a wide range of human diseases.

References

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  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (n.d.). PubMed Central.
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among the vast library of quinoline derivatives, (2-Chloro-8-methylquinolin-3-yl)methanol stands out as a versatile synthetic intermediate, primed for further functionalization in the development of novel chemical entities. This guide, intended for researchers and professionals in the field of drug discovery and development, provides a comprehensive technical overview of its molecular structure, detailed synthetic protocols, and characterization methodologies. As a Senior Application Scientist, the following narrative is structured to not only present established protocols but also to offer insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₀ClNO, is a heterocyclic aromatic compound.[4] Its molecular structure is characterized by a quinoline core, substituted with a chloro group at the 2-position, a methyl group at the 8-position, and a hydroxymethyl group at the 3-position. The presence of these functional groups offers multiple avenues for synthetic modification, making it a valuable building block in medicinal chemistry.

The molecule is nearly planar, a characteristic feature of the quinoline ring system.[4][5] X-ray crystallography data reveals a monoclinic crystal system.[4] In the solid state, molecules of this compound are interconnected through intermolecular O-H···O hydrogen bonds.[4][5] The crystal packing is further stabilized by C-H···π and π-π stacking interactions, with a centroid-centroid distance of approximately 3.661 Å.[4][5]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
Molecular FormulaC₁₁H₁₀ClNO[4]
Molecular Weight207.65 g/mol [4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
AppearanceColorless plates[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-Chloro-8-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by the selective reduction of the aldehyde group to the corresponding primary alcohol.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] In the context of quinoline synthesis, it provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6]

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a drying tube and maintained at 0°C, add 5 mL of N,N-dimethylformamide (DMF).[7] Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.[7] This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4 grams of o-methylacetanilide.[7]

  • Reaction Execution: The reaction mixture is then refluxed for 6-8 hours at a temperature of 80-90°C using an air condenser.[7]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.[7] The mixture is stirred for approximately 30 minutes to ensure complete precipitation of the product.[7] The resulting solid, 2-Chloro-8-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[7]

  • Purification: The crude product is purified by recrystallization from ethyl acetate.[7]

Causality of Experimental Choices:

  • The use of DMF and POCl₃ is standard for generating the Vilsmeier reagent, a potent electrophile necessary for the formylation and subsequent cyclization.

  • o-Methylacetanilide is the chosen starting material to introduce the 8-methyl group on the quinoline ring.

  • The reaction is performed under anhydrous conditions initially to prevent the decomposition of the Vilsmeier reagent.

  • The final work-up with ice-cold water hydrolyzes the intermediate iminium species to the aldehyde and precipitates the product.

Diagrammatic Representation of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Synthesis cluster_reagent_prep Vilsmeier Reagent Preparation cluster_main_reaction Quinoline Formation cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0°C, Stirring POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide o-Methylacetanilide Acetanilide->Reaction_Mixture Reflux Reflux (6-8h, 80-90°C) Reaction_Mixture->Reflux Crude_Product Crude Product (Precipitate) Reflux->Crude_Product Pour into ice-water Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization Final_Product 2-Chloro-8-methylquinoline- 3-carbaldehyde Recrystallization->Final_Product

Caption: Workflow for the synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde.

Step 2: Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde functionality of 2-Chloro-8-methylquinoline-3-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.

Experimental Protocol:

  • Reaction Setup: In an open vessel, combine 206 mg (1 mmol) of 2-Chloro-8-methylquinoline-3-carbaldehyde and 38 mg (1 mmol) of sodium borohydride.[4] A catalytic amount of Montmorillonite K-10 clay is also added.[4]

  • Microwave Irradiation: The reaction mixture is irradiated in a microwave at 500 W for 4 minutes.[4]

  • Work-up and Extraction: After irradiation, ethyl acetate is added to the reaction mixture, and the solid catalyst is removed by filtration.[4]

  • Purification: The filtrate is concentrated, and the resulting residue is purified by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to yield this compound.[4]

Causality of Experimental Choices:

  • Sodium borohydride is the reducing agent of choice for its selectivity in reducing aldehydes in the presence of other functional groups like the chloro-substituted aromatic ring.

  • Microwave irradiation is employed to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods.

  • Montmorillonite K-10, a type of clay, can act as a solid support and catalyst, enhancing the reaction efficiency.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

Diagrammatic Representation of the Reduction Workflow:

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification Starting_Material 2-Chloro-8-methylquinoline- 3-carbaldehyde Microwave Microwave Irradiation (500W, 4 min) Starting_Material->Microwave Reagents NaBH₄ Montmorillonite K-10 Reagents->Microwave Extraction Ethyl Acetate Addition & Filtration Microwave->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Concentration of filtrate Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the reduction of the carbaldehyde to the final methanol product.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the quinoline core.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring, the methyl carbon, and the methylene carbon of the hydroxymethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C and C=N stretching vibrations characteristic of the quinoline ring system.

  • A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (207.65 g/mol ). The isotopic pattern of the molecular ion peak, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a key indicator of the presence of a chlorine atom in the molecule.

Potential Applications in Drug Discovery

Quinoline derivatives are known to possess a wide range of biological activities.[1][2][3] While specific biological data for this compound is limited in the public domain, its structural features suggest potential for development in several therapeutic areas. Derivatives of this compound have been synthesized and evaluated for their antidepressant and antifungal activities.[9] This suggests that the core structure of this compound can serve as a valuable scaffold for the design and synthesis of novel therapeutic agents. The chloro and hydroxymethyl groups provide convenient handles for further chemical modifications to explore structure-activity relationships and optimize biological activity.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a step-by-step protocol for its synthesis, and a framework for its characterization. The presented methodologies are robust and founded on established chemical principles, offering a solid foundation for researchers to produce and utilize this compound in their drug discovery endeavors. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH. Retrieved January 22, 2026, from [Link]

  • Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. (2022, December 30). Medwin Publishers. Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI. Retrieved January 22, 2026, from [Link]

  • (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-methyl quinoline, 91-63-4. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • (2025, October 13). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have become the cornerstone of treatments for a vast array of human ailments, from malaria to cancer.[1][2][3][4][5] The enduring relevance of quinoline lies in its remarkable versatility. The fused ring system provides a rigid, planar core that can be readily functionalized at multiple positions, allowing for the precise tuning of its physicochemical and pharmacological properties. This inherent "tunability" has enabled the development of a plethora of life-saving drugs.[4][5]

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel quinoline-based therapeutics. It is not a mere recitation of established protocols but rather a distillation of field-proven insights, emphasizing the rationale behind experimental choices and the establishment of self-validating workflows. We will delve into the intricacies of both classic and modern synthetic strategies, offering a comparative analysis to guide your selection of the most appropriate methodology. Subsequently, we will explore a multi-pronged approach to the rigorous characterization of these novel entities, ensuring the unambiguous confirmation of their structure, purity, and key physicochemical properties.

I. Strategic Synthesis of the Quinoline Core: A Chemist's Decision Matrix

The art of synthesizing novel quinoline derivatives lies not in a one-size-fits-all approach, but in the judicious selection of a reaction pathway that aligns with the desired substitution pattern, scalability, and overall synthetic efficiency. This section will dissect several of the most powerful and widely employed methods for constructing the quinoline nucleus.

The Classics Revisited: Time-Tested Reactions and Their Modern Adaptations

While newer methodologies continue to emerge, the classical named reactions for quinoline synthesis remain indispensable tools in the organic chemist's arsenal. Their enduring popularity is a testament to their reliability and broad substrate scope.

  • The Friedländer Annulation: This versatile and straightforward reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6][7][8][9][10] The choice of catalyst, either acid or base, can significantly influence the reaction's outcome and is often dictated by the specific substrates employed.[7][10][11] Modern iterations of the Friedländer synthesis often employ microwave irradiation to dramatically reduce reaction times and improve yields, offering a more environmentally benign approach.[6]

  • The Gould-Jacobs Reaction: This powerful sequence is particularly well-suited for the synthesis of 4-hydroxyquinoline derivatives.[12] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[12][13] A key consideration in the Gould-Jacobs reaction is the temperature required for the cyclization step, which can be substantial.[13] Microwave-assisted protocols have been successfully applied to this reaction as well, significantly accelerating the process.[14][15]

  • The Doebner-von Miller Reaction: A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds in the presence of a strong acid to react with anilines, typically yielding 2,4-disubstituted quinolines.[1][16] While effective, this method can be limited by the harsh reaction conditions and the potential for side product formation.

Visualizing the Synthetic Pathways: A Graphviz Representation

To better illustrate the logical flow of these key synthetic strategies, the following diagrams were generated using Graphviz.

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone/Aldehyde->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Catalyst (Acid or Base) Catalyst (Acid or Base) Catalyst (Acid or Base)->Aldol Condensation Optional: Microwave Irradiation Optional: Microwave Irradiation Optional: Microwave Irradiation->Aldol Condensation Intramolecular Cyclization & Dehydration Intramolecular Cyclization & Dehydration Aldol Condensation->Intramolecular Cyclization & Dehydration Substituted Quinoline Substituted Quinoline Intramolecular Cyclization & Dehydration->Substituted Quinoline Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Alkoxymethylenemalonic Ester Alkoxymethylenemalonic Ester Alkoxymethylenemalonic Ester->Condensation Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative Thermal Cyclization->4-Hydroxyquinoline Derivative Saponification & Decarboxylation (Optional) Saponification & Decarboxylation (Optional) 4-Hydroxyquinoline Derivative->Saponification & Decarboxylation (Optional)

Caption: The Gould-Jacobs Reaction Pathway.

II. Unambiguous Characterization: A Multi-Technique Approach to Structural Elucidation and Purity Assessment

The synthesis of a novel molecule is only half the journey. Rigorous characterization is paramount to establishing its identity, purity, and ultimately, its potential as a therapeutic agent. A self-validating characterization workflow relies on the convergence of data from multiple, independent analytical techniques.

The Spectroscopic Triumvirate: NMR, IR, and Mass Spectrometry

This trio of spectroscopic techniques provides the foundational data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. [17][18][19][20]The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed picture of the molecule's connectivity. [21][22][23]For complex quinoline derivatives, 2D NMR techniques such as COSY and HSQC can be invaluable in resolving overlapping signals and confirming assignments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [17][24]The presence of characteristic absorption bands for C=N, C=C, and C-H bonds within the quinoline ring system, as well as those of any substituents, can be readily confirmed. [21]

  • Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized compound. [18][24][25]High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy, further corroborating the proposed structure. [26]

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. [18][27][28]This technique can reveal precise bond lengths, bond angles, and stereochemical relationships, leaving no doubt as to the compound's identity. [22][29]

Purity Assessment: The Gatekeeper of Reliable Data

Ensuring the purity of a synthesized compound is critical for the reliability of all subsequent biological and pharmacological testing.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses of purity assessment. [18][24][25]By employing appropriate columns and detection methods, these techniques can separate the target compound from any starting materials, byproducts, or other impurities.

  • Elemental Analysis: This technique provides the percentage composition of the elements (typically C, H, N) in a sample. [18][26]A close correlation between the experimentally determined values and the calculated values for the proposed molecular formula is strong evidence of the compound's purity.

A Self-Validating Characterization Workflow

The following diagram illustrates a logical and self-validating workflow for the characterization of a novel quinoline derivative.

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_purity Purity Determination cluster_structure Definitive Structure Synthesized Compound Synthesized Compound Preliminary Purification (e.g., Column Chromatography) Preliminary Purification (e.g., Column Chromatography) Synthesized Compound->Preliminary Purification (e.g., Column Chromatography) Spectroscopic Analysis Spectroscopic Analysis Preliminary Purification (e.g., Column Chromatography)->Spectroscopic Analysis Purity Assessment Purity Assessment Preliminary Purification (e.g., Column Chromatography)->Purity Assessment Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Spectroscopic Analysis->NMR (1H, 13C, 2D) IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Spectroscopic Analysis->Mass Spectrometry (HRMS) Final Purified Compound (>95%) Final Purified Compound (>95%) Purity Assessment->Final Purified Compound (>95%) HPLC/GC HPLC/GC Purity Assessment->HPLC/GC Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis X-ray Crystallography X-ray Crystallography Structural Confirmation->X-ray Crystallography X-ray Crystallography->Final Purified Compound (>95%)

Caption: A comprehensive workflow for the characterization of novel compounds.

III. Experimental Protocols: From Benchtop to Data

This section provides detailed, step-by-step methodologies for key synthetic and characterization protocols.

A. Synthesis Protocol: Microwave-Assisted Friedländer Annulation

Objective: To synthesize a substituted quinoline from 1-(2-amino-5-methylphenyl)ethanone and ethyl acetoacetate.

Materials:

  • 1-(2-Amino-5-methylphenyl)ethanone

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • 10 mL Microwave synthesis vial

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave synthesis vial, add 1-(2-amino-5-methylphenyl)ethanone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (2.0 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from ethanol.

B. Characterization Protocol: A Multi-Technique Approach

Objective: To confirm the structure and purity of the synthesized quinoline derivative.

1. ¹H NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the spectrum and analyze the chemical shifts, integration, and coupling patterns.

2. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the high-resolution mass spectrum in positive ion mode.

  • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected formula.

3. HPLC Purity Analysis:

  • Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the solution onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile and water.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Integrate the peak areas to determine the purity of the compound.

IV. Quantitative Data Summary

For a hypothetical novel quinoline derivative, "NQ-1," the following data would be expected:

Analysis Parameter Expected/Observed Value Interpretation
¹H NMR Chemical Shifts (ppm)Aromatic protons: 7.0-8.5; Substituent protons: specific to structureConfirms the presence of the quinoline core and substituents.
¹³C NMR Number of SignalsCorresponds to the number of unique carbon atomsValidates the carbon skeleton of the molecule.
HRMS [M+H]⁺ (m/z)Calculated: 250.1234; Observed: 250.1236Confirms the elemental composition of NQ-1.
IR Key Bands (cm⁻¹)~1600 (C=N), ~1500 (C=C), ~3050 (Aromatic C-H)Indicates the presence of the quinoline functional groups.
HPLC Purity (%)>98%Demonstrates the high purity of the synthesized compound.
Elemental Analysis %C, %H, %NWithin ±0.4% of calculated valuesFurther confirms the purity and elemental composition.

V. Conclusion: A Forward-Looking Perspective

The synthesis and characterization of novel quinoline derivatives remain a vibrant and highly rewarding area of research. The methodologies outlined in this guide, from the strategic selection of synthetic routes to the implementation of a rigorous, multi-faceted characterization workflow, are designed to empower researchers to confidently and efficiently advance their drug discovery programs. As our understanding of disease biology deepens, the versatile quinoline scaffold is poised to play an even more significant role in the development of the next generation of targeted therapeutics.

VI. References

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from

  • Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone. Retrieved from

  • YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from

  • ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from

  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from

  • Royal Society Publishing. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from

  • ACS Publications. (n.d.). Characterization of Organic Compounds. Retrieved from

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Retrieved from

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from

  • ACS Publications. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives | Organic Letters. Retrieved from

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Retrieved from

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Retrieved from

  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from

  • Methods for characterization of organic compounds in atmospheric aerosol particles. (n.d.). Retrieved from

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from

  • Semantic Scholar. (n.d.). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Retrieved from

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from

  • Reddit. (2023). First steps on characterizing a potentially novel compound?. Retrieved from

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from

  • YouTube. (2020). x-ray crystallography & co-crystallization. Retrieved from

  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from

  • ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from

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The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a fused heterocyclic system of benzene and pyridine, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural features have made it a "privileged scaffold," allowing for the design and synthesis of a vast array of bioactive compounds.[2][3] This technical guide provides a comprehensive exploration of the therapeutic applications of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their development. From their historical significance in combating malaria to their contemporary roles in oncology, neurodegenerative disease, and infectious agent control, this document serves as an in-depth resource for professionals engaged in drug discovery and development.

The Quinoline Core: Physicochemical Properties and Synthetic Strategies

Quinoline, with the chemical formula C₉H₇N, is a colorless, hygroscopic oily liquid with a distinctive aromatic odor.[4] Its fused ring system confers a planar structure with a delocalized π-electron system, which is crucial for its ability to intercalate with DNA and interact with various biological targets.[2] The presence of the nitrogen atom in the pyridine ring imparts basicity (pKa of 4.85) and provides a key site for hydrogen bonding and coordination with metal ions, significantly influencing its pharmacokinetic and pharmacodynamic properties.

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of derivatives. The choice of synthetic strategy is dictated by the desired substitution pattern on both the benzene and pyridine rings.

Classical Synthetic Methodologies

A foundational understanding of these classical syntheses is crucial for any researcher aiming to develop novel quinoline-based therapeutics.

Synthesis Method Reactants Key Characteristics
Skraup Synthesis Aniline, glycerol, sulfuric acid, and a mild oxidizing agent.[5]A robust method for producing quinoline itself and substituted derivatives from corresponding anilines.[5]
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compound.A modification of the Skraup synthesis that allows for greater variety in substitution patterns.
Friedländer Synthesis o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group.[5]Particularly useful for preparing 2-substituted quinoline derivatives.[5]
Combes Synthesis Aniline and a 1,3-dicarbonyl compound.[5]Proceeds via a β-amino enone intermediate.[5]
Conrad-Limpach-Knorr Synthesis Aniline and a β-ketoester.[5]Can yield either 4-quinolones or 2-quinolones depending on the reaction temperature.[5]
Pfitzinger Reaction Isatin and a carbonyl compound.[5]A versatile method for synthesizing quinoline-4-carboxylic acids.[5]
Modern Synthetic Approaches

Contemporary organic synthesis has introduced more efficient and environmentally benign methods for constructing the quinoline nucleus, often employing metal-catalyzed cross-coupling reactions and multicomponent reactions to generate diverse libraries of quinoline derivatives for high-throughput screening.[6]

Therapeutic Landscape of Quinoline Compounds

The versatility of the quinoline scaffold is reflected in its broad spectrum of pharmacological activities.[1][7] Quinoline derivatives have been successfully developed into drugs for a multitude of diseases, and many more are currently in clinical trials.[3][8][9]

Antimalarial Agents: The Historical Bedrock

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating parasitic disease.[1] This paved the way for the synthesis of a plethora of quinoline-based antimalarials, most notably the 4-aminoquinolines like chloroquine and amodiaquine, and the quinoline methanols such as mefloquine.[10][11]

The primary mechanism of action for many quinoline antimalarials targets the parasite's unique hemoglobin digestion pathway within its acidic food vacuole.[10][12][13]

  • The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[11]

  • To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[11][12]

  • Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[10]

  • Here, they are thought to interfere with hemozoin formation by capping the growing crystal faces or by forming a complex with heme, preventing its polymerization.[10][13][14]

  • The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[10]

Hemozoin_Inhibition Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion in Food Vacuole Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Quinoline Quinoline Antimalarial (e.g., Chloroquine) Quinoline->Heme Inhibits Polymerization

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

The antimalarial potency of 4-aminoquinolines is highly dependent on their chemical structure.[15]

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for high antimalarial activity.[15]

  • 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position significantly influences efficacy. A two- to five-carbon chain between the two nitrogen atoms is generally optimal.[15][16]

Anticancer Agents: A Multifaceted Approach

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved by the FDA for clinical use, particularly as kinase inhibitors.[4][9][17][18] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[4][19]

  • Kinase Inhibition: Many quinoline-based drugs, such as bosutinib, cabozantinib, and lenvatinib, function as inhibitors of various protein kinases that are often dysregulated in cancer.[9][18]

  • Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit topoisomerase I or II, enzymes essential for DNA replication and repair, leading to cell death.[19]

  • Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which is critical for cell division, leading to mitotic arrest and apoptosis.[19]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the activation of caspase cascades and the generation of reactive oxygen species (ROS).[4][20]

  • Anti-angiogenesis: By inhibiting signaling pathways such as the VEGF receptor pathway, some quinolines can prevent the formation of new blood vessels that tumors need to grow.[4]

Anticancer_Mechanisms Quinoline Quinoline Derivatives Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Quinoline->Kinase Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Apoptosis Induction of Apoptosis Quinoline->Apoptosis Cell_Death Cancer Cell Death Kinase->Cell_Death Topoisomerase->Cell_Death Tubulin->Cell_Death Apoptosis->Cell_Death

Caption: Diverse mechanisms of action for quinoline-based anticancer agents.

A standard method to evaluate the in vitro anticancer activity of quinoline compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the quinoline test compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[20]

Anti-neurodegenerative Agents

There is growing interest in the potential of quinoline derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[21][22][23] Their mechanisms in this context are often multifaceted.

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Some quinoline derivatives have been shown to be effective inhibitors of AChE, the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.[22][24]

  • Inhibition of Amyloid-β (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Certain quinoline compounds can inhibit the aggregation of Aβ peptides.[21][23]

  • Metal Chelation: The dysregulation of metal ions like copper and iron is implicated in the pathology of neurodegenerative diseases. The quinoline scaffold, particularly 8-hydroxyquinoline, is an effective metal chelator, which can help to mitigate metal-induced oxidative stress and Aβ aggregation.[23][25]

Antimicrobial Agents

The quinoline core is also present in a major class of synthetic antibiotics known as fluoroquinolones (e.g., ciprofloxacin).[1] These compounds are broad-spectrum antibacterial agents. Additionally, various quinoline derivatives have demonstrated potent antifungal activity.[26][27][28]

  • Antibacterial Mechanism (Fluoroquinolones): Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, repair, and recombination.[29] This leads to a rapid bactericidal effect.

  • Antifungal Activity: Some quinoline derivatives exhibit antifungal properties by disrupting the fungal cell wall or inhibiting key enzymes.[26][27] For instance, certain quinoline-based hybrids have shown promising activity against Cryptococcus neoformans and Candida species.[30]

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic efficacy and selectivity of quinoline compounds are profoundly influenced by the nature and position of substituents on the quinoline ring.[16][31] A thorough understanding of SAR is critical for rational drug design and the optimization of lead compounds.

  • Hydrophobicity and Lipophilicity: The lipophilicity of a quinoline derivative, often modulated by adding or modifying substituents, affects its ability to cross cell membranes and the blood-brain barrier.[10]

  • Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding pocket of its target protein. For example, bulky groups at certain positions can enhance or diminish activity.[16]

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring system, affecting its reactivity and binding affinity.[15]

  • Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can significantly enhance the binding of a quinoline derivative to its biological target.[32]

Toxicity and Future Perspectives

While quinoline derivatives have immense therapeutic potential, it is also important to consider their potential toxicity. High exposure to quinoline can cause adverse effects, including irritation, headaches, dizziness, and liver damage.[33][34] Certain fluoroquinolones have been associated with side effects such as gastrointestinal and central nervous system reactions.[35] Therefore, a key aspect of drug development is to design compounds with a high therapeutic index, maximizing efficacy while minimizing toxicity.

The future of quinoline-based drug discovery lies in:

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[3][30]

  • Targeted Drug Delivery: Developing quinoline-based drugs that are specifically delivered to the site of action, reducing systemic toxicity.

  • Combating Drug Resistance: Designing novel quinoline derivatives that can overcome existing mechanisms of drug resistance, particularly in infectious diseases and cancer.[11][32]

The quinoline scaffold, with its rich history and proven therapeutic success, will undoubtedly continue to be a fertile ground for the discovery of new and improved medicines for a wide range of human diseases.[2][8]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680. [Link]

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved January 21, 2026, from [Link]

  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20047–20067. [Link]

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  • Al-Rashida, M., et al. (2013). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 56(7), 2757–2773. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2022). Journal of Biomolecular Structure and Dynamics, 40(17), 7869–7883. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-125. [Link]

  • Christ, W., et al. (1988). Side-effects of quinolones: comparisons between quinolones and other antibiotics. Reviews of Infectious Diseases, 10 Suppl 1, S145–S150. [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (2024). ChemistrySelect, 9(13). [Link]

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  • Kakeya, N., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(12), 1855–1862. [Link]

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  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kinnamon, K. E., et al. (2008). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Antimicrobial Agents and Chemotherapy, 52(5), 1797–1802. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).
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  • Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90(3), 132-136. [Link]

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2021). Current Medicinal Chemistry, 28(36), 7434–7460. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]

  • Kumar, A., et al. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(8), 913–926. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2022). Molecules, 27(19), 6296. [Link]

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(2-Chloro-8-methylquinolin-3-yl)methanol: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline framework is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. Within this privileged heterocyclic family, (2-Chloro-8-methylquinolin-3-yl)methanol has emerged as a highly versatile and valuable building block. Its strategic placement of three distinct functional handles—a reactive chloro group at the 2-position, a primary alcohol at the 3-position, and a methyl group at the 8-position—offers a rich platform for molecular diversification. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, empowering researchers to leverage its full potential in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.66 g/mol [1]
CAS Number 333408-31-4[1]
Appearance Solid[2]
Purity ≥98%[1][3]

Synthesis of the Building Block: A Two-Step Approach

The synthesis of this compound is efficiently achieved in a two-step sequence starting from readily available N-(2-tolyl)acetamide. The process involves the formation of the quinoline core via a Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde.

Step 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

The initial step involves the construction of the 2-chloro-8-methylquinoline-3-carbaldehyde scaffold using the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an acetanilide derivative.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (6.5 mL, 70 mmol) to N,N-dimethylformamide (2.3 mL, 30 mmol) at 0 °C (ice bath).

  • To this reagent, add N-(2-tolyl)acetamide (1.49 g, 10 mmol).

  • Heat the reaction mixture at 80 °C for 15 hours.

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Collect the resulting white precipitate by filtration and dry it thoroughly.

  • Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Step 2: Synthesis of this compound

The final step involves the selective reduction of the aldehyde functionality of 2-chloro-8-methylquinoline-3-carbaldehyde to the corresponding primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation, leaving the chloro and methyl groups intact.[2]

Reaction Scheme:

Experimental Protocol:

  • In an open vessel, combine 2-chloro-8-methylquinoline-3-carbaldehyde (206 mg, 1 mmol), sodium borohydride (38 mg, 1 mmol), and a catalytic amount of montmorillonite K-10.[2]

  • Irradiate the mixture at 500 W for 4 minutes.[2]

  • After the reaction is complete (monitored by TLC), add ethyl acetate to the reaction mixture and filter to remove the solid catalyst.[2]

  • Evaporate the solvent from the filtrate under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to obtain colorless plates of this compound.[2]

Synthetic Workflow Diagram:

SynthesisWorkflow Start N-(2-tolyl)acetamide Reagent1 POCl₃, DMF (Vilsmeier-Haack) Start->Reagent1 Step 1 Intermediate 2-Chloro-8-methylquinoline-3-carbaldehyde Reagent1->Intermediate Reagent2 NaBH₄ (Reduction) Intermediate->Reagent2 Step 2 Product This compound Reagent2->Product

Caption: Overall synthetic workflow for this compound.

Synthetic Utility and Applications: A Gateway to Molecular Diversity

This compound is a trifunctional building block that provides access to a wide array of complex molecules through sequential and regioselective reactions. The reactivity of the chloro, hydroxymethyl, and even the quinoline ring itself can be strategically exploited.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for various transformations.

  • Oxidation: The hydroxymethyl group can be easily oxidized back to the aldehyde using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This allows for the introduction of a wide range of substituents through reactions of the aldehyde, such as Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases.[4][5]

  • Etherification: The alcohol can undergo Williamson ether synthesis to introduce various alkoxy groups.

  • Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions yields the corresponding esters, which can be useful as prodrugs or for fine-tuning the electronic properties of the molecule.

Nucleophilic Substitution at the C2-Position

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse range of functional groups.

  • Amination: Reaction with primary or secondary amines leads to the formation of 2-aminoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

  • Alkoxylation and Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxyquinolines.

  • Thiolation: Reaction with thiols or thiophenols provides access to 2-thioquinolines.

Illustrative Reaction Pathways Diagram:

ReactionPathways cluster_C3 Reactions at C3-Methanol cluster_C2 Reactions at C2-Chloro BuildingBlock This compound Oxidation Oxidation (e.g., MnO₂) BuildingBlock->Oxidation Etherification Etherification (e.g., R-X, base) BuildingBlock->Etherification Esterification Esterification (e.g., RCOCl) BuildingBlock->Esterification Amination Amination (R₂NH) BuildingBlock->Amination Alkoxylation Alkoxylation (R-O⁻) BuildingBlock->Alkoxylation Thiolation Thiolation (R-S⁻) BuildingBlock->Thiolation Aldehyde 2-Chloro-8-methylquinoline-3-carbaldehyde Oxidation->Aldehyde Ether Ether Derivatives Etherification->Ether Ester Ester Derivatives Esterification->Ester AminoProduct 2-Aminoquinoline Derivatives Amination->AminoProduct AlkoxyProduct 2-Alkoxyquinoline Derivatives Alkoxylation->AlkoxyProduct ThioProduct 2-Thioquinoline Derivatives Thiolation->ThioProduct

Sources

An In-Depth Technical Guide to the Solubility and Stability of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of (2-Chloro-8-methylquinolin-3-yl)methanol, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive public data for this specific molecule, this document serves as a procedural whitepaper, equipping researchers, medicinal chemists, and drug development professionals with the requisite theoretical understanding and detailed experimental protocols to generate this critical data. The guide emphasizes a first-principles approach, grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data suitable for regulatory submissions and informed decision-making in a research and development setting.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to erroneous results in biological assays. Similarly, an unstable molecule is unlikely to survive the journey through manufacturing, storage, and ultimately, the physiological environment to exert its therapeutic effect.

This compound is a heterocyclic compound featuring a quinoline core, a class of structures known for a wide range of biological activities. The presence of a chloro substituent, a methyl group, and a hydroxymethyl functional group will each influence its physicochemical properties. This guide will provide the scientific rationale and step-by-step protocols to fully characterize the solubility and stability of this molecule, creating a blueprint for its further development.

Known Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO-
Molecular Weight 207.66 g/mol -
CAS Number 333408-31-4Sigma-Aldrich
Melting Point 130-131 °CLabsolu
Physical Form SolidSigma-Aldrich
Crystal Structure Monoclinic, nearly planar molecule with O-H···O hydrogen bondsActa Crystallographica Section E

The crystalline structure and the presence of a hydroxyl group suggest the potential for hydrogen bonding, which may influence its solubility in polar solvents. The quinoline nitrogen is basic and will become protonated at low pH, a factor that is expected to significantly impact its aqueous solubility.

Determination of Aqueous Solubility

A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, and is highly relevant for in vitro screening applications. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a given solvent and is critical for formulation and biopharmaceutical assessment.

Kinetic Solubility Determination (Nephelometric Method)

The nephelometric method is a high-throughput approach to estimate kinetic solubility by measuring the scattering of light caused by precipitated particles.

In early-stage drug discovery, compounds are often stored in DMSO. When these stock solutions are diluted into aqueous buffers for biological assays, a compound with low aqueous solubility may precipitate. This precipitation can lead to inaccurate assay results and a misinterpretation of the compound's biological activity. The nephelometric assay mimics this process to identify potential solubility liabilities early on.[1][2][3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Assay Plates: In a clear-bottomed 96-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept constant, typically at 1-2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO only).

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5][6] It involves equilibrating an excess of the solid compound with the solvent of interest.

Thermodynamic solubility represents the true equilibrium point between the dissolved and undissolved compound. This value is crucial for understanding the maximum achievable concentration in a formulation and for predicting oral absorption. The pH of the aqueous medium is a critical variable for ionizable compounds like quinolines, and thus solubility should be determined across a range of pH values.[7][8][9]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., buffers at pH 2, 4, 6, 7.4, and 9).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the same buffer system should be used for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in µg/mL or µM at the specified pH and temperature.

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility A 10 mM Stock in DMSO B Serial Dilution in Aqueous Buffer (96-well plate) A->B C Incubate (1-2h) B->C D Measure Turbidity (Nephelometry) C->D E Determine Highest Soluble Concentration D->E F Excess Solid Compound G Add Aqueous Buffer (various pH) F->G H Equilibrate (Shake-Flask, >24h) G->H I Filter Supernatant H->I J Quantify by HPLC-UV I->J K Determine Equilibrium Solubility J->K

Figure 1: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment

The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated. This involves long-term stability studies under defined storage conditions and forced degradation studies to understand the molecule's intrinsic stability and its degradation pathways. The International Council for Harmonisation (ICH) provides authoritative guidelines for these studies.[10][11][12][13][14]

Stability-Indicating Analytical Method Development

Before initiating stability studies, a validated stability-indicating analytical method is required. This is typically a gradient reversed-phase HPLC method that can separate the intact compound from all potential degradation products, process impurities, and other components in the sample.[15][16][17][18][19]

A stability-indicating method must be able to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time due to degradation. The method's specificity is paramount to ensure that co-eluting degradation products do not interfere with the quantification of the API.

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution profile that provides good resolution between the parent compound and all degradation products generated during forced degradation studies.

  • Detector Wavelength Selection: Select a UV detection wavelength that provides a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[20][21][22][23][24] This information is crucial for developing and validating the stability-indicating method.

By intentionally degrading the molecule, we can ensure that the analytical method is capable of separating the degradation products from the intact drug. These studies also provide insights into the intrinsic stability of the molecule and can help in the selection of appropriate storage conditions and packaging.

Expose solutions of this compound to the following conditions. The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[25][26][27][28][29] A dark control should be run in parallel.

After exposure, neutralize the acidic and basic samples and analyze all samples by the developed stability-indicating HPLC method.

G cluster_0 Forced Degradation Workflow A Drug Substance This compound B Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (ICH Q1B Light Source) B->G H Analyze by Stability-Indicating HPLC-UV/PDA C->H D->H E->H F->H G->H I Identify Degradation Products and Pathways H->I J Validate Method Specificity H->J

Figure 2: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are performed under controlled storage conditions to establish the retest period for a drug substance or the shelf life for a drug product.

These studies provide the definitive data on how the quality of the drug substance varies with time under the influence of temperature and humidity. The data is a key component of any regulatory submission.

  • Storage Conditions: Store samples of this compound under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a full suite of tests including:

    • Appearance

    • Assay (using the validated stability-indicating method)

    • Degradation products/impurities

  • Data Evaluation: Evaluate the data for any trends in the degradation of the compound or the formation of impurities. The results are used to establish a retest period, during which the drug substance is expected to remain within its quality specifications.

Conclusion

While direct experimental data on the solubility and stability of this compound is sparse, this technical guide provides a robust and scientifically sound framework for its determination. By following the detailed protocols for kinetic and thermodynamic solubility, and by implementing a comprehensive stability testing program guided by ICH principles, researchers can generate the critical data necessary to advance the development of this compound. The methodologies outlined herein are not only applicable to the title compound but can also serve as a template for the physicochemical characterization of other novel chemical entities. A thorough understanding of these fundamental properties is an indispensable prerequisite for successful drug development.

References

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Methodological & Application

synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol from 2-chloro-8-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of (2-chloro-8-methylquinolin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science, via the selective reduction of 2-chloro-8-methylquinoline-3-carbaldehyde. We present two robust protocols: a conventional method utilizing sodium borohydride in methanol and a microwave-assisted approach employing a solid acid catalyst, Montmorillonite K-10. This document provides an in-depth analysis of the reaction mechanism, explains the rationale behind key experimental parameters, and offers detailed, step-by-step procedures for synthesis, purification, and characterization. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core is paramount to modulating its therapeutic efficacy. The title compound, this compound, serves as a versatile intermediate. The chloro-substituent at the 2-position is amenable to nucleophilic substitution, while the primary alcohol at the 3-position allows for a variety of chemical transformations, making it a key precursor for the synthesis of more complex molecules.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its mild nature, high chemoselectivity for aldehydes and ketones over other functional groups like esters and amides, and operational simplicity.[1]

This guide will explore the nuances of this specific reduction, providing the necessary details for successful synthesis and validation.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from its corresponding aldehyde is a classic example of a nucleophilic addition reaction.

The Role of Sodium Borohydride (NaBH₄)

Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds in two main steps:

  • Nucleophilic Attack: The electron-rich hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and breaks the carbon-oxygen π-bond, leading to the formation of a tetracoordinate borate-alkoxide intermediate.[2]

  • Protonation: In the workup step, a protic solvent (like methanol or water) or a mild acid is added to protonate the newly formed alkoxide, yielding the final primary alcohol product.

Methanol is a common solvent for NaBH₄ reductions. While NaBH₄ can react slowly with methanol, this reaction is generally sluggish at lower temperatures, and the reduction of the aldehyde is significantly faster.[3] Methanol also serves as the proton source for the final protonation step.[4]

Catalysis with Montmorillonite K-10 (Microwave Protocol)

Montmorillonite K-10 is a type of clay that functions as a solid, reusable, and environmentally benign acid catalyst.[5][6] Its catalytic activity stems from the presence of both Brønsted and Lewis acid sites.[7] In the context of this reduction, Montmorillonite K-10 can activate the carbonyl group of the aldehyde by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride from NaBH₄, thereby accelerating the reaction rate.[8] This is particularly effective under microwave irradiation, which can lead to rapid heating and significantly reduced reaction times.[9]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-chloro-8-methylquinoline-3-carbaldehyde>98% purity
Sodium borohydride (NaBH₄)>98% purity
Methanol (MeOH)Anhydrous
Ethyl acetate (EtOAc)ACS grade
Hexane or Petroleum EtherACS grade
Montmorillonite K-10Clay catalyst
Silica gel230-400 mesh for column chromatography
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Thin Layer Chromatography (TLC) platesSilica gel coated with F254 indicator
Rotary evaporator
Microwave reactor (for Protocol B)
Standard glassware and workup equipment

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas; handle with care.

Protocol A: Conventional Synthesis in Methanol

This protocol is a standard, reliable method for the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde using conventional heating.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis start Dissolve aldehyde in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at 0 °C, then warm to RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with water/NH₄Cl monitor->quench Upon completion evaporate Remove MeOH quench->evaporate extract Extract with EtOAc evaporate->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize pure product purify->characterize

Caption: Conventional Synthesis Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 g, 4.86 mmol) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: To the cooled solution, add sodium borohydride (0.28 g, 7.29 mmol, 1.5 equivalents) portion-wise over 10 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas that occurs upon reaction of NaBH₄ with methanol.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is complete when the starting aldehyde spot (higher Rf) is no longer visible.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 10 mL of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath. Causality: This step neutralizes any unreacted NaBH₄ and hydrolyzes the borate-ester intermediates.

  • Workup - Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add 20 mL of ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane is typically effective.[10][11] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Protocol B: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient alternative using a solid acid catalyst and microwave irradiation.[12]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis mix Mix aldehyde, NaBH₄, and Montmorillonite K-10 irradiate Microwave irradiation (500 W, 4 min) mix->irradiate add_etOAc Add Ethyl Acetate irradiate->add_etOAc filter Filter to remove catalyst add_etOAc->filter concentrate Concentrate filtrate filter->concentrate purify Column Chromatography concentrate->purify characterize Characterize pure product purify->characterize

Caption: Microwave-Assisted Synthesis Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In an open microwave-safe vessel, combine 2-chloro-8-methylquinoline-3-carbaldehyde (206 mg, 1.0 mmol), sodium borohydride (38 mg, 1.0 mmol), and a catalytic amount of Montmorillonite K-10 clay (approx. 50 mg).[12]

  • Reaction: Place the vessel in a microwave reactor and irradiate at 500 W for 4 minutes.[12] Causality: Microwave energy rapidly and uniformly heats the reaction mixture, leading to a significant acceleration of the reaction rate.

  • Workup - Isolation: After cooling, add ethyl acetate (20 mL) to the reaction mixture.

  • Workup - Filtration: Filter the mixture to remove the Montmorillonite K-10 catalyst. Wash the solid residue with additional ethyl acetate.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system, as described in Protocol A.[12]

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Melting Point Not widely reported, expected to be a defined range
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • ~8.0-8.2 (s, 1H): H4 proton of the quinoline ring.

    • ~7.2-7.8 (m, 3H): Aromatic protons on the benzene portion of the quinoline ring (H5, H6, H7).

    • ~4.8 (s, 2H): Methylene protons (-CH₂OH).

    • ~2.7 (s, 3H): Methyl protons (-CH₃).

    • Broad singlet (variable): Hydroxyl proton (-OH).

  • ¹³C NMR (101 MHz, CDCl₃, δ in ppm):

    • ~150-160: C2 (carbon bearing chlorine).

    • ~145-148: C8a (quinoline ring junction).

    • ~120-140: Remaining aromatic and quinoline carbons.

    • ~60-65: Methylene carbon (-CH₂OH).

    • ~17-20: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3200-3400 (broad): O-H stretching of the alcohol.

    • ~2850-2960: C-H stretching of the methyl and methylene groups.

    • ~1580-1600: C=C and C=N stretching of the quinoline ring.

    • ~1000-1100: C-O stretching of the primary alcohol.

    • ~750-800: C-Cl stretching.

  • Mass Spectrometry (MS):

    • EI or ESI: [M]⁺ at m/z 207 and [M+2]⁺ at m/z 209 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Conclusion

The reduction of 2-chloro-8-methylquinoline-3-carbaldehyde to this compound is a straightforward yet crucial transformation for the synthesis of advanced quinoline derivatives. Both the conventional and microwave-assisted protocols presented here are robust and reproducible. The choice of method will depend on the available equipment and desired reaction time. Proper execution of the workup and purification steps, followed by thorough spectroscopic characterization, will ensure the isolation of a high-purity product ready for subsequent synthetic applications.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Khan, F. N., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Varma, R. S. (2012). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Catalysis Science & Technology, 2(1), 45-51. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Kaur, N., et al. (2012). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 4(2), 991-1015.
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Mondjinou, Y. A. (2009). Investigation of montmorillonite clay-mediated reactions of aldehydes. DePaul University. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Khan, F. N., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, E66(o1543). [Link]

  • Chemistry Stack Exchange. (2017). Role of methanol in NaBH4 reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). K-10 montmorillonite: An efficient and reusable catalyst for selective oxidation of aldehydes in the presence of dioxygen. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information - Reductive N-methylation of Quinolines with Paraformaldehyde and H2 for Sustainable Synthesis of N-methyl Tetrahydroquinolines. Retrieved from [Link]

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  • ALCHEMY: Journal of Chemistry. (2020). Isolation and characterization of secondary metabolites in ethyl acetate fraction from Indonesian Eucheuma. Retrieved from [Link]

  • PubMed. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Determination of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of Quinoline Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are endowed with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Prominent examples include quinine, a historic antimalarial drug, and various synthetic analogs that form the basis of modern pharmaceuticals.[1][2][3] Beyond medicine, quinoline derivatives are utilized as dyes, solvents, and corrosion inhibitors.

Given their potency and prevalence, the accurate and precise determination of quinoline derivatives in various matrices—from pharmaceutical formulations and biological fluids to environmental samples—is of paramount importance. This guide provides a comprehensive overview of robust analytical methodologies, offering detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Core Analytical Strategies: A Multi-Modal Approach

The determination of quinoline derivatives necessitates a versatile analytical toolkit. The choice of method is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. The principal techniques employed are chromatography, spectroscopy, and electrochemistry, often in hyphenated formats to maximize analytical power.

Workflow for Analytical Method Selection

The selection of an appropriate analytical method is a critical first step. This decision-making process can be visualized as follows:

MethodSelection Start Define Analytical Goal (e.g., Quantification, Identification) Matrix Assess Sample Matrix (e.g., Pharmaceutical, Biological, Environmental) Start->Matrix Analyte Characterize Analyte Properties (e.g., Polarity, Volatility, Concentration) Start->Analyte Technique Select Analytical Technique Matrix->Technique Analyte->Technique Chromatography Chromatography (HPLC, GC) Technique->Chromatography Separation Needed Spectroscopy Spectroscopy (UV-Vis, Fluorescence) Technique->Spectroscopy Chromophore/ Fluorophore Present Electrochemistry Electrochemistry Technique->Electrochemistry Electroactive Analyte Hyphenated Hyphenated Methods (LC-MS, GC-MS) Chromatography->Hyphenated Validation Method Validation (ICH Guidelines) Spectroscopy->Validation Electrochemistry->Validation Hyphenated->Validation End Routine Analysis Validation->End

Caption: Decision workflow for selecting an appropriate analytical method.

Chromatographic Methods: The Gold Standard for Separation

Chromatography is indispensable for resolving quinoline derivatives from complex mixtures, enabling their individual quantification and identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile quinoline derivatives, which constitute the majority of pharmaceutical agents. Reversed-phase HPLC (RP-HPLC) is the most common mode, separating compounds based on their hydrophobicity.

Expertise & Experience: The choice of stationary phase is critical. While standard octadecyl (C18) columns are widely used, they may not provide adequate separation for structurally similar quinoline alkaloids.[1][2] For challenging separations of isomers like quinine and quinidine, alternative stationary phases such as naphthylpropyl-bonded silica have demonstrated superior selectivity.[1][2] The mobile phase composition, particularly pH, is a key parameter to optimize, as the basic nitrogen in the quinoline ring is ionizable.

Protocol 1: RP-HPLC-UV for the Determination of Antimalarial Quinolines

This protocol is designed for the separation and quantification of quinine, quinidine, cinchonine, and cinchonidine in a pharmaceutical preparation.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Naphthylpropyl-bonded silica, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient:

      Time (min) % B
      0 20
      20 60
      25 60
      26 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 330 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active quinoline derivative.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Method Validation:

    • The method should be validated according to ICH Q2(R2) guidelines.[4][5][6][7][8]

    • Specificity: Demonstrated by the resolution of the analytes from each other and from placebo components.

    • Linearity: Assessed over a concentration range of 5-150 µg/mL, with a correlation coefficient (r²) ≥ 0.999.

    • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically within 98-102%.

    • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should exhibit a relative standard deviation (RSD) of ≤ 2%.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable quinoline derivatives. It is often coupled with Mass Spectrometry (GC-MS) for definitive identification.

Expertise & Experience: Derivatization is sometimes necessary to improve the volatility and chromatographic behavior of quinoline derivatives containing polar functional groups. However, for many simpler quinolines, direct analysis is feasible. The choice of the capillary column is crucial; mid-polarity columns (e.g., 5% phenyl-polysiloxane) offer good selectivity for a broad range of these compounds.

Protocol 2: GC-MS for the Determination of Quinoline in Environmental Samples

This protocol is applicable for the trace-level determination of quinoline in water samples.

  • Instrumentation:

    • GC system with a split/splitless injector and a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

  • Sample Preparation (Solid-Phase Extraction):

    • Pass 500 mL of the water sample through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of methanol/water (5:95 v/v).

    • Dry the cartridge under vacuum for 20 minutes.

    • Elute the analytes with 5 mL of ethyl acetate.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • Method Validation:

    • LOD/LOQ: Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). For quinoline in water, LOQs in the low µg/L range are achievable.

    • Recovery: Assessed through fortified samples, with acceptable recovery typically in the range of 80-110%.

Spectroscopic Methods: For Rapid and Sensitive Detection

Spectroscopic techniques are valuable for the direct quantification of quinoline derivatives, especially in simple matrices, and as detectors for chromatographic systems.

UV-Vis Spectroscopy

The aromatic nature of the quinoline ring system results in strong UV absorbance, making UV-Vis spectroscopy a simple and cost-effective method for quantification.

Expertise & Experience: The UV spectra of quinoline derivatives are pH-dependent due to the protonation of the heterocyclic nitrogen.[9] This property can be exploited for selective analysis or, conversely, requires careful pH control for reproducible results. For mixtures, multi-wavelength spectrophotometry can resolve overlapping spectra of different components.[10]

Protocol 3: Multi-Wavelength UV-Vis for Simultaneous Determination of Quinoline and 2-Hydroxyquinoline

This protocol is adapted for monitoring biodegradation processes where quinoline is converted to 2-hydroxyquinoline.[10]

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Scan the UV-Vis spectra of pure standards of quinoline and 2-hydroxyquinoline to identify their isosbestic point and wavelengths of maximum absorbance.

    • For a mixture, measure the absorbance at three wavelengths: the isosbestic point (e.g., 289 nm) and two other wavelengths where the individual components have distinct absorbance (e.g., 326 nm and 380 nm).[10]

    • The concentrations of quinoline (C_Q) and 2-hydroxyquinoline (C_HQ) can be calculated using a set of simultaneous equations derived from Beer-Lambert's law at these wavelengths.

  • Validation:

    • The method's accuracy can be validated by comparing the results with an independent method like HPLC.[10] Relative differences within 10% are considered acceptable for this application.[10]

Fluorescence Spectroscopy

Many quinoline derivatives exhibit native fluorescence, which provides a highly sensitive and selective means of detection.

Expertise & Experience: The fluorescence properties of quinolines are highly sensitive to their chemical environment and substitution pattern.[11][12] Electron-donating groups generally enhance fluorescence quantum yield.[12] Protonation of the quinoline nitrogen can significantly increase fluorescence intensity, a phenomenon that can be leveraged for enhanced detection.[13]

Protocol 4: Fluorescence Assay for a Quinoline-Based Fluorophore

This protocol outlines the general steps for characterizing the fluorescence of a novel quinoline derivative.

  • Instrumentation:

    • Spectrofluorometer with excitation and emission monochromators.

  • Procedure:

    • Prepare a dilute solution (e.g., 1-10 µM) of the quinoline derivative in a suitable solvent (e.g., ethanol or phosphate-buffered saline).

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

    • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation (λ_ex,max) and scanning the emission wavelengths.

    • To determine the fluorescence quantum yield (Φ_F), a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) is employed. The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Presentation:

    Derivative λ_ex,max (nm) λ_em,max (nm) Quantum Yield (Φ_F)
    Quinine Sulfate 350 450 0.54 (Reference)

    | Derivative X | Value | Value | Calculated Value |

Electrochemical Methods: A Niche for High-Sensitivity Analysis

Electrochemical techniques offer a sensitive and often low-cost alternative for the determination of electroactive quinoline derivatives. Voltammetric methods are particularly prominent.

Expertise & Experience: The electrochemical behavior of a quinoline derivative depends on its redox-active functional groups. The choice of electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating nanomaterials, can significantly enhance the electrochemical response.[14][15]

Protocol 5: Square Wave Voltammetry for 8-Hydroxyquinoline Determination

This protocol is suitable for the determination of 8-hydroxyquinoline, a common chelating agent and cosmetic ingredient.[14]

  • Instrumentation:

    • Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).

  • Procedure:

    • The supporting electrolyte is a Britton-Robinson buffer, with the optimal pH determined experimentally (e.g., pH 2.0 for 8-hydroxyquinoline).[14]

    • The sample solution is added to the electrochemical cell.

    • The square wave voltammogram is recorded over a potential range where the analyte is oxidized (e.g., 0.3 to 0.9 V).

    • Quantification is achieved by constructing a calibration curve of the peak current versus the concentration of 8-hydroxyquinoline standards.

  • Validation:

    • LOD/LOQ: This method can achieve very low detection limits, often in the nanomolar range.[16]

    • Selectivity: Assessed by analyzing the sample in the presence of potential interfering substances.

Hyphenated Techniques: The Pinnacle of Analytical Power

The coupling of chromatographic separation with mass spectrometric detection (LC-MS, GC-MS) provides the highest degree of certainty in both identification and quantification.

Expertise & Experience: Time-of-flight (TOF) and Orbitrap mass analyzers provide high-resolution accurate mass (HRAM) data, which facilitates the unequivocal identification of analytes and the elucidation of unknown structures.[17][18] Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation, as the fragmentation patterns can reveal the presence of the quinoline core and provide information about its substituents.[17][18]

Workflow for LC-MS/MS Analysis

LCMS_Workflow SamplePrep Sample Preparation (Extraction, Cleanup) LC_Separation HPLC Separation (e.g., RP-HPLC) SamplePrep->LC_Separation Ionization Ionization Source (e.g., ESI, APCI) LC_Separation->Ionization MS1 Mass Analyzer 1 (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (MS2) (Product Ion Analysis) CID->MS2 Detection Detector (Data Acquisition) MS2->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

Caption: General workflow for LC-MS/MS analysis of quinoline derivatives.

The fragmentation patterns observed in MS/MS spectra are highly informative. For instance, the presence of a characteristic quinoline ring fragment can confirm the compound class, while other fragments can help distinguish between isomers.[17][18]

Conclusion

The analytical determination of quinoline derivatives is a multifaceted task that relies on a range of sophisticated techniques. This guide has provided an in-depth overview of the most critical methods, from the workhorse chromatographic separations to highly sensitive spectroscopic and electrochemical assays, and the definitive power of hyphenated mass spectrometric techniques. By understanding the principles behind each method, the rationale for experimental choices, and the rigors of method validation, researchers can confidently and accurately analyze this vital class of compounds. The protocols and insights presented herein are intended to serve as a practical resource for professionals in the pharmaceutical and chemical sciences, ensuring data integrity and advancing scientific discovery.

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Application Notes & Protocols: Leveraging (2-Chloro-8-methylquinolin-3-yl)methanol for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial drugs that have been pivotal in global health.[1][2] The rise of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective therapeutic agents.[1][3] This technical guide focuses on the strategic use of (2-Chloro-8-methylquinolin-3-yl)methanol, a versatile synthetic intermediate, for the generation of novel quinoline-based compounds. We provide a comprehensive overview of its synthesis, detailed experimental protocols for its derivatization, and the mechanistic rationale for its application in antimalarial drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antimalarial therapies.

Introduction: The Enduring Importance of the Quinoline Core in Antimalarial Chemistry

Quinoline-containing compounds, such as quinine and chloroquine, have long been the frontline defense against malaria.[2][4] Their primary mechanism of action involves disrupting the detoxification of heme within the parasite's food vacuole.[4][5][6] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[5][6] Quinolines are thought to interfere with this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[4][7]

The 2-chloro-3-substituted quinoline framework is a particularly valuable starting point for the synthesis of new drug candidates. The chlorine atom at the C-2 position serves as a versatile leaving group for nucleophilic substitution, allowing for the introduction of diverse side chains. The substituent at the C-3 position can be modified to fine-tune the compound's physicochemical properties and target interactions. This compound, with its reactive hydroxymethyl group and C-2 chloro functionality, is therefore a key building block for creating libraries of novel antimalarial compounds.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a two-step process commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by a selective reduction of the formyl group.

Step 1: Vilsmeier-Haack Cyclization for 2-Chloro-8-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[8][9] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Causality Behind Experimental Choices:

  • N-(2-tolyl)acetamide as the Starting Material: The ortho-methyl group on the acetanilide directs the cyclization to form the 8-methylquinoline isomer.

  • POCl₃ and DMF: These reagents generate the electrophilic Vilsmeier reagent in situ, which is essential for the formylation and subsequent ring closure.

  • Heating: The reaction requires thermal energy to drive the intramolecular cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde [10][11][12]

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool 5 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition is complete, add 4 g of N-(2-tolyl)acetamide to the reaction mixture.

  • Remove the ice bath and allow the mixture to come to room temperature.

  • Heat the reaction mixture at 80-90°C for 6-8 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate.

  • Collect the precipitated white product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture.

Self-Validation and Quality Control:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress to ensure the consumption of the starting material.

  • Melting Point: The purified product should have a sharp melting point consistent with the literature value.

  • Spectroscopic Analysis (¹H NMR, IR): Confirm the structure of the product. The IR spectrum should show a characteristic aldehyde C=O stretch around 1677 cm⁻¹.[9]

Step 2: Selective Reduction to this compound

The reduction of the aldehyde to the primary alcohol is achieved using a mild reducing agent to avoid unwanted side reactions. Sodium borohydride (NaBH₄) is an ideal choice for this transformation.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): A selective reducing agent that will reduce the aldehyde to an alcohol without affecting the chloro-substituted aromatic ring.

  • Microwave Irradiation (Optional but Efficient): As reported in the literature, microwave irradiation can significantly accelerate the reaction.[13]

Experimental Protocol: Synthesis of this compound [13]

  • In an open vessel suitable for microwave irradiation, combine 206 mg (1 mmol) of 2-Chloro-8-methylquinoline-3-carbaldehyde and 38 mg (1 mmol) of sodium borohydride.

  • Add a catalytic amount of montmorillonite K-10 clay.

  • Irradiate the mixture in a microwave reactor at 500 W for 4 minutes.

  • After cooling, add ethyl acetate to the reaction mixture and filter to remove the solid catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.

Self-Validation and Quality Control:

  • TLC: Monitor the disappearance of the starting aldehyde and the appearance of the alcohol product.

  • Spectroscopic Analysis (¹H NMR, IR): The IR spectrum should show the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretch. The ¹H NMR will show the appearance of a methylene signal adjacent to the hydroxyl group and the disappearance of the aldehyde proton.

Synthetic Applications: Derivatization of this compound

The title compound is a versatile platform for generating a diverse library of potential antimalarial agents. The two primary sites for modification are the C-2 chloro position and the C-3 hydroxymethyl group.

Nucleophilic Substitution at the C-2 Position

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. This allows for the introduction of side chains that are known to be important for antimalarial activity, mimicking the structures of drugs like chloroquine and amodiaquine.[1][14]

Workflow for C-2 Amination:

G cluster_0 Synthesis of C-2 Amino Derivatives start This compound product (2-(R1R2-amino)-8-methylquinolin-3-yl)methanol start->product Nucleophilic Substitution amine Primary or Secondary Amine (R1R2NH) amine->product solvent Solvent (e.g., NMP, Acetonitrile) solvent->product base Base (e.g., K2CO3) base->product heat Heat (Δ) heat->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for C-2 amination of the quinoline core.

Protocol: General Procedure for C-2 Amination

  • To a solution of this compound in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or acetonitrile, add the desired primary or secondary amine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modification of the C-3 Hydroxymethyl Group

The primary alcohol at the C-3 position can undergo a variety of transformations, including esterification, etherification, and oxidation, to introduce different functionalities.

3.2.1. Esterification

Esterification with various carboxylic acids can introduce a range of lipophilic and electronically diverse groups.

Protocol: General Procedure for Esterification

  • Dissolve this compound in an anhydrous solvent like dichloromethane (DCM).

  • Add a carboxylic acid, a coupling agent (e.g., DCC or EDCI), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude ester by column chromatography.

3.2.2. Reductive Amination (via Oxidation to Aldehyde)

The hydroxymethyl group can be oxidized back to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The resulting aldehyde can then undergo reductive amination with a variety of amines to install diverse side chains at the C-3 position.

Workflow for C-3 Reductive Amination:

G cluster_1 C-3 Side Chain Installation via Reductive Amination start This compound oxidation Mild Oxidation (e.g., MnO2) start->oxidation aldehyde 2-Chloro-8-methylquinoline-3-carbaldehyde oxidation->aldehyde product N-((2-Chloro-8-methylquinolin-3-yl)methyl)-R-amine aldehyde->product Reductive Amination amine Primary Amine (RNH2) amine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: Two-step process for C-3 side chain diversification.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the key intermediates. Yields are highly dependent on the specific substrate and reaction conditions.

Reaction StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Vilsmeier-Haack N-(2-tolyl)acetamidePOCl₃, DMFDMF80-906-860-80[10][15]
Reduction 2-Chloro-8-methylquinoline-3-carbaldehydeNaBH₄Methanol/Ethyl AcetateRT1-4High

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel antimalarial drug candidates. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent derivatization. By systematically exploring modifications at both the C-2 and C-3 positions, researchers can generate extensive libraries of compounds for screening against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The continued exploration of the chemical space around the quinoline core remains a critical strategy in the global effort to combat malaria.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. Available at: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • 2-Chloro-8-methylquinoline-3-carbaldehyde. PMC - NIH. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. The Pharma Innovation. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC - NIH. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

  • Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Academia.edu. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. Available at: [Link]

  • Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate. Available at: [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Available at: [Link]

  • Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. PubMed Central. Available at: [Link]

  • A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria. PMC - NIH. Available at: [Link]

  • This compound. PMC - NIH. Available at: [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available at: [Link]

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Quinoline Derivatives as Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Corrosion Inhibition and the Role of Quinoline Derivatives

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and lifespan of metallic structures across numerous industries.[1][2] The economic and safety implications of unchecked corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a practical and cost-effective approach.[3] Quinoline and its derivatives have emerged as a highly promising class of corrosion inhibitors due to their unique molecular structure.[3][4][5]

Quinoline, a bicyclic heterocyclic compound containing a nitrogen atom, possesses a high electron density with 10 π-electrons and a lone pair of non-bonding electrons on the nitrogen atom.[3][4] This electron-rich nature facilitates strong adsorption onto metal surfaces, forming a protective barrier that isolates the metal from corrosive agents.[3][4] The mechanism of inhibition is primarily attributed to the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal atoms.[5] Furthermore, the presence of various substituents on the quinoline ring, such as hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) groups, can significantly enhance their inhibitory efficiency by increasing the electron density and promoting the formation of stable chelating complexes with the metal surface.[3][4]

These application notes provide a comprehensive guide for researchers on the synthesis, application, and evaluation of quinoline derivatives as corrosion inhibitors. We will delve into the theoretical underpinnings of their inhibitory action, provide detailed experimental protocols for their assessment, and discuss the interpretation of the data obtained.

Mechanism of Action: A Molecular Perspective

The efficacy of quinoline derivatives as corrosion inhibitors is rooted in their ability to adsorb onto the metal surface, a process that can be broadly classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the quinoline nitrogen can be protonated, leading to the formation of quinolinium cations which can then interact with the negatively charged metal surface (due to the adsorption of anions like Cl-).

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond.[6] The rich π-electron system of the quinoline ring and the lone pair of electrons on the nitrogen and other heteroatoms in the substituents are key to this process.[3][4][7]

The formation of this adsorbed protective layer effectively blocks the active sites for corrosion, thereby inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The specific nature of the interaction and the resulting inhibition efficiency are influenced by the electronic structure of the quinoline derivative, the nature of the metal, and the corrosive environment.

PART 1: Synthesis of Quinoline Derivatives

The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tailored properties. While a comprehensive review of synthetic organic chemistry is beyond the scope of these notes, a general protocol for the synthesis of a representative 8-hydroxyquinoline derivative is provided below. 8-hydroxyquinoline and its derivatives are among the most widely studied quinoline-based corrosion inhibitors.[4][7]

Protocol 1: General Synthesis of an 8-Hydroxyquinoline Derivative

This protocol outlines a general approach for the synthesis of a substituted 8-hydroxyquinoline, which can be adapted based on the desired substituents.

Materials:

  • 8-Hydroxyquinoline

  • Appropriate aldehyde or ketone

  • Secondary amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (if required, e.g., acid or base)

  • Reagents for work-up and purification (e.g., ethyl acetate, hexane, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in a suitable solvent.

  • Addition of Reactants: To this solution, add the desired aldehyde or ketone and the secondary amine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period (e.g., 2-24 hours), which is determined by the reactivity of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and by-products.

  • Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the synthesized derivative is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.[8][9]

PART 2: Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor's performance. This typically involves a combination of weight loss measurements, electrochemical techniques, and surface analysis.

Weight Loss (Gravimetric) Method

The weight loss method is a simple and widely used technique for determining the corrosion rate and the inhibition efficiency of an inhibitor.[1][2][10]

Materials:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • Synthesized quinoline derivative inhibitor

  • Abrasive paper (various grits)

  • Acetone or ethanol for cleaning

  • Desiccator

  • Analytical balance (accurate to 0.1 mg)

Procedure:

  • Sample Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone or ethanol, and dry them in a desiccator.[11]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in the corrosive medium with and without different concentrations of the quinoline derivative inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.[2][12]

  • Final Weighing: After the immersion period, retrieve the coupons, carefully remove the corrosion products (e.g., by using a specific cleaning solution that does not attack the base metal), wash them with distilled water and acetone, dry them, and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
BlankValueValue-
1 x 10⁻⁵ValueValueValue
5 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
5 x 10⁻⁴ValueValueValue

Hypothetical data for illustrative purposes.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[1][10] The two most common techniques are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

This technique measures the current response of a metal to a controlled change in its potential. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc).[13][14]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample to be tested.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure:

  • Electrode Preparation: Prepare the working electrode as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the corrosive medium containing different concentrations of the inhibitor. Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady Open Circuit Potential (OCP).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Determine the corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:

      • icorr_blank = Corrosion current density in the absence of the inhibitor

      • icorr_inh = Corrosion current density in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
BlankValueValueValueValue-
1 x 10⁻⁵ValueValueValueValueValue
5 x 10⁻⁵ValueValueValueValueValue
1 x 10⁻⁴ValueValueValueValueValue
5 x 10⁻⁴ValueValueValueValueValue

Hypothetical data for illustrative purposes.

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[15][16][17][18] It involves applying a small amplitude AC potential signal at different frequencies and measuring the impedance response.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

Procedure:

  • Cell Setup: Set up the electrochemical cell as described for potentiodynamic polarization and allow the system to stabilize at OCP.

  • Impedance Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically presented as Nyquist and Bode plots.

    • The data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[16]

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inh = Charge transfer resistance in the presence of the inhibitor

Data Presentation:

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
BlankValueValue-
1 x 10⁻⁵ValueValueValue
5 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
5 x 10⁻⁴ValueValueValue

Hypothetical data for illustrative purposes.

Surface Analysis Techniques

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[19]

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[1][6][8]

Procedure:

  • Sample Preparation: After the immersion test (as in the weight loss method), the metal coupons are carefully rinsed with distilled water and dried.

  • Imaging: The coupons are mounted on an SEM stub and the surface is imaged at various magnifications.

  • Analysis: Compare the surface of the coupon exposed to the blank solution (which should show significant corrosion damage) with the surfaces of the coupons protected by the inhibitor (which should appear smoother).

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[20][21][22] It can confirm the adsorption of the quinoline derivative on the metal surface.

Procedure:

  • Sample Preparation: After immersion in the inhibited solution, the metal sample is rinsed gently with a suitable solvent to remove any loosely adsorbed molecules and then dried carefully.[11] The sample should be transferred to the XPS chamber under an inert atmosphere if possible to prevent post-immersion oxidation.[22]

  • Data Acquisition: An X-ray beam is directed at the sample surface, and the kinetic energy of the emitted photoelectrons is measured.

  • Analysis: The resulting spectrum shows peaks corresponding to the elements present on the surface. High-resolution scans of specific elements (e.g., N 1s, C 1s, O 1s, and the metal's core levels) can provide information about their chemical bonding states, confirming the presence of the inhibitor and its interaction with the metal surface.[20][21]

PART 3: Theoretical Studies - Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable tools for understanding the relationship between the molecular structure of an inhibitor and its inhibition efficiency.[23][24][25][26] These calculations can predict the reactivity of the inhibitor molecules and their mode of interaction with the metal surface.

Key parameters calculated include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values generally indicate better inhibition efficiency.[23]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[23][25]

  • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[23]

  • Fraction of Electrons Transferred (ΔN): Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface.[23]

These theoretical calculations complement experimental results by providing insights into the inhibition mechanism at the molecular level.

Visualization of Concepts

Diagram 1: General Mechanism of Corrosion Inhibition by Quinoline Derivatives

G Inhibitor Quinoline Derivative (Inhibitor) Adsorbed_Inhibitor Adsorbed Protective Film Inhibitor->Adsorbed_Inhibitor Adsorption (Physisorption/Chemisorption) Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Surface Corrosive_Species->Metal Corrosion Attack Adsorbed_Inhibitor->Metal

Caption: Mechanism of corrosion inhibition by quinoline derivatives.

Diagram 2: Experimental Workflow for Corrosion Inhibitor Evaluation

G start Start: Synthesize Quinoline Derivative prep Prepare Metal Coupons and Corrosive Solutions start->prep wl Weight Loss Measurement prep->wl ec Electrochemical Tests (Polarization & EIS) prep->ec data Data Analysis and Interpretation wl->data ec->data sa Surface Analysis (SEM, XPS) end End: Determine Inhibition Efficiency and Mechanism sa->end qc Quantum Chemical Calculations (Optional) qc->end data->sa data->qc

Caption: Workflow for evaluating quinoline derivatives as corrosion inhibitors.

References

  • Quinoline and its derivatives as corrosion inhibitors: A review. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Corrosion Inhibitor Testing. (2025, September 24). Infinita Lab. Retrieved January 22, 2026, from [Link]

  • Evaluation of corrosion inhibitors. (n.d.). Retrieved January 22, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). npj Materials Degradation. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quinoline and Its Derivatives as Corrosion Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2025, May 28). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Quinoline and its derivatives as corrosion inhibitors. (2021, November 7). Retrieved January 22, 2026, from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research. Retrieved January 22, 2026, from [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994, February 27). OnePetro. Retrieved January 22, 2026, from [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. Retrieved January 22, 2026, from [Link]

  • Advances in Corrosion inhibitor's Synthesis Quinoxaline derivatives of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Application of New Quinoline as Hydrochloric Acid Corrosion Inhibitor of Carbon Steel | Request PDF. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). Retrieved January 22, 2026, from [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2026, January 20). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Chemical and Optimized Structures of the Studied Quinoline Derivative. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (2023, November 29). OnePetro. Retrieved January 22, 2026, from [Link]

  • Corrosion inhibition results from weight loss measurement (a) Compound... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent reviews on quinoline derivative as corrosion inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (n.d.). Chemical Science Review and Letters. Retrieved January 22, 2026, from [Link]

  • Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022, February 9). MDPI. Retrieved January 22, 2026, from [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021, January 8). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds | Request PDF. (2025, October 17). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2025, October 26). ResearchGate. Retrieved January 22, 2026, from [Link]

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (2025, October 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017, March 15). National Institutes of Health. Retrieved January 22, 2026, from [Link]

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Protocol for the Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde: A Vilsmeier-Haack Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde, a pivotal intermediate in the development of novel therapeutics. The synthesis is achieved via the Vilsmeier-Haack reaction, a robust and efficient method for the one-pot cyclization and formylation of N-arylacetamides. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and safety considerations tailored for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications as antibacterial, antimalarial, and anticancer agents.[1] The functionalization of the quinoline ring is key to modulating its pharmacological properties. Specifically, 2-chloro-3-formylquinoline derivatives serve as versatile synthons, where the chloro and aldehyde groups offer orthogonal reactivity for further molecular elaboration.[2][3]

The Vilsmeier-Haack reaction provides a direct and highly effective route to these valuable intermediates from readily available N-arylacetamides.[3][4] This method is superior to many multi-step classical syntheses due to its operational simplicity, use of inexpensive reagents, and consistently good yields.[5][6] This protocol focuses on the synthesis of the 8-methyl substituted derivative, starting from N-(2-tolyl)acetamide.

Causality and Mechanism: The Vilsmeier-Haack Reaction

The reaction's success hinges on the in-situ formation of a potent electrophilic species, the Vilsmeier reagent (a chloroiminium salt), which drives the subsequent aromatic substitution and cyclization cascade.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Stage I: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a seemingly innocuous solvent, acts as a key reactant. Its lone pair on the oxygen atom attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a stable phosphate species to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[3][8]

Stage II: Electrophilic Aromatic Substitution and Cyclization The N-(2-tolyl)acetamide, the nucleophile, attacks the Vilsmeier reagent. The reaction involves a double formylation and an intramolecular cyclization. The electron-donating nature of the acetamido group activates the aromatic ring for electrophilic substitution. The subsequent cyclization, dehydration, and elimination steps forge the quinoline ring system, yielding the final 2-chloro-8-methylquinoline-3-carbaldehyde product.[3]

Diagram of the General Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 N-(2-tolyl)acetamide Reaction 2. Cyclization Reaction (Heat, 353 K / 80 °C) SM1->Reaction SM2 POCl₃ Vilsmeier 1. Vilsmeier Reagent Formation (0-5 °C) SM2->Vilsmeier In-situ SM3 DMF SM3->Vilsmeier In-situ Vilsmeier->Reaction Workup 3. Hydrolysis & Precipitation (Ice Water Quench) Reaction->Workup Purify 4. Isolation & Purification (Filtration & Recrystallization) Workup->Purify Product 2-Chloro-8-methylquinoline-3-carbaldehyde Purify->Product

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the specified conditions and stoichiometry is critical for achieving the desired outcome.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
N-(2-tolyl)acetamide≥98%Sigma-Aldrich, Acros Organics
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich, Merck
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Petroleum EtherACS GradeFisher Scientific
Crushed Ice-Prepared fresh
Deionized Water--

3.2. Equipment

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a calcium chloride guard tube.

  • Dropping funnel.

  • Magnetic stirrer with a heating plate.

  • Ice bath.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

3.3. Step-by-Step Synthesis Procedure

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask, place N,N-Dimethylformamide (DMF, 2.3 mL, 30 mmol). Cool the flask in an ice bath to 0-5 °C with continuous stirring.[9]

  • Slow Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise to the cooled DMF using a dropping funnel over 20-30 minutes.[9][10] Causality: This slow, chilled addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

  • Addition of Substrate: Once the POCl₃ addition is complete, add N-(2-tolyl)acetamide (1.49 g, 10 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.[9]

  • Reaction Heating: Remove the ice bath and heat the reaction mixture to 80-90 °C (353 K).[4][9] Maintain this temperature for 4 to 15 hours.[4][9] The progress of the reaction should be monitored by TLC (Eluent: 9:1 Petroleum Ether:Ethyl Acetate).

  • Reaction Quench and Precipitation: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker containing 200 g of crushed ice with vigorous stirring.[9][10] A precipitate will form. Trustworthiness: This hydrolysis step is essential. It quenches any remaining reactive species and precipitates the water-insoluble organic product, separating it from the water-soluble byproducts.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and inorganic salts.

  • Purification: Dry the collected solid. For final purification, recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield the pure 2-chloro-8-methylquinoline-3-carbaldehyde as a white solid.[9]

Characterization and Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Compound Name 2-Chloro-8-methylquinoline-3-carbaldehyde-
Molecular Formula C₁₁H₈ClNO[9]
Molecular Weight 205.63 g/mol [9]
Appearance White solid[9]
¹H NMR (CDCl₃, 300 MHz) δ 10.61 (s, 1H, -CHO), 8.73 (s, 1H, H-4), 7.21-8.12 (m, 3H, Ar-H)[11]
IR (KBr) cm⁻¹ ~2835, 2795 (Aldehyde C-H), ~1705 (Aldehyde C=O)[11]

Diagram of the Vilsmeier-Haack Cyclization Mechanism

G cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization on N-(2-tolyl)acetamide DMF DMF Intermediate1 Intermediate1 DMF->Intermediate1 + POCl₃ Vilsmeier_Reagent Vilsmeier_Reagent Intermediate1->Vilsmeier_Reagent - [OPO₂Cl₂]⁻ Attack Attack Vilsmeier_Reagent->Attack Electrophile Start N-(2-tolyl)acetamide Start->Attack + Vilsmeier Reagent Cyclize Cyclize Attack->Cyclize Electrophilic Substitution Dehydrate Dehydrate Cyclize->Dehydrate Intramolecular Cyclization Product Product Dehydrate->Product Elimination

Caption: Key mechanistic steps of the synthesis.

Applications in Drug Development

The synthesized 2-chloro-8-methylquinoline-3-carbaldehyde is not an endpoint but a starting point for diversification. The aldehyde group can be readily converted into various functionalities, while the 2-chloro position is susceptible to nucleophilic substitution.

  • Schiff Base Formation: Condensation of the aldehyde with various anilines or hydrazines yields Schiff bases, which are precursors to potent antimicrobial and anticancer agents.[2][12]

  • Synthesis of Fused Heterocycles: The compound can undergo cycloaddition reactions to form complex polycyclic systems like pyrazolo[3,4-b]quinolines, which have shown significant biological activities.[2]

  • Nucleophilic Substitution: The chlorine at the C2 position can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diverse substituents, enabling the generation of large chemical libraries for screening.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.

  • Quenching: The quenching of the reaction mixture in ice is highly exothermic and may release HCl gas. This step must be performed slowly and in a fume hood.

References

  • Sharma, S., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Royal Society of Chemistry.
  • Verma, A., et al. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Wiley Online Library.
  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
  • Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Patil, S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • NRO CREATIVE LABS. (2021). Vilsmeier-Haack Reaction. YouTube.
  • Kumar, S., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies.

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Mastering the Analysis of Quinolines: A High-Performance Liquid Chromatography Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of quinoline compounds is paramount. As a foundational scaffold in numerous pharmaceuticals and biologically active molecules, the ability to accurately quantify and characterize these compounds is critical for discovery, quality control, and safety assessment. This comprehensive guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of quinoline compounds, moving beyond mere procedural steps to elucidate the underlying scientific principles that govern robust and reproducible method development.

The Central Role of HPLC in Quinoline Analysis

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the separation, identification, and quantification of quinoline and its derivatives.[1] Its widespread adoption is attributable to its high sensitivity, selectivity, and reproducibility.[1] This guide will delve into the critical aspects of HPLC method development for quinoline compounds, offering both foundational knowledge and advanced insights to empower you in your analytical endeavors.

Strategic Method Development: A Symphony of Choices

The development of a successful HPLC method is a meticulous process of optimizing various parameters to achieve the desired separation. The following sections will dissect the key components of this process, providing the rationale behind each selection to foster a deeper understanding of the chromatographic process.

The Stationary Phase: The Heart of the Separation

The stationary phase, the material packed within the HPLC column, is where the separation of analytes occurs.[2][3] The choice of stationary phase is dictated by the physicochemical properties of the quinoline compounds of interest.

  • Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC and is particularly well-suited for the analysis of many quinoline derivatives.[4][5][6] In RPC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] Retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[7]

    • C18 (Octadecyl): A highly non-polar and versatile stationary phase, often the first choice for method development due to its broad applicability.[3][8]

    • C8 (Octyl): Moderately non-polar, offering slightly less retention than C18 and can be beneficial for more polar quinoline derivatives.[3]

    • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with aromatic quinoline rings, which can be advantageous for resolving closely related compounds.[1]

  • Specialized Stationary Phases: For challenging separations, alternative stationary phases may be necessary. For instance, a naphthylpropyl column has demonstrated superior selectivity for the separation of a mixture of six quinoline derivatives, where a standard C18 column was unsuccessful.[9]

  • Chiral Stationary Phases (CSPs): Many quinoline-containing drugs are chiral, exhibiting enantioselective biological activity.[10][11] The separation of these enantiomers requires specialized chiral stationary phases. For example, a Chirobiotic T column has been successfully used for the enantiomeric resolution of quinolones.[12] Similarly, a Chiral PAK IG-3 column was effective for separating mefloquine enantiomers.[13]

The Mobile Phase: The Driving Force of Elution

The mobile phase transports the sample through the column and plays a critical role in modulating the retention and selectivity of the separation.[3]

  • Solvent Composition: The most common mobile phases in reversed-phase HPLC for quinoline analysis are mixtures of water with acetonitrile (ACN) or methanol (MeOH).[4][5][6][14] The organic solvent content is adjusted to control the elution strength; a higher organic content leads to faster elution.

  • pH Control: The pH of the mobile phase is a crucial parameter, especially for ionizable quinoline compounds. Quinolines are basic compounds, and their retention can be significantly influenced by pH. Using a buffer or adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase helps to maintain a consistent pH and ensure reproducible retention times and good peak shapes.[4][5][6][8] For mass spectrometry (MS) compatible methods, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[4][5][6]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is a simpler approach suitable for the separation of a limited number of compounds with similar polarities.[14]

    • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the proportion of the organic solvent. This is advantageous for analyzing complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[1][8]

Detection: Visualizing the Separation

The detector is responsible for sensing the analytes as they elute from the column.

  • UV-Vis Detection: This is the most common detection method for quinoline compounds, as the quinoline ring system possesses strong chromophores that absorb ultraviolet (UV) light.[8][15] The detection wavelength is chosen to maximize the sensitivity for the analyte of interest. For example, a wavelength of 289 nm has been used for the analysis of Quinoline-2-carboxylic acid.[8] A Diode Array Detector (DAD) can be particularly useful as it acquires the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[1]

A Step-by-Step Protocol for the HPLC Analysis of a Quinoline Compound

This section provides a detailed protocol for the quantitative analysis of a hypothetical quinoline derivative, "QuinoPharm," in a drug substance. This protocol is designed to be a robust starting point for method development and validation.

Materials and Reagents
  • QuinoPharm Reference Standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
HPLC System HPLC system with a pump, autosampler, column oven, and UV-Vis detector
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance for QuinoPharm (e.g., 280 nm)
Run Time 15 minutes
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the QuinoPharm reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8]

  • Sample Solution: Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of QuinoPharm.[8] Transfer the weighed sample to a suitable volumetric flask. Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[8] Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[8] Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh QuinoPharm Reference Standard B Prepare Stock Standard Solution A->B C Prepare Working Standard Solutions B->C G Inject Standard and Sample Solutions C->G D Weigh QuinoPharm Sample E Prepare Sample Solution D->E F Filter Sample Solution E->F F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Construct Calibration Curve I->J K Quantify QuinoPharm in Sample I->K J->K

Caption: Experimental workflow for the quantification of QuinoPharm.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method is not complete without rigorous validation to demonstrate its suitability for the intended purpose.[16][17] Method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[1] The key validation parameters are summarized below.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Advanced Topics and Troubleshooting

Chiral Separations

For chiral quinoline compounds, the development of a stereoselective HPLC method is essential. This typically involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the enantiomers.

Sample Preparation for Complex Matrices

When analyzing quinolines in complex matrices such as biological fluids (e.g., plasma), a more extensive sample preparation is required to remove interferences.[18] Solid-Phase Extraction (SPE) is a powerful technique for this purpose, where the analyte of interest is selectively retained on a sorbent while matrix components are washed away.[18][19][20]

Troubleshooting Common HPLC Issues
  • Peak Tailing: Can be caused by interactions between basic quinoline compounds and residual silanol groups on the silica surface of the column. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this issue.

  • Poor Resolution: May require optimization of the mobile phase composition (e.g., changing the organic solvent, pH, or gradient profile) or switching to a column with a different selectivity.

  • Ghost Peaks: These are extraneous peaks that can arise from contaminants in the sample, mobile phase, or HPLC system. Ensuring high purity of solvents and proper system flushing can help to eliminate ghost peaks.[20]

Conclusion

The HPLC analysis of quinoline compounds is a multifaceted process that demands a thorough understanding of chromatographic principles. By carefully selecting the stationary phase, optimizing the mobile phase, and validating the method, researchers can develop robust and reliable analytical procedures. This guide has provided a comprehensive framework for approaching the HPLC analysis of quinolines, empowering scientists to generate high-quality data for their research and development activities.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed. Available from: [Link]

  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 - IJCPS. Available from: https://ijcps.com/issues/volume-1-issue-2/RP-HPLC%20ANALYTICAL%20METHOD%20DEVELOPMENT%20AND%20VALIDATION%20FOR%20NEWLY%20SYNTHESIZED%20N-%7B%5B6-METHOXY-2-(MORPHOLIN-4-YL)%20QUINOLIN-3.pdf
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. Available from: [Link]

  • (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling - ResearchGate. Available from: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. Available from: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography. Available from: [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide - Mastelf. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • Choosing the Right HPLC Stationary Phase - LCGC International. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available from: [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine - Inter-Research Science Publisher. Available from: [Link]

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Application Notes and Protocols for the Spectroscopic Analysis of Synthesized Quinoline Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1] The biological activity and material properties of these compounds are profoundly influenced by their molecular structure.[2] Therefore, the accurate and unambiguous structural characterization of newly synthesized quinoline molecules is a critical step in research and development. This guide provides a comprehensive overview and detailed protocols for the multi-faceted spectroscopic analysis of quinoline derivatives, ensuring structural integrity and purity. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, offering insights grounded in practical laboratory experience.

The Strategic Importance of Spectroscopic Validation

The synthesis of novel quinoline derivatives is often a multi-step process prone to the formation of isomers and byproducts. A singular analytical technique is rarely sufficient to provide a complete structural picture.[3] A combinatorial approach, leveraging the strengths of various spectroscopic methods, is essential for a robust and self-validating characterization. This multi-pronged strategy allows for the elucidation of the carbon-hydrogen framework, determination of molecular weight and fragmentation patterns, and investigation of photophysical properties.

Here, we present a logical workflow for the comprehensive analysis of a synthesized quinoline molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesized Quinoline Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Structure Final Structural Confirmation NMR->Structure MS->Structure Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Excitation Wavelength UV_Vis->Structure Fluorescence->Structure

Caption: Integrated workflow for the spectroscopic analysis of synthesized quinoline molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the molecular structure, including connectivity and stereochemistry.[3] For quinoline derivatives, ¹H and ¹³C NMR are indispensable.[4]

Unveiling the Proton Environment: ¹H NMR Spectroscopy

¹H NMR provides critical information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[5] The aromatic region of the ¹H NMR spectrum of quinoline derivatives, typically between 7.0 and 9.0 ppm, is particularly informative regarding the substitution pattern.[6]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline derivative.[6] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is crucial and should be based on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.[5]

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm to encompass the aromatic and any aliphatic protons.[5]

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[5]

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.[5]

  • Data Processing: Perform a Fourier transform (FT) of the raw data, followed by phase correction and baseline correction to obtain the final spectrum.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of the protons in the molecule.

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments.[5] The chemical shifts of the carbon atoms in the heterocyclic ring are particularly informative, with carbons adjacent to the nitrogen atom appearing at a lower field.[4]

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum, showing each unique carbon as a single peak.

    • Spectral Width: A wider spectral width, typically 0-200 ppm, is necessary to cover the range of carbon chemical shifts.

    • Acquisition Time: A longer acquisition time and a larger number of scans are required to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The chemical shifts of the carbon signals are then analyzed to identify the different carbon environments in the molecule.

Advanced 2D NMR Techniques

For complex quinoline derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for establishing definitive structural assignments by revealing proton-proton and proton-carbon correlations, respectively.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural insights through the analysis of its fragmentation patterns.[3] The choice of ionization technique is critical and depends on the properties of the analyte.

Electron Ionization (EI) for Volatile and Thermally Stable Compounds

EI is a "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint of the molecule. Under EI conditions, quinoline derivatives often show a prominent molecular ion peak ([M]⁺•) and fragment ions resulting from the loss of substituents or cleavage of the quinoline ring system.[8]

Protocol for EI-MS Analysis:

  • Sample Preparation: A small amount of the sample (typically <1 mg) is dissolved in a volatile solvent (e.g., methanol, dichloromethane). The sample should be free of non-volatile salts and buffers.[9]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: The instrument is set to acquire data in the appropriate mass range to observe the molecular ion and expected fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern is then interpreted to support the proposed structure.

Electrospray Ionization (ESI) for Less Volatile and Polar Compounds

ESI is a "soft" ionization technique that typically results in less fragmentation, with the predominant species being the protonated molecule ([M+H]⁺) in positive ion mode or the deprotonated molecule ([M-H]⁻) in negative ion mode.[8] This is particularly useful for confirming the molecular weight of more complex or polar quinoline derivatives.

Protocol for ESI-MS Analysis:

  • Sample Preparation: The sample is dissolved in a solvent compatible with ESI, such as a mixture of water, acetonitrile, or methanol, often with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.[9] A typical concentration range is 1-50 µg/mL.[9]

  • Sample Introduction: The sample solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • Data Acquisition: The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to maximize the signal of the ion of interest.

  • Data Analysis: The mass spectrum is analyzed to identify the pseudomolecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Ionization Technique Typical Observation Key Information Best Suited For
Electron Ionization (EI) Molecular ion ([M]⁺•) and extensive fragmentationStructural fingerprint, confirmation of fragmentsVolatile, thermally stable, less polar quinolines
Electrospray Ionization (ESI) Protonated ([M+H]⁺) or deprotonated ([M-H]⁻) moleculeAccurate molecular weightLess volatile, polar, thermally labile quinolines

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline molecule. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophoric system and can be influenced by the substitution pattern and the solvent.[10]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.[10] A typical concentration is in the range of 1 x 10⁻⁵ M.[10]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range, typically 200-400 nm for quinoline derivatives.[11]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy: Investigating Luminescent Properties

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to the molecular structure and environment.[12] Fluorescence spectroscopy is a powerful tool for characterizing the photophysical properties of these compounds and is particularly relevant for applications in sensing and imaging.[13]

Protocol for Fluorescence Analysis:

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable solvent, similar to the preparation for UV-Vis analysis. The concentration may need to be adjusted to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to determine the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum or the excitation spectrum) and scan the emission monochromator to record the fluorescence emission spectrum.[14]

  • Data Analysis: Determine the wavelengths of maximum excitation and emission. The Stokes shift (the difference between the excitation and emission maxima) and the quantum yield can also be determined to fully characterize the fluorescent properties of the molecule.

Spectroscopic_Techniques cluster_techniques Core Spectroscopic Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C, 2D) Structure Connectivity, Stereochemistry NMR->Structure MS Mass Spectrometry (EI, ESI) MW Molecular Weight, Fragmentation MS->MW UV_Vis UV-Vis Electronic Electronic Transitions, Conjugation UV_Vis->Electronic Fluorescence Fluorescence Luminescence Emission Properties, Quantum Yield Fluorescence->Luminescence

Caption: Relationship between spectroscopic techniques and the information obtained for quinoline characterization.

Conclusion

The comprehensive spectroscopic analysis of synthesized quinoline molecules is a non-negotiable aspect of modern chemical research and drug development. By judiciously applying a combination of NMR, MS, UV-Vis, and fluorescence spectroscopy, researchers can confidently elucidate and confirm the structure of their target compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving accurate and reproducible results, thereby accelerating the pace of discovery and innovation in this vital field of chemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR-Based Structural Elucidation of Complex Quinolines.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ScienceDirect. (n.d.). Sample Preparation for Atomic Spectroscopy: Evolution and Future Trends.
  • Agilent. (n.t.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol.
  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors.
  • ResearchGate. (2021). A Review on Quinoline: Diverse Pharmacological Agent.
  • NIH. (n.d.). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

Sources

Application Note & Protocol: Selective Reduction of 2-Chloroquinoline-3-carbaldehydes to (2-Chloroquinolin-3-yl)methanols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the selective reduction of 2-chloroquinoline-3-carbaldehydes to their corresponding primary alcohols, (2-chloroquinolin-3-yl)methanols. These products are valuable synthetic intermediates in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document outlines the chemical principles, step-by-step procedures, and analytical characterization of this transformation, with a focus on the widely accessible and chemoselective reducing agent, sodium borohydride.

Introduction: The Synthetic Utility of (2-Chloroquinolin-3-yl)methanols

2-Chloroquinoline-3-carbaldehydes are versatile building blocks in organic synthesis, readily prepared via the Vilsmeier-Haack reaction from acetanilides.[1][2][3] The selective reduction of the aldehyde functionality in these molecules opens a gateway to a diverse array of more complex heterocyclic structures. The resulting (2-chloroquinolin-3-yl)methanols serve as key precursors for the synthesis of various fused quinoline systems and other derivatives with a range of biological activities, including potential antimalarial, antibacterial, and anticancer properties.[4] The presence of the reactive C2-chloro substituent allows for subsequent nucleophilic substitution reactions, further expanding the synthetic possibilities.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[5][6][7] For substrates containing other reducible functional groups, such as the chloro-substituted quinoline ring, chemoselectivity is paramount. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, selectively reducing aldehydes and ketones without affecting most other functional groups, including the chloro-substituent on the quinoline ring.[5][8][9]

Reaction Mechanism & Chemoselectivity

The reduction of 2-chloroquinoline-3-carbaldehyde with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6][7] This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final primary alcohol product.

The chemoselectivity of sodium borohydride is a key advantage in this synthesis. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is less reactive and does not typically reduce esters, amides, or aryl halides under standard conditions.[5][9] This ensures that the 2-chloro substituent on the quinoline ring remains intact throughout the reduction process.

Experimental Workflow

The overall experimental workflow for the reduction of 2-chloroquinoline-3-carbaldehyde is depicted in the following diagram:

experimental_workflow start Start reagents Reagents: - 2-Chloroquinoline-3-carbaldehyde - Sodium Borohydride - Methanol (Solvent) start->reagents reaction Reaction Setup: - Dissolve aldehyde in Methanol - Cool to 0-5 °C - Add NaBH₄ portion-wise reagents->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Aqueous Workup: - Quench with water - Extract with organic solvent - Dry organic layer monitoring->workup Upon Completion purification Purification: - Column Chromatography workup->purification characterization Product Characterization: - NMR Spectroscopy - Mass Spectrometry - Melting Point purification->characterization end End characterization->end

Sources

Application Note: (2-Chloro-8-methylquinolin-3-yl)methanol as a Versatile Scaffold for Novel Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, acting through diverse mechanisms to combat cancer cell proliferation and survival.[3][4] (2-Chloro-8-methylquinolin-3-yl)methanol emerges as a particularly valuable starting material for the development of novel anticancer agents. Its structure features two key reactive sites: a nucleophilically susceptible chlorine atom at the C2 position and a versatile primary alcohol at the C3 position.[2][5] These functional groups allow for extensive chemical modification, enabling the synthesis of large libraries of derivatives to explore structure-activity relationships (SAR) and identify potent drug candidates. This guide details the mechanistic basis for using this scaffold, provides robust protocols for its derivatization, and outlines methods for evaluating the anticancer activity of the resulting compounds.

The Quinoline Scaffold in Oncology: Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through multiple pathways. The strategic derivatization of the this compound core can be tailored to enhance activity against specific targets. Key mechanisms include:

  • Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling pathways, are overactive in cancer. Quinoline derivatives have been successfully developed as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and PI3K/Akt/mTOR.[6][7][8]

  • DNA Damage and Repair Inhibition: Certain quinoline structures can intercalate into DNA or inhibit enzymes like topoisomerases I and II, which are essential for DNA replication and repair.[6][9] This leads to the accumulation of DNA damage and triggers apoptosis in rapidly dividing cancer cells.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating various signaling pathways, quinoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cells from multiplying.[8][11]

Below is a diagram illustrating the potential anticancer mechanisms accessible through the derivatization of a quinoline scaffold.

Quinoline_MoA A This compound Scaffold B Chemical Derivatization (e.g., Amination, Etherification) A->B Synthetic Chemistry C Novel Quinoline Derivatives B->C D Kinase Inhibition (EGFR, PI3K, Src) C->D E DNA Intercalation & Topoisomerase Inhibition C->E F Tubulin Polymerization Disruption C->F G Inhibition of Signal Transduction D->G H Induction of DNA Damage E->H I Cytoskeletal Instability F->I J Cell Cycle Arrest (G2/M Phase) G->J H->J I->J K Induction of Apoptosis J->K

Caption: Potential mechanisms of action for anticancer agents derived from the quinoline scaffold.

Synthetic Strategy: Derivatization of this compound

The chemical versatility of this compound allows for the creation of diverse molecular architectures. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the hydroxymethyl group at C3 can be readily modified.[2] This section provides a representative protocol for synthesizing an amino-substituted derivative, a common strategy for targeting kinase enzymes.

Protocol 2.1: Synthesis of [2-(4-Aminophenoxy)-8-methylquinolin-3-yl]methanol

This protocol describes the nucleophilic substitution of the C2-chloro group with 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-aminophenol (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide formed from 4-aminophenol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 8-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Synthetic_Workflow Start Start: This compound + 4-Aminophenol + K₂CO₃ Step1 Add Anhydrous DMF Heat to 120°C (Reflux) Start->Step1 Step2 Monitor by TLC (8-12 hours) Step1->Step2 Step3 Aqueous Workup (Water + EtOAc Extraction) Step2->Step3 Reaction Complete Step4 Wash & Dry (Brine, Na₂SO₄) Step3->Step4 Step5 Concentrate (Rotary Evaporation) Step4->Step5 Step6 Purify (Silica Gel Chromatography) Step5->Step6 End Final Product: [2-(4-Aminophenoxy)-8- methylquinolin-3-yl]methanol Step6->End

Caption: Workflow for the synthesis of an amino-phenoxy quinoline derivative.

Protocol: In Vitro Anticancer Activity Screening

After synthesizing a library of derivatives, the next critical step is to evaluate their cytotoxic activity against various cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[12][13][14]

Protocol 3.1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[11][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized quinoline derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • Doxorubicin or 5-Fluorouracil (5-FU) as a positive control[6][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates, multichannel pipettes, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with medium and 0.5% DMSO as the vehicle control. Incubate the plate for 48-72 hours.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[14]

    • Rationale: Metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h at 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions of quinoline derivatives) B->C D 4. Incubation (48-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (3-4h, formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀ values) H->I

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Data Interpretation & Expected Outcomes

The primary output of the cytotoxicity assay is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell viability by 50%. A lower IC₅₀ value indicates higher potency. By comparing the IC₅₀ values of different derivatives against multiple cell lines, researchers can establish a structure-activity relationship (SAR) to guide further optimization.

Table 1: Representative Cytotoxicity Data for Quinoline Derivatives

The following table presents hypothetical but representative IC₅₀ values for the parent scaffold and its derivatives against common cancer cell lines, based on published data for similar 2,3-substituted quinolines.[6][7][11]

Compound IDDescriptionIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. A549 (Lung)
Parent Scaffold This compound>100>100>100
Derivative 1 [2-(4-Aminophenoxy)-8-methylquinolin-3-yl]methanol15.221.818.5
Derivative 2 N-benzyl-1-(2-chloro-8-methylquinolin-3-yl)methanamine8.912.410.1
Derivative 3 (2-((4-fluorobenzyl)amino)-8-methylquinolin-3-yl)methanol2.55.34.7
Doxorubicin Positive Control0.81.21.0

Data are illustrative. Actual values must be determined experimentally.

This compound is a highly valuable and versatile scaffold for the development of novel anticancer agents. Its dual reactive sites at the C2 and C3 positions provide a robust platform for synthetic elaboration, allowing for the fine-tuning of pharmacological properties. By employing systematic derivatization strategies and robust in vitro screening protocols as detailed in this guide, researchers can efficiently explore the chemical space around this quinoline core to identify potent and selective drug candidates, paving the way for the next generation of cancer therapeutics.

References

  • Malik, A. K., et al. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. Retrieved from [Link]

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  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Retrieved from [Link]

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  • Al-Salahi, R., et al. (2013). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sadowska, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Fayed, E. A., et al. (2018). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Aher, N. G., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Protein Kinases as Drug Targets. Retrieved from [Link]

  • Keepers, Y. P., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. Retrieved from [Link]

  • Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. protocols.io. Retrieved from [Link]

  • Roopan, S. M., et al. (2010). This compound. Acta Crystallographica Section E. Retrieved from [Link]

  • Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Bentham Science. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Li, X., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from [Link]

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Application Notes and Protocols for the Purification of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact your local technical support team.

Introduction: The Critical Role of Purity in Quinoline Chemistry

Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a plethora of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents, as well as in functional materials like organic light-emitting diodes (OLEDs). The biological activity and material properties of these compounds are exquisitely sensitive to their substitution patterns and, critically, their purity. Even minute impurities can lead to altered pharmacological profiles, unpredictable toxicities, or diminished device performance.

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted quinoline compounds. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of various purification techniques, enabling you to make informed decisions and troubleshoot effectively.

Understanding the Impurity Landscape in Quinoline Synthesis

The first step in devising a purification strategy is to anticipate the likely impurities. These are often byproducts of the chosen synthetic route. Two of the most common methods for quinoline synthesis are the Skraup and Friedländer syntheses, each with a characteristic impurity profile.

  • Skraup Synthesis Impurities : This vigorous reaction, involving an aniline, glycerol, sulfuric acid, and an oxidizing agent, is notorious for producing a significant amount of tarry byproducts due to polymerization of intermediates under harsh acidic and oxidative conditions.[1] Unreacted starting materials and regioisomeric products (if a substituted aniline is used) are also common impurities.

  • Friedländer Synthesis Impurities : This condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group is generally milder than the Skraup synthesis.[2] However, it can still generate impurities such as unreacted starting materials, self-condensation products of the carbonyl component, and regioisomers when unsymmetrical ketones are used.[3]

A thorough understanding of the reaction mechanism is your first line of defense in anticipating and addressing these impurities.

A Comparative Overview of Quinoline Purification Techniques

The selection of a purification technique is a multifactorial decision, balancing purity requirements, scale, and the physicochemical properties of the target quinoline derivative. The following table provides a head-to-head comparison of common methods.[4]

Purification TechniqueStarting MaterialAchieved Purity (%)Yield (%)Key Advantages & Disadvantages
Distillation Crude Quinoline from Skraup SynthesisHigh (not specified)84-91Advantages: Scalable, effective for removing non-volatile impurities. Disadvantages: Requires thermally stable compounds, may not separate isomers with close boiling points.
Coal Tar Wash Oil>9782
Crystallization (Salt Formation) Crude Quinoline90-92 (one cycle), 98-99 (multiple cycles)Not specifiedAdvantages: Can achieve very high purity, crystalline lattice excludes impurities. Disadvantages: Compound must be a solid, requires suitable solvent, potential for yield loss in mother liquor.
Crude 8-hydroxyquinoline (78.0% purity)99.596.5
Crude 8-hydroxyquinoline (82.0% purity)99.095.0
Extraction Coal Tar Wash Oil>9785Advantages: Excellent for initial cleanup of basic quinolines from neutral/acidic impurities, scalable. Disadvantages: May not remove closely related basic impurities, requires large solvent volumes.
Flash Chromatography Crude reaction mixturesVariable (often >95)VariableAdvantages: Versatile, applicable to a wide range of compounds, good for moderate to large scale. Disadvantages: Can be solvent-intensive, may require optimization.
Preparative HPLC Partially purified mixtures>99VariableAdvantages: High resolution, excellent for final polishing and separating difficult mixtures. Disadvantages: Limited scalability, can be expensive.

Strategic Selection of a Purification Protocol

The optimal purification strategy often involves a multi-step approach. The following flowchart provides a decision-making framework for selecting the most appropriate purification technique based on the properties of your substituted quinoline and the nature of the impurities.

Purification_Decision_Tree start Crude Substituted Quinoline extraction_q Is the crude mixture complex with acidic/neutral impurities? start->extraction_q is_liquid Is the compound a liquid at RT? is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes chromatography_liquid Flash Chromatography is_liquid->chromatography_liquid No is_solid Is the compound a solid at RT? is_liquid->is_solid No distillation Vacuum Distillation is_thermally_stable->distillation Yes is_thermally_stable->chromatography_liquid No purity_check Assess Purity (e.g., HPLC, NMR) distillation->purity_check chromatography_liquid->purity_check crystallization Recrystallization is_solid->crystallization Yes chromatography_solid Flash Chromatography is_solid->chromatography_solid No crystallization->purity_check chromatography_solid->purity_check is_pure Is purity sufficient? purity_check->is_pure final_product Pure Substituted Quinoline is_pure->final_product Yes prep_hplc Preparative HPLC is_pure->prep_hplc No prep_hplc->purity_check extraction_q->is_liquid No extraction Acid-Base Extraction extraction_q->extraction Yes extraction->is_liquid

Caption: Decision tree for selecting a primary purification technique.

Detailed Application Protocols

Protocol 1: Purification of a Basic Substituted Quinoline via Flash Chromatography

This protocol is suitable for purifying a moderately polar, basic quinoline derivative from less polar byproducts. The addition of a basic modifier to the eluent is crucial to prevent peak tailing on the acidic silica gel.

Materials:

  • Crude substituted quinoline

  • Silica gel (60 Å, 40-63 µm)

  • Solvents: Hexanes (or heptane), Ethyl Acetate, Triethylamine (TEA)

  • Flash chromatography system with UV detector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 9:1 Hexanes:Ethyl Acetate and progressing to 1:1).

    • To mitigate streaking of the basic quinoline, add a small amount of triethylamine (e.g., 0.5-1%) to the developing solvent.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate). Ensure that triethylamine is present in the mobile phase throughout the run.

    • Monitor the elution using the UV detector and collect fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified substituted quinoline.

Protocol 2: High-Purity Recrystallization of a Substituted Quinoline

Recrystallization is a powerful technique for achieving high purity, especially for solid compounds. The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude solid substituted quinoline

  • A selection of solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid (e.g., 20-30 mg) into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound completely at or near its boiling point.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The desired solvent will result in the formation of well-defined crystals.

    • If no single solvent is ideal, a solvent pair can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

    • If the solution is colored by impurities, you may consider a hot filtration through a small amount of activated charcoal.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Preparative HPLC for Final Polishing

Preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving the highest purity, especially for challenging separations of closely related isomers or for removing trace impurities.

Materials:

  • Partially purified substituted quinoline

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid)

  • Preparative HPLC system with a suitable column (e.g., C18) and fraction collector

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate your target compound from its impurities. A common starting point for quinolines is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA or formic acid. The acidic modifier helps to protonate the basic quinoline, leading to better peak shape.

    • Optimize the gradient to achieve baseline separation of your target compound.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as your analytical column but with a larger diameter.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the partially purified compound in a minimal amount of the initial mobile phase or a compatible strong solvent.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Run the scaled-up gradient and collect fractions corresponding to the peak of your target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If an acidic modifier like TFA was used, it will form a salt with your basic quinoline. To obtain the free base, you may need to neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic extracts and remove the solvent to yield the final, highly purified product.

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Flash Chromatography: Streaking/Tailing of Basic Quinolines Interaction with acidic silica gel.Add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to the eluent.
Flash Chromatography: Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a different stationary phase (e.g., alumina for very basic compounds).
Crystallization: Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the solution and add more of the "good" solvent. Allow for slower cooling. Try a different solvent or solvent pair with a lower boiling point.
Crystallization: No Crystals Form Solution is not supersaturated (too much solvent).Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Preparative HPLC: Poor Peak Shape Secondary interactions with the stationary phase.Ensure an appropriate modifier (e.g., TFA, formic acid) is used for basic quinolines to ensure they are protonated.
Preparative HPLC: Product Recovery is Low The compound may be precipitating in the tubing of the fraction collector.Dilute the eluent post-column with a solvent in which the compound is more soluble.

Visualization of a General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a substituted quinoline compound, from the crude reaction mixture to the final, pure product.

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Workup / Extraction crude_product->workup concentrate1 Concentration workup->concentrate1 primary_purification Primary Purification (e.g., Flash Chromatography or Crystallization) concentrate1->primary_purification concentrate2 Concentration of Fractions primary_purification->concentrate2 purity_analysis Purity Analysis (HPLC, NMR) concentrate2->purity_analysis is_pure Purity > 95%? purity_analysis->is_pure final_product Final Product is_pure->final_product Yes secondary_purification Secondary Purification (e.g., Preparative HPLC or Recrystallization) is_pure->secondary_purification No secondary_purification->concentrate2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

The synthesis of this compound is typically a two-step process:

  • Vilsmeier-Haack Cyclization: Synthesis of the intermediate, 2-Chloro-8-methylquinoline-3-carbaldehyde, from 2-methylacetanilide.

  • Reduction: Conversion of the intermediate aldehyde to the target alcohol, this compound.

This guide will address potential pitfalls in both stages of this synthesis.

Part 1: Troubleshooting the Vilsmeier-Haack Reaction (Aldehyde Synthesis)

The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[1] However, its success is highly dependent on carefully controlled conditions and high-quality reagents.

Q1: Why is my yield of 2-Chloro-8-methylquinoline-3-carbaldehyde consistently low or the reaction failing entirely?

A low yield in this step is the most common issue and can typically be traced back to three critical areas: reagent quality, reaction conditions, or incomplete conversion.

Causality Analysis: The reaction proceeds by the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reagent then reacts with the electron-rich aromatic ring of 2-methylacetanilide to induce cyclization and formylation.[3] Any deviation in this delicate process can halt the reaction or promote side pathways.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture. Use a freshly opened bottle or freshly distilled POCl₃. Hydrolyzed POCl₃ is inactive and will prevent the formation of the Vilsmeier reagent.

    • N,N-Dimethylformamide (DMF): The DMF must be anhydrous. The presence of water will quench the Vilsmeier reagent. Furthermore, DMF can decompose over time to form dimethylamine, which can be identified by a "fishy" odor.[4] Dimethylamine can react with the Vilsmeier reagent, leading to unwanted byproducts and reduced yield.

    • 2-Methylacetanilide (Starting Material): Ensure the purity of your starting material. Impurities can interfere with the reaction. A simple recrystallization of the starting material may be necessary.

  • Optimize Reaction Conditions: Temperature control is paramount. The initial formation of the Vilsmeier reagent is exothermic and requires cooling, while the subsequent cyclization requires significant heating.[3][5]

    • Vilsmeier Reagent Formation: Add POCl₃ dropwise to anhydrous DMF while maintaining the temperature between 0-5 °C.[3] Allowing the temperature to rise can lead to degradation of the reagent.

    • Cyclization: After adding the 2-methylacetanilide, the reaction typically requires heating to 80-90 °C for several hours.[3][6] Insufficient heating is a primary cause of incomplete reactions.[5] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Verify Reaction Stoichiometry: The molar ratio of reagents is crucial. For N-arylacetamides, a significant excess of the Vilsmeier reagent is often required to drive the reaction to completion. A typical starting point is a 3:7 ratio of acetanilide to a pre-formed POCl₃/DMF adduct.[7]

Data Summary: Vilsmeier-Haack Reaction Parameters

ParameterSub-Optimal ConditionRecommended ConditionRationale
Reagent Quality Anhydrous-grade DMF with a fishy smell; POCl₃ from an old, frequently opened bottle.Anhydrous DMF (<50 ppm H₂O); Freshly opened or distilled POCl₃.Water and amine impurities consume the active Vilsmeier reagent.
Reagent Formation Temp. > 10 °C0 - 5 °CThe formation of the Vilsmeier reagent is exothermic; higher temperatures can cause degradation.[3]
Cyclization Temp. < 70 °C80 - 90 °CThis step has a significant activation energy barrier and requires heating for efficient cyclization.[3][5]
Reaction Time Fixed time (e.g., 2 hours)Monitored by TLC until starting material is consumed (typically 4-15 hours).[3][7]Reaction rates can vary based on substrate purity and precise temperature.
Q2: My reaction mixture turned dark brown or black, and the TLC shows many spots. What went wrong?

This often indicates decomposition of the starting material or the product.

Causality Analysis: Electron-deficient aromatic rings, such as the quinoline system being formed, can be susceptible to degradation and polymerization under harsh acidic conditions and high temperatures.[8]

Troubleshooting Steps:

  • Check Reaction Temperature: Excessively high temperatures (>100 °C) or prolonged heating can cause decomposition.[6] Ensure your heating mantle or oil bath is accurately calibrated.

  • Ensure Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.

  • Re-evaluate Reagent Purity: Impurities in the starting material or solvents can act as catalysts for decomposition pathways.

Q3: How can I improve the isolation and purification of the 2-Chloro-8-methylquinoline-3-carbaldehyde product?

Product loss during work-up is a common source of diminished yield.

Causality Analysis: The work-up serves to hydrolyze the iminium intermediate to the final aldehyde and to separate the organic product from inorganic salts.[2] This must be done carefully to ensure complete hydrolysis and efficient precipitation of the product.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: The resulting acidic solution should be neutralized to pH 7-8 with a base like sodium bicarbonate or sodium hydroxide solution.[3] This step is critical for precipitating the crude product.

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash it thoroughly with cold water to remove inorganic salts, and dry it completely.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[3] If recrystallization is insufficient, column chromatography on silica gel using an eluent system such as ethyl acetate/petroleum ether is effective.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction cluster_2 Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier  0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Acetanilide 2-Methylacetanilide Acetanilide->ReactionMix  <10 °C Addition Crude_Aldehyde Crude Aldehyde Precipitate ReactionMix->Crude_Aldehyde  1. Heat (80-90 °C, 4-15h)  2. Quench (Ice Water)  3. Neutralize (pH 7-8) Filtration Filtration & Washing Crude_Aldehyde->Filtration Recrystallization Recrystallization / Chromatography Filtration->Recrystallization Final_Product Pure Aldehyde Recrystallization->Final_Product

Caption: Logical flow for diagnosing the cause of low overall yield.

Part 3: Standard Operating Protocols

Protocol 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
  • To a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (e.g., 10 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (e.g., 3.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add solid 2-methylacetanilide (1.0 eq) portion-wise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 4-10 hours).

  • Cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with copious amounts of cold water, and air-dry.

  • Recrystallize the crude solid from ethyl acetate to afford the pure product.

Protocol 2: Synthesis of this compound
  • Dissolve 2-Chloro-8-methylquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the aldehyde is consumed (typically 1-2 hours).

  • Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure alcohol. [9]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism for the Vilsmeier-Haack quinoline synthesis?

    • A: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The N-arylacetanilide then attacks this reagent, leading to a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline. [1]

  • Q: Why is the methyl group at the 8-position important?

    • A: The starting material is 2-methylacetanilide (or o-acetotoluidide). The position of the methyl group on the aniline ring dictates the substitution pattern on the final quinoline ring. An ortho-substituent on the acetanilide leads to an 8-substituted quinoline.

  • Q: Are there alternative, milder reducing agents I can use for the alcohol synthesis?

    • A: While NaBH₄ is generally mild and effective, other chemoselective reagents like sodium triacetoxyborohydride (STAB) could potentially be used, although NaBH₄ is the most common and cost-effective choice for this simple aldehyde reduction.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available at: [Link]

  • Naik, P., & Gudem, M. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Tekale, A. S., Shaikh, S. A., & Tirpude, H. A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Khan, F. N., Roopan, S. M., Kumar, R., & Ng, S. W. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1543. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available at: [Link]

  • Praveena, K., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthesis Division

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous pharmaceuticals and functional materials.[1] However, their synthesis is often fraught with challenges, from violent reaction profiles to low yields and purification difficulties.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. We will explore the causality behind experimental choices, offering logical troubleshooting workflows and validated protocols to enhance the success of your research.

General Troubleshooting & FAQs

This section addresses overarching challenges applicable to various quinoline synthesis methods.

Q1: My quinoline synthesis consistently results in a low yield, regardless of the method. Where should I start troubleshooting?

A1: Low yields are a frequent challenge and often stem from a few core factors.[2][3] A systematic approach is crucial. First, scrutinize your starting materials; impurities can inhibit catalysts or participate in side reactions. Next, evaluate your reaction conditions. Many classical quinoline syntheses employ high temperatures and strong acids, which can degrade both reactants and products.[2] The choice of catalyst and solvent is also paramount, as they dictate reaction kinetics and solubility.[3][4]

Below is a general workflow to diagnose low-yield issues.

G start Low Yield Observed purity Check Starting Material Purity (TLC, NMR) start->purity conditions Review Reaction Conditions (Temp, Time, Atmosphere) purity->conditions If pure optimize Systematically Optimize One Variable at a Time purity->optimize If impure, purify/replace catalyst Evaluate Catalyst (Choice, Loading, Age) conditions->catalyst If optimal conditions->optimize If suboptimal, adjust solvent Assess Solvent (Solubility, Polarity) catalyst->solvent If appropriate catalyst->optimize If suspect, replace/screen solvent->optimize If suitable solvent->optimize If poor, change solvent

Caption: General workflow for troubleshooting low reaction yields.

Q2: Purification of my crude quinoline product is difficult, often requiring multiple chromatographic steps. Are there more efficient methods?

A2: Yes, moving beyond standard column chromatography can significantly improve purification efficiency. The basic nature of the quinoline nitrogen atom provides a powerful handle for purification.

  • Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The quinoline product will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the quinoline, which can be back-extracted into an organic solvent.[5]

  • Crystallization via Salt Formation: For achieving very high purity, consider forming a salt with an appropriate acid, such as phosphoric acid or picric acid.[5][6] The resulting crystalline salt often excludes impurities within its lattice. The pure salt can then be filtered and neutralized to recover the high-purity quinoline.[6]

  • Distillation: For thermally stable, liquid quinolines, vacuum distillation is a robust and scalable method to separate them from non-volatile impurities or compounds with significantly different boiling points.[5]

Purification TechniqueBest ForAchieved PurityTypical Yield (%)Source
Distillation Thermally stable liquids; large scale>97%82-91[5]
Crystallization (Salt) High-purity final product; lab scale98-99% (multiple cycles)Not Specified[5]
Acidic Extraction Initial cleanup from complex mixturesGood for initial separationHigh[5]
Column Chromatography Small scale; separation of isomersVery HighVariable[5]

Method-Specific Troubleshooting Guides

Skraup Synthesis

The Skraup synthesis is a powerful but notoriously vigorous reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent.[7]

Q3: My Skraup reaction is extremely violent and difficult to control, leading to significant tarring. How can I moderate it?

A3: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[7] The key is to control the reaction rate.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method.[8] It is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing the reaction from running out of control.[9] Boric acid can also be used for this purpose.[7]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, with efficient stirring and external cooling (e.g., an ice bath) to manage the heat generated.

  • Ensure Anhydrous Conditions: The presence of water in the glycerol can affect the reaction's consistency.[9] Using anhydrous glycerol is recommended.

Doebner-von Miller Synthesis

This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions.[10]

Q4: My Doebner-von Miller reaction produces a large amount of intractable tar, making product isolation nearly impossible. What is the cause and how can I prevent it?

A4: This is the most common failure mode in this synthesis. The tar is a result of the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[10][11]

  • Employ a Biphasic System: This is a highly effective strategy. By using a two-phase solvent system (e.g., aqueous HCl with toluene), you can sequester the α,β-unsaturated carbonyl in the organic phase. This drastically reduces its concentration in the acidic aqueous phase where polymerization occurs, thus minimizing tar formation.[10]

  • Slow Addition: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.[11]

  • Optimize Acid and Temperature: While strong acid is required, excessively harsh conditions accelerate polymerization. Consider screening different acids (e.g., HCl, H₂SO₄, Lewis acids like ZnCl₂) and using the lowest effective temperature to find a balance between the desired reaction rate and byproduct formation.[10][11]

Friedländer Synthesis

The Friedländer synthesis is a versatile condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][12]

Q5: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?

A5: Low yields in the Friedländer synthesis often point to issues with catalysis, reaction conditions, or competing side reactions.[2]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can lead to low conversion.[3] Modern approaches often use milder, more efficient catalysts like iodine, p-toluenesulfonic acid (p-TsOH), or various Lewis acids.[3][13][14] For some substrates, SiO₂ nanoparticles or gold(III) catalysts that work under milder conditions can be effective.[2]

  • Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a significant competing reaction, especially under basic conditions, which can drastically reduce the yield of the desired quinoline.[2][3]

  • Harsh Conditions: Traditional methods using high temperatures and strong acids/bases can degrade starting materials or the quinoline product.[2] Consider lowering the temperature or using a more selective catalyst.[2]

G start Friedländer Synthesis reactants 2-Aminoaryl Ketone + α-Methylene Ketone start->reactants path_desired Desired Pathway (Cross-Condensation) reactants->path_desired Catalyst (e.g., p-TsOH, I₂) path_side Side Reaction (Aldol Self-Condensation) reactants->path_side Strong Base/ High Temp product Substituted Quinoline path_desired->product byproduct Aldol Adduct/ Polymer path_side->byproduct

Caption: Competing reaction pathways in the Friedländer synthesis.

Q6: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A6: This is a classic challenge when a ketone has two different enolizable α-methylene groups.[15] Control can be achieved by influencing which α-position reacts.

  • Catalyst Control: The choice of catalyst can direct the reaction. Cyclic secondary amines, such as pyrrolidine, have been shown to effectively favor the formation of the 2-substituted quinoline product.[15]

  • Reaction Conditions: Modifying conditions can influence the outcome. For amine-catalyzed reactions, a gradual addition of the ketone substrate and higher reaction temperatures can increase regioselectivity.[15]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which can improve yields and, in some cases, enhance regioselectivity.[15]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16]

Q7: My Combes synthesis with a substituted aniline is not working. What factors affect the success of the cyclization step?

A7: The final acid-catalyzed ring closure is the rate-determining step and is highly sensitive to the electronic properties of the aniline.[16]

  • Electron-Withdrawing Groups: Aniline substrates with strong electron-withdrawing groups (e.g., -NO₂) can deactivate the aromatic ring to the point where the electrophilic cyclization step fails.[17]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Concentrated sulfuric acid is common, but other options like polyphosphoric acid (PPA) can be effective.[17][18] The acid protonates the enamine intermediate, facilitating the intramolecular electrophilic aromatic substitution.[16]

Gould-Jacobs Reaction

This reaction synthesizes 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate (DEEM), involving a high-temperature cyclization.[19][20]

Q8: The thermal cyclization step of my Gould-Jacobs reaction gives a low yield. How can I optimize this?

A8: The high-temperature intramolecular cyclization is the critical step and requires careful optimization of temperature and time to prevent product degradation.[19][21]

  • Temperature and Time: This step is highly sensitive. For example, in one study, increasing the temperature from 250 °C to 300 °C significantly improved the yield. However, prolonged heating at 300 °C led to product degradation. The optimal condition was found to be a short reaction time (5 minutes) at the higher temperature (300 °C).[19][21]

  • Solvent: A high-boiling, inert solvent like diphenyl ether is typically used to achieve the necessary temperatures (around 250 °C).[19]

  • Modern Alternatives: For the cyclization step, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a superior alternative to thermal methods, often providing excellent yields under milder conditions (80-100 °C).[22] Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[19][22]

Cyclization ConditionTemperature (°C)TimeIsolated Yield (%)Source
Microwave 25020 min12[19][21]
Microwave 30020 min28[19][21]
Microwave 3005 min47 [19][21]
Eaton's Reagent 80-1002 hGood to Excellent[22]
Thermal (Diphenyl ether) ~25030-60 minVariable[19]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Annulation[2]

This protocol describes a mild and efficient method using molecular iodine as a catalyst.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.

  • Quenching: Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed (e.g., recrystallization or chromatography).

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis[19]

This protocol offers a significant improvement in reaction time over classical heating.

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol). The excess DEEM serves as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesis system. Heat the mixture to 300 °C and hold for 5 minutes.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the isolated solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Safety Precautions

Quinoline and many of the reagents used in its synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24][25]

  • Quinoline: Harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[24][26] It is also toxic to aquatic life.[24]

  • Strong Acids (H₂SO₄): Highly corrosive. Handle with extreme care, ensuring slow addition to prevent splashing and uncontrolled exothermic reactions.

  • Aniline: Toxic and readily absorbed through the skin.

  • Waste Disposal: Treat all chemical waste as hazardous. Do not empty into drains.[23] Dispose of waste according to your institution's guidelines.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experiment.[23][25][26][27]

References

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG. Retrieved January 21, 2026, from [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 21, 2026, from [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 21, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quinoline - SAFETY DATA SHEET. (n.d.). Penta chemicals. Retrieved January 21, 2026, from [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Combes synthesis of quinolines. (n.d.). Química Organica.org. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Process for purification of quinoline yellow. (n.d.). Google Patents.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Friedländer Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Navigating Side Reactions in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of these vital heterocyclic compounds. As your Senior Application Scientist, I have structured this guide to move beyond simple protocols and delve into the causality behind common experimental challenges, empowering you to not only solve problems but also to proactively prevent them.

Part 1: Troubleshooting Guides for Common Quinoline Syntheses

This section is organized by the most prevalent named reactions for quinoline synthesis. Each guide is presented in a question-and-answer format to directly address the specific issues you may encounter at the bench.

The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis, while powerful, is notorious for its exothermic nature and the formation of tarry byproducts.[1]

Q1: My Skraup reaction is incredibly vigorous and difficult to control, leading to a low yield of a black, tar-like substance. What is causing this, and how can I mitigate it?

A1: The violent exotherm and tar formation in the Skraup synthesis are intrinsically linked. The root cause is the harsh acidic and oxidizing conditions required for the reaction.[1] Concentrated sulfuric acid dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[2] Under these conditions, acrolein can readily polymerize in a highly exothermic process, leading to the characteristic tar formation and a loss of yield.[1]

Troubleshooting Strategies:

  • Employ a Moderator: The most effective method to control the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common choice as it is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[1] Boric acid can also be utilized for this purpose.[1]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Sulfuric acid should be added slowly and with efficient cooling after the other reagents have been mixed.[1]

  • Gradual Heating: Gentle heating should be applied to initiate the reaction. Once the exotherm begins, the heat source should be removed. The reaction's own heat should be sufficient to maintain boiling for a period. Heat should only be reapplied after the initial vigorous phase has subsided.[1]

Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene (as the oxidizing agent), ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: Slowly and with external cooling (e.g., an ice bath), add concentrated sulfuric acid in portions to the well-stirred mixture. It is crucial to add the sulfuric acid after the ferrous sulfate.[1]

  • Reaction Progression: Gently heat the mixture. When the reaction begins to boil, immediately remove the heat source. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.[1]

  • Completion: After the initial exothermic phase subsides, continue to heat the mixture under reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1]

  • Work-up: Allow the mixture to cool. Carefully dilute the reaction mixture with water and transfer it to a larger flask suitable for steam distillation. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The quinoline product is then purified from the non-volatile tar by steam distillation.[3][4]

The Doebner-von Miller Synthesis: Preventing Polymerization

A common pitfall in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated carbonyl compound, leading to low yields and difficult purification.[1]

Q2: I'm experiencing low yields in my Doebner-von Miller reaction, and the major byproduct is a gummy, polymeric material. How can I prevent this?

A2: The acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone is the primary culprit for the low yields and polymer formation in the Doebner-von Miller synthesis.[1] The strongly acidic conditions promote this side reaction, consuming your starting material.

Troubleshooting Strategies:

  • Utilize a Biphasic Solvent System: A highly effective strategy is to employ a two-phase system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene or chloroform), its concentration in the acidic aqueous phase where the aniline is protonated is kept low, thereby drastically reducing the rate of polymerization.[1][5]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method). This keeps the instantaneous concentration of the reactive intermediate low, minimizing polymerization.[1]

  • Temperature Control: While heating is often necessary, excessive temperatures will accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction.[1]

  • Catalyst Optimization: While strong Brønsted acids like HCl and H₂SO₄ are traditionally used, exploring Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate may provide a better balance between the desired reaction rate and the suppression of side reactions.[6]

Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline in aqueous hydrochloric acid.

  • Reagent Addition: Heat the aniline hydrochloride solution to reflux. In the dropping funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aqueous solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.[5]

The Combes and Friedländer Syntheses: Mastering Regioselectivity

A significant challenge in the Combes and Friedländer syntheses arises when using unsymmetrical ketones, which can lead to the formation of a mixture of regioisomers that are often difficult to separate.[1][7]

Q3: My Friedländer synthesis with 2-butanone is producing a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How can I control the regioselectivity?

A3: The formation of two regioisomers is due to the reaction proceeding through two different enolate or enamine intermediates. The regioselectivity can be controlled by carefully choosing the catalyst and reaction conditions to favor the formation of one intermediate over the other.[1]

Troubleshooting Strategies for Friedländer Synthesis:

  • Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity. While traditional acid or base catalysis often gives poor selectivity, specific amine catalysts, such as pyrrolidine, can favor the formation of the kinetic enamine, leading to the less substituted quinoline.[8]

  • Use of Ionic Liquids: Certain ionic liquids have been shown to promote high regiospecificity in Friedländer annulations.[1]

  • Directed Synthesis: To circumvent the issue entirely, a directing group, such as a phosphoryl group, can be introduced on one of the α-carbons of the ketone to force the condensation to occur at that specific position.[1]

Q4: I am observing a similar issue of regioisomer formation in my Combes synthesis with an unsymmetrical β-diketone. What strategies can I employ?

A4: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[9]

Troubleshooting Strategies for Combes Synthesis:

  • Catalyst Modification: The use of a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst has been shown to be more effective than concentrated sulfuric acid and can influence the regioselectivity.[9]

  • Substituent Effects: The electronic nature of the substituents on the aniline ring can direct the cyclization. Electron-donating groups tend to favor cyclization at the more sterically hindered ortho position, while electron-withdrawing groups favor the less hindered position.

Table 1: Effect of Amine Catalysts on Regioselectivity in the Friedländer Synthesis of 2-Substituted Quinolines

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Data sourced from Dormer et al., 2003 as cited in BenchChem.[8]

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the common causes of emulsion formation during the work-up of quinoline syntheses, and how can I break them?

A5: Emulsions are a frequent issue during the liquid-liquid extraction of basic quinoline derivatives, especially after basifying the acidic reaction mixture.[10] They are often caused by the presence of high molecular weight, surfactant-like byproducts or finely divided solids at the interface of the aqueous and organic layers.[11]

Troubleshooting Emulsions:

  • Prevention is Key: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.[10]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]

  • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite or glass wool can be effective.

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.

Q6: My Friedländer reaction is base-catalyzed, and I'm getting a low yield of the desired quinoline, but not the other regioisomer. What other side reactions could be occurring?

A6: Under basic conditions, the ketone starting material can undergo a self-aldol condensation.[1] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of your target quinoline.[13]

Troubleshooting Aldol Side Reactions:

  • Use of an Imine Analog: To prevent the self-condensation of the ketone, you can pre-form the imine of the 2-aminoaryl aldehyde or ketone. This ensures that the desired reaction pathway is favored.[1]

  • Switch to Acid Catalysis: Changing from a base to an acid catalyst will eliminate the possibility of the base-catalyzed aldol self-condensation of the ketone.

  • Reaction Conditions: Lowering the reaction temperature or adding the ketone slowly to the reaction mixture can also help to minimize this competing side reaction.

Q7: I have a mixture of regioisomers that I cannot separate by recrystallization. What are some effective column chromatography techniques?

A7: Separating regioisomers by column chromatography can be challenging due to their similar polarities. However, with careful optimization, a good separation can often be achieved.

Column Chromatography Tips for Regioisomers:

  • Stationary Phase: Standard silica gel is usually the first choice. If you have issues with streaking due to the basicity of the quinoline nitrogen, you can add a small amount (0.5-1%) of triethylamine to your eluent.[14]

  • Mobile Phase: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) is often effective. Start with a very low percentage of the polar solvent and increase it slowly.

  • High-Performance Flash Chromatography: If available, using a high-performance flash chromatography system with finer silica particles can provide the resolution needed to separate closely related isomers.

Part 3: Visualizing Reaction Pathways and Troubleshooting

To better understand the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Diagram 1: The Skraup Synthesis - Tar Formation and Mitigation

G cluster_0 Skraup Synthesis cluster_1 Side Reaction cluster_2 Troubleshooting Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 -2H2O Dihydroquinoline Dihydroquinoline Acrolein->Dihydroquinoline + Aniline Cyclization Tar Tar Acrolein->Tar Acid-Catalyzed Polymerization Quinoline Quinoline Dihydroquinoline->Quinoline [O] Moderator Add Moderator (e.g., FeSO4) Moderator->Acrolein Controls Exotherm

Caption: Mitigation of tar formation in the Skraup synthesis.

Diagram 2: Friedländer Synthesis - Regioselectivity Troubleshooting Workflow

G cluster_solutions Troubleshooting Strategies Start Friedländer Synthesis with Unsymmetrical Ketone Products Mixture of Regioisomers Start->Products Catalyst Optimize Catalyst (e.g., Amine Catalyst) Start->Catalyst Implement IonicLiquid Use Ionic Liquid Start->IonicLiquid Implement Directed Directed Synthesis (e.g., Phosphoryl Group) Start->Directed Implement Separation Difficult Separation Products->Separation Desired Single Regioisomer Catalyst->Desired IonicLiquid->Desired Directed->Desired

Caption: Workflow for addressing regioselectivity in the Friedländer synthesis.

References

  • Google Patents. (n.d.). Polymerization of acrolein.
  • Acroleic Acid Blog. (2025, November 13). What are the reaction conditions for the polymerization of acroleic acid? Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for preventing acrolein from polymerizing.
  • RSC Publishing. (2023, February 7). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic formula for acrolein polymerization under alkaline conditions... Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Flash Column Chromatography. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved January 22, 2026, from [Link]

  • ShareOK. (n.d.). Advanced Organic Chemistry I — Mechanism and Reactivity. Retrieved January 22, 2026, from [Link]

  • ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved January 22, 2026, from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 22, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). A Convenient Method for the Preparation of (Z)-α,β-Unsaturated Carbonyl Compounds. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. Retrieved January 22, 2026, from [Link]

  • AbeBooks. (n.d.). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved January 22, 2026, from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved January 22, 2026, from [Link]

  • Sciencemadness Discussion Board. (2017, November 23). Preparation of Quinoline. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 22, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 22, 2026, from [Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
  • ResearchGate. (2025, August 6). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved January 22, 2026, from [Link]

  • NIH. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 5). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 22, 2026, from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved January 22, 2026, from [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved January 22, 2026, from [Link]

  • Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Steam distillation. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Purification of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (2-Chloro-8-methylquinolin-3-yl)methanol. The purity of this quinoline derivative is paramount, as it often serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[1][]

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your synthesized compound.

Purification Strategy Workflow

The selection of an appropriate purification strategy depends on the impurity profile and the scale of your synthesis. This workflow provides a logical decision-making process to guide your efforts.

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC/HPLC (Identify Impurity Profile) start->tlc_analysis unreacted_aldehyde Major Impurity: Unreacted Aldehyde? tlc_analysis->unreacted_aldehyde Analyze Spots polar_impurities Major Impurity: Highly Polar/Baseline? unreacted_aldehyde->polar_impurities No column_chromatography Primary Purification: Column Chromatography unreacted_aldehyde->column_chromatography Yes multiple_spots Multiple Impurities (Close Rf to Product)? polar_impurities->multiple_spots No aqueous_wash Consider Aqueous Wash (e.g., NaHSO3 for aldehyde) polar_impurities->aqueous_wash Yes recrystallization Primary Purification: Recrystallization multiple_spots->recrystallization No (well-separated spots) multiple_spots->column_chromatography Yes final_purity_check Assess Purity (HPLC, NMR, TLC) recrystallization->final_purity_check column_chromatography->final_purity_check aqueous_wash->recrystallization

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. The synthesis typically involves the reduction of 2-Chloro-8-methylquinoline-3-carbaldehyde, which itself is often prepared via a Vilsmeier-Haack reaction.[3][4][5][6] Understanding the source of impurities is key to their effective removal.[][7]

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Yellow/Brown Oily Product Presence of Tarry Byproducts: Vigorous reaction conditions, common in quinoline syntheses like the Skraup or Vilsmeier-Haack reactions, can lead to polymerization.[8][9]Solution: Perform column chromatography. Rationale: Tarry, polymeric materials are often highly polar or non-polar and can be effectively separated from the target alcohol on a silica gel column. For minor coloration, treatment with activated charcoal during recrystallization can be effective.[9]
Low Purity with a Major Spot at Higher Rf (Less Polar) on TLC Unreacted Starting Material: Incomplete reduction of 2-Chloro-8-methylquinoline-3-carbaldehyde.[4] The aldehyde is less polar than the corresponding alcohol due to the lack of hydrogen bonding capability.Solution: 1. Drive the reaction to completion: Add a fresh portion of the reducing agent (e.g., NaBH₄) and monitor by TLC. 2. Purify via Column Chromatography: The polarity difference between the aldehyde and alcohol is usually sufficient for good separation on silica gel.[4][8]
Persistent Impurities with Similar Rf to Product Isomeric Byproducts: The Vilsmeier-Haack reaction can sometimes yield minor isomers depending on the substrate and reaction control.[5] Over-reduction Products: Although less common with NaBH₄, stronger reducing agents could potentially affect the chloro- or aromatic groups.Solution: Optimize Column Chromatography: Use a shallow gradient (slowly increasing the polar solvent concentration) to improve resolution.[10][11] Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) to alter selectivity.
Product Fails to Crystallize or Oils Out Residual Solvents: Trapped solvents from the workup (e.g., Ethyl Acetate, Dichloromethane) can inhibit crystal lattice formation. High Impurity Load: The presence of significant amounts of impurities disrupts the crystallization process.Solution: 1. Remove Solvents: Dry the crude product under high vacuum for an extended period. 2. Initial Purification: If the product is very impure, perform a rapid column chromatography "plug" to remove the bulk of impurities before attempting recrystallization.
Low Yield After Purification Product Loss During Workup/Isolation: The product may have some solubility in the aqueous layer during extraction.[12] Inappropriate Chromatography Conditions: Using a solvent system that is too polar can cause the product to elute too quickly with impurities. The product may also adhere irreversibly to silica if left on the column for too long.Solution: 1. Back-extract: Perform an additional extraction of the aqueous layers with a suitable organic solvent (e.g., Ethyl Acetate). 2. Optimize TLC: Before running a column, carefully determine the optimal solvent system via TLC to ensure the product has an Rf value between 0.2-0.4 for good separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to purify crude this compound? For this specific compound, column chromatography is the most frequently cited and robust method, particularly for removing the unreacted aldehyde starting material.[4] It offers high resolution for separating compounds with different polarities.[8][13] Recrystallization is an excellent secondary step to achieve high crystalline purity if the initial purity is already >90-95%.[1][14]

Q2: How do I select the best solvent system for column chromatography? The ideal solvent system is determined using Thin-Layer Chromatography (TLC). A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Adjust the ratio until the desired product spot has an Rf value of approximately 0.2-0.4. This provides the best balance between separation and elution time.

Q3: My product is a solid. Can I skip column chromatography and go directly to recrystallization? You can, but only if you are confident about the impurity profile. If the main impurity is the unreacted aldehyde, it may co-crystallize with the product, leading to poor purification. It is highly recommended to run a TLC or a crude NMR/HPLC to assess the purity first.[7][8] If the crude purity is high (>95%), direct recrystallization is often successful.

Q4: What are the best solvents for recrystallizing this compound? While specific data for this exact molecule is sparse, general procedures for quinoline derivatives suggest solvents like ethanol, methanol, or mixtures such as methanol/acetone or ethanol/ether.[14][15] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. You should perform small-scale solvent screening to find the optimal choice.

Q5: How can I confirm the purity of my final product? A combination of analytical techniques should be used.

  • HPLC: Provides accurate quantitative data on purity and can resolve closely related impurities.[7][16]

  • NMR Spectroscopy: Confirms the structure of the desired compound and can detect impurities if they are present in sufficient quantity (>1-2%).

  • TLC: A quick and effective method to qualitatively assess purity against the starting material and crude mixture.[8] A single spot on TLC in multiple solvent systems is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from less polar impurities like the precursor aldehyde.

1. Preparation: a. Determine Eluent System: Using TLC, find a solvent mixture of ethyl acetate and petroleum ether (or hexanes) that gives the product an Rf of ~0.3. A typical starting point is 20-30% ethyl acetate in petroleum ether. b. Prepare the Slurry: For every 1 g of crude material, use approximately 40-60 g of silica gel (230-400 mesh). Prepare a slurry of the silica gel in the non-polar component of your eluent system (e.g., petroleum ether). c. Pack the Column: Pour the slurry into a glass column with the stopcock closed. Gently tap the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the silica bed does not run dry. Add a thin layer of sand on top of the silica.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. b. (Recommended) Alternatively, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica. c. Carefully add the sample to the top of the column. For dry loading, sprinkle the silica-adsorbed sample evenly onto the sand layer.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting fractions. Monitor the elution process by spotting fractions onto a TLC plate. d. Combine the fractions that contain the pure product.

4. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing minor impurities from a product that is already substantially pure.

1. Solvent Selection: a. Place a small amount of the crude product (~20-30 mg) into several test tubes. b. Add a small amount of a different potential recrystallization solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube. c. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating. Upon cooling, clean crystals should form.

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with a water bath) and swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove it. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals. e. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

3. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. c. Dry the purified crystals thoroughly under vacuum.

References

  • Fazlur Rahman Nawaz Khan. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Reddy, C. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Available from: [Link]

  • Al-Ostath, A., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules. Retrieved from [Link]

  • Author(s) not available. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Khan, F. R. N., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11). Available from: [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Gendrot, E., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Molecules, 26(11), 3296. Available from: [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • W.R. Grace. (n.d.). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Interchim. (n.d.). From Synthesis to purification: 5 tips to make the process easier and faster. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Bio-Rad. (n.d.). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]

  • Author(s) not available. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Author(s) not available. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Author(s) not available. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848.
  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Quinoline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the successful scale-up of quinoline synthesis. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-proven insights into overcoming the common hurdles encountered when transitioning from bench-scale experiments to larger-scale production. Here, we dissect the nuances of widely-used quinoline synthesis methodologies, offering troubleshooting guidance and frequently asked questions to ensure the safety, efficiency, and reproducibility of your scaled-up processes.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during the scale-up of quinoline synthesis, providing a step-by-step approach to identify and resolve these challenges.

Issue 1: The Skraup Synthesis - Taming a Powerful Reaction

Q: My Skraup reaction, which was manageable on a small scale, has become violently exothermic and difficult to control during scale-up, leading to significant tar formation and a dark, intractable product mixture. What is causing this, and how can I mitigate it?

A: The Skraup synthesis is notoriously exothermic, a characteristic that is significantly amplified upon scale-up. The primary culprit is the acid-catalyzed dehydration of glycerol to acrolein, which is a highly reactive and unstable intermediate prone to polymerization.[1] The subsequent condensation and cyclization steps also contribute to the overall exotherm. Here’s a systematic approach to regain control:

Troubleshooting Protocol:

  • Moderator Addition: The most critical step in controlling the Skraup reaction's vigor is the introduction of a moderator. Ferrous sulfate (FeSO₄) is the industry standard, acting as an oxygen carrier to smoothen the oxidation process and extend the reaction time, thus preventing a dangerous thermal runaway.[1][2] Boric acid can also be employed for this purpose.

  • Controlled Reagent Addition: The order of addition is paramount. Always add the concentrated sulfuric acid after the ferrous sulfate. Premature addition of the acid can initiate the reaction uncontrollably.[2]

  • Gradual Heating and Temperature Monitoring: Begin with gentle heating. Once the reaction initiates (indicated by boiling), immediately remove the external heat source. The exotherm will sustain the reaction.[1] Continuous monitoring of the internal temperature is crucial.

  • Heat Transfer Optimization: The decrease in the surface-area-to-volume ratio at larger scales severely hampers heat dissipation.[3] Transition from a simple heating mantle to a jacketed reactor with a reliable temperature control unit. For very large scales, consider a semi-batch process where one reactant is added portion-wise.[3]

Issue 2: The Doebner-von Miller Reaction - Battling Byproducts and Tar

Q: I'm experiencing low yields and significant tar formation in my Doebner-von Miller synthesis. What are the primary causes, and what strategies can I employ to improve the outcome?

A: Tar formation is a well-documented challenge in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4] Here’s how to address this:

Troubleshooting Protocol:

  • Slow Reagent Addition: A simple yet effective technique is the slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This minimizes its concentration at any given time, reducing the rate of polymerization.[4]

  • Catalyst and Acid Concentration Optimization: While strong acids are necessary, overly harsh conditions can accelerate tarring. Experiment with different acids and their concentrations to find an optimal balance for your specific substrates. Milder Lewis acids can sometimes be advantageous.

  • Oxidant Choice: The choice of oxidant can influence byproduct formation. While traditional methods might use an excess of the aniline or the Schiff base as the oxidant, incorporating a milder, more controlled oxidizing agent can improve selectivity and reduce byproducts.[5]

Issue 3: The Friedländer Synthesis - Mastering Regioselectivity

Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers, complicating purification and reducing the yield of my desired product. How can I control the regioselectivity?

A: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can indeed lead to two different enolate intermediates, resulting in a mixture of quinoline regioisomers. Controlling this is a key challenge in scaling up the Friedländer synthesis.[6][7]

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst is a powerful tool for directing regioselectivity.[7]

    • Amine Catalysis: Cyclic secondary amines like pyrrolidine can favor the formation of the kinetic enamine intermediate, leading to the less substituted enamine and favoring one regioisomer.[7]

    • Ionic Liquids: Certain ionic liquids can also influence the reaction pathway and improve regioselectivity.[6]

  • Substrate Modification: A clever strategy involves the temporary introduction of a directing group. For instance, placing a phosphonate group on one of the α-carbons of the ketone can provide excellent control over the regioselectivity of the cyclization.[8]

  • Reaction Condition Optimization: Temperature and solvent can also play a role in determining the ratio of regioisomers. A systematic study of these parameters is often warranted during process development.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up quinoline synthesis?

A1: The most significant safety concern is the potential for a thermal runaway reaction , especially in highly exothermic processes like the Skraup synthesis.[2] A runaway reaction occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure, which can result in an explosion.[2][9][10]

Key Safety Protocols:

  • Thorough Hazard Assessment: Before any scale-up, conduct a comprehensive risk assessment, including reaction calorimetry studies to understand the thermal profile of your reaction.[2]

  • Robust Temperature Control: Utilize jacketed reactors with efficient cooling systems and reliable temperature monitoring.[9]

  • Controlled Addition: For highly exothermic reactions, implement a semi-batch process with controlled addition of the limiting reagent.[2][11]

  • Emergency Preparedness: Have a clear emergency plan, including quenching procedures and pressure relief systems.

Q2: How does the choice of solvent impact the scale-up of quinoline synthesis?

A2: Solvent selection is critical for a successful and safe scale-up. Beyond just dissolving the reactants, the solvent influences reaction kinetics, heat transfer, impurity profile, and downstream processing (work-up and purification).

Factors to Consider:

  • Boiling Point and Heat Capacity: A solvent with a suitable boiling point and high heat capacity can help to absorb and dissipate the heat generated during an exothermic reaction.

  • Solubility: Ensure that all reactants, intermediates, and the product remain in solution under the reaction conditions to avoid precipitation and mixing issues.

  • Safety and Environmental Impact: Opt for solvents with higher flash points and lower toxicity. Consider "green" solvents like water or ethanol where feasible to minimize environmental impact.[12]

  • Work-up and Purification: The solvent should allow for easy product isolation and purification. For example, a solvent that allows for direct crystallization of the product upon cooling is highly desirable at scale.

Q3: What are some common impurities in quinoline synthesis and how can they be minimized?

A3: Impurity profiles can change significantly upon scale-up due to variations in reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion can be addressed by optimizing reaction time, temperature, and mixing.

  • Over-alkylation/acylation Products: These can arise if an excess of an alkylating or acylating agent is used. Stoichiometric control and controlled addition are key.

  • Polymeric/Tarry Byproducts: As discussed for the Skraup and Doebner-von Miller syntheses, these result from uncontrolled side reactions. Better temperature control and optimized reaction conditions are the solution.

  • Isomeric Byproducts: In reactions like the Friedländer synthesis, these can be minimized through catalyst selection and optimization of reaction conditions.

A robust analytical method, such as HPLC or GC-MS, is essential for identifying and quantifying impurities at each stage of the process.[13]

Data Presentation: Lab Scale vs. Scale-Up

The following table provides a conceptual comparison of parameters for a generic quinoline synthesis, highlighting the adjustments often required during scale-up.

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)Rationale for Change on Scale-Up
Reactor Round-bottom flask with magnetic stirringJacketed glass or stainless steel reactor with overhead mechanical stirringImproved heat transfer and mixing efficiency are critical at larger volumes.
Heating/Cooling Heating mantle/oil bathTemperature control unit (TCU) with circulating fluidPrecise and responsive temperature control is necessary to manage exotherms.
Reagent Addition Often added in one portionSlow, controlled addition via an addition funnel or pumpTo control reaction rate, manage heat evolution, and prevent localized high concentrations.[3]
Mixing Magnetic stir barImpeller (e.g., pitched-blade turbine, anchor)Ensures homogeneity in a larger, more viscous reaction mass.
Reaction Time Typically shorterOften longerMass and heat transfer limitations at scale may require longer times for complete conversion.
Work-up Liquid-liquid extraction in a separatory funnelPhase cuts in the reactor followed by extractionMore efficient and safer handling of large volumes.
Purification Flash column chromatographyRecrystallization or distillationMore economical and scalable methods for large quantities of material.[3]
Typical Yield Often higher (e.g., 85-95%)May be slightly lower (e.g., 80-90%)Minor yield decreases are common; significant drops indicate process control issues.[3]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline (1 mole scale)

Safety Note: This reaction is highly exothermic and requires strict adherence to the protocol in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14]

Materials:

  • Aniline (1.0 mole, 93.13 g)

  • Glycerol (2.5 moles, 230.2 g)

  • Nitrobenzene (as oxidant and solvent, ~150 mL)

  • Concentrated Sulfuric Acid (2.0 moles, 196.2 g, ~107 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 mole, 27.8 g)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Reactor Setup: Equip the 5 L flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge Reactants: In the following order, add to the flask: ferrous sulfate heptahydrate, glycerol, aniline, and nitrobenzene.

  • Mixing: Begin stirring to create a homogeneous slurry.

  • Acid Addition: Slowly and carefully add the concentrated sulfuric acid through the dropping funnel over at least 30-45 minutes. Monitor the internal temperature; maintain it below 120°C with external cooling if necessary.

  • Reaction Initiation: After the acid addition is complete, gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source. The exotherm will sustain the reaction.

  • Reaction Completion: Once the initial vigorous reaction subsides, apply heat to maintain a gentle reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture. The quinoline can be isolated by steam distillation followed by extraction and purification.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline with Regioselectivity Control

Materials:

  • 2-Aminobenzophenone (0.1 mole, 19.7 g)

  • 2-Butanone (0.12 mole, 8.65 g, 10.8 mL)

  • Pyrrolidine (0.02 mole, 1.42 g, 1.65 mL)

  • Toluene (200 mL)

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with reflux condenser

  • Heating mantle

Procedure:

  • Reactor Setup: Equip the 1 L flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charge Reactants: Add 2-aminobenzophenone, 2-butanone, pyrrolidine, and toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Visualization of Workflows and Mechanisms

Troubleshooting Workflow for Decreased Yield on Scale-Up

Yield_Troubleshooting start Significant Yield Drop on Scale-Up mass_transfer Investigate Mass Transfer (Mixing) start->mass_transfer heat_transfer Investigate Heat Transfer (Exotherm Control) start->heat_transfer kinetics Re-evaluate Reaction Kinetics & Concentration start->kinetics materials Check Raw Material Purity start->materials stirring Inefficient Stirring? mass_transfer->stirring exotherm Uncontrolled Exotherm? heat_transfer->exotherm concentration Concentration Too High? kinetics->concentration purity Impure Starting Materials? materials->purity overhead_stirring Implement Overhead Mechanical Stirring stirring->overhead_stirring Yes end Yield Improved overhead_stirring->end jacketed_reactor Use Jacketed Reactor with TCU exotherm->jacketed_reactor Yes semi_batch Consider Semi-Batch Addition jacketed_reactor->semi_batch semi_batch->end dilution Optimize Solvent Volume concentration->dilution Yes dilution->end analytical_check Perform QC on Incoming Batches purity->analytical_check Yes analytical_check->end

Caption: Decision workflow for troubleshooting yield loss during scale-up.

Simplified Mechanism of the Skraup Synthesis

Skraup_Mechanism Glycerol Glycerol H2SO4 H₂SO₄ (Dehydration) Acrolein Acrolein (Reactive Intermediate) Glycerol:e->Acrolein:w -2 H₂O Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Intermediate β-Anilinopropionaldehyde Intermediate Michael_Addition->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Key steps in the Skraup quinoline synthesis mechanism.

References

  • Eisch, J. J., & Dluzniewski, T. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Li, J., Zhang, J., Yang, H., & Jiang, G. (2017). Palladium-Catalyzed Aerobic Oxidative Aromatization of Alcohols and Anilines to Quinolines. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 1, p.75 (1921). [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.
  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 27, p.48 (1947). [Link]

  • Guo, X., Li, Z., & Zhang, Z. (2005). A convenient one-pot synthesis of substituted quinolines catalyzed by Lewis acid and promoted by oxidant. Tetrahedron Letters, 46(33), 5581-5584. [Link]

  • Patil, S., & Siddiqui, S. (2023). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Banu, H., & Singh, P. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(1), 2812-2817.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Gexcon. (2023). Runaway Reaction. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.
  • SynZeal. (n.d.). Quinoline Impurity 1. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]

  • Yang, J.-C., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(5), 441. [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic letters, 3(8), 1101-1103. [Link]

  • Khan, I., et al. (2025).
  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Musiol, R., Jampilek, J., Podeszwa, B., Finster, J., Tabaka, D., Dohnal, J., & Polanski, J. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 478-486.
  • Hladíková, K., et al. (2016). Examples of flow synthesis of quinoline derivatives by Doebner–Miller reaction. Journal of Flow Chemistry, 6(2), 80-85.
  • Musiol, R., Jampilek, J., Podeszwa, B., Finster, J., Tabaka, D., Dohnal, J., & Polanski, J. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 478-486.
  • PATSNAP. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Singh, R. K., & Singh, A. K. (2022). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries, 75, 104695.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • Wang, Z., et al. (2026).
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-1676.
  • Kumar, A., & Kumar, V. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. RSC advances, 15(1), 123-145.

Sources

Technical Support Center: Purification of Quinoline Derivatives from Tar Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of quinoline derivatives. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address a common and often frustrating challenge: the formation of tar and the subsequent purification of the target quinoline derivative.

Our approach is grounded in extensive experience and fundamental chemical principles to ensure you can confidently navigate these complex purification challenges.

Section 1: Understanding and Mitigating Tar Formation

Tar formation, a frequent side-reaction in many quinoline syntheses, is essentially the polymerization of reactants, intermediates, or products under harsh reaction conditions. Syntheses like the Skraup or Doebner-von Miller, which employ strong acids, high temperatures, and oxidizing agents, are particularly prone to producing these complex, high-molecular-weight byproducts.[1]

Frequently Asked Questions (FAQs) on Tar Formation

Q1: Why is my quinoline synthesis producing so much tar?

A1: Tar formation is typically a result of the reaction conditions being too harsh for the starting materials or intermediates. The primary causes include:

  • High Temperatures: Excessive heat can promote unwanted side reactions and polymerization. Many classic quinoline syntheses are highly exothermic, and without proper control, the reaction temperature can escalate, leading to charring.[1]

  • Strong Acids: Concentrated acids like sulfuric acid, often used as catalysts and dehydrating agents, can cause degradation and polymerization of sensitive organic molecules.[2]

  • Oxidizing Agents: In syntheses like the Skraup reaction, oxidizing agents (e.g., nitrobenzene) are used.[2] If the reaction is not well-controlled, these can lead to over-oxidation and the formation of complex, tarry mixtures.

Q2: How can I proactively minimize tar formation during my reaction?

A2: The key to minimizing tar is to control the reaction conditions carefully.

  • Moderate the Reaction Rate: For notoriously vigorous reactions like the Skraup synthesis, the addition of a moderator such as ferrous sulfate (FeSO₄) can help ensure a smoother, less violent reaction, thereby reducing charring.[1]

  • Control Temperature: Add reagents slowly, especially strong acids, and use an ice bath to dissipate the heat generated. Gentle heating should be applied to initiate the reaction, followed by careful monitoring and cooling as needed to manage the exotherm.[1]

  • Ensure Efficient Stirring: Good agitation is crucial for maintaining a homogenous temperature throughout the reaction vessel and preventing the formation of localized "hot spots" where tarring can initiate.

Section 2: Troubleshooting Guide for Purification

When significant tar formation is unavoidable, a systematic approach to purification is required. This section provides direct answers to common issues encountered during the work-up and isolation of quinoline derivatives from tarry mixtures.

Q1: My reaction has resulted in a solid black tar. How do I even begin the work-up?

A1: The first step is to solubilize the crude mixture to allow for separation.

  • Dissolution in Acid: Quinolines are basic due to the nitrogen atom in the heterocyclic ring. Therefore, the most effective initial step is to dissolve the entire crude reaction mixture in a sufficient volume of aqueous acid, such as 1-2 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Your target quinoline derivative will form a water-soluble salt (e.g., quinolinium chloride), while the non-basic, tarry polymers will remain largely insoluble.

  • Filtration: Once the quinoline salt is in the aqueous phase, the insoluble tar can be removed by filtration. It is often helpful to add a filter aid like celite to prevent the fine tar particles from clogging the filter paper. The filtrate, which now contains your product, is carried forward to the next step.

Q2: I have an acidic aqueous solution of my quinoline derivative, but it's still very dark and contains soluble impurities. What's next?

A2: This is a common situation. The dark color indicates the presence of soluble, likely polar, impurities. An organic wash is the next logical step.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash it with an immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or toluene. This will extract non-basic, organic-soluble impurities, while your protonated quinoline derivative remains in the aqueous layer. Repeat the wash until the organic layer is nearly colorless.

  • Basification and Extraction: After washing, the acidic aqueous layer is cooled in an ice bath and slowly basified with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until it is strongly alkaline (pH > 12). This deprotonates the quinolinium salt, regenerating the free quinoline base, which will typically precipitate or form an oil. The free base can then be extracted into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: The combined organic extracts containing the quinoline base are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude quinoline derivative, which should now be significantly cleaner.

This entire process is known as Acid-Base Extraction .

Visualizing the Acid-Base Extraction Workflow

The following diagram illustrates the decision-making process for purifying a quinoline derivative from a tarry reaction mixture using acid-base extraction.

G start Crude Reaction Mixture (Quinoline + Tar) dissolve Dissolve in aq. HCl start->dissolve filter Filter to remove insoluble tar dissolve->filter wash Wash aqueous layer with organic solvent (e.g., DCM) filter->wash Aqueous Filtrate tar_waste Insoluble Tar (Waste) filter->tar_waste basify Basify aqueous layer with NaOH wash->basify Cleaned Aqueous Layer organic_impurities Non-basic Impurities (Waste) wash->organic_impurities extract Extract with organic solvent (e.g., DCM) basify->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry final_product Crude Purified Quinoline dry->final_product

Caption: Workflow for quinoline purification via acid-base extraction.

Q3: After acid-base extraction, my product is still impure. What further purification techniques can I use?

A3: For higher purity, chromatographic methods or crystallization are recommended.

  • Column Chromatography: This is a highly versatile technique for purifying quinoline derivatives. Due to the basic nature of quinolines, they can streak on standard silica gel. To counter this, it is advisable to add a small amount of a basic modifier, like triethylamine (~1%), to the eluent system.[3]

  • Crystallization: If your quinoline derivative is a solid, crystallization can be a very effective final purification step. This can be done either with the free base or by forming a salt.

    • Free Base: Recrystallize from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

    • Salt Formation: Convert the quinoline to its hydrochloride or picrate salt, recrystallize the salt, and then regenerate the free base.[4] This method is excellent for removing stubborn impurities.

Detailed Protocol: Column Chromatography of a Basic Quinoline Derivative
  • Prepare the Slurry: In a beaker, add silica gel to your chosen eluent system (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine). Mix to form a homogenous slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve your crude quinoline derivative in a minimum amount of the eluent or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column bed.

  • Elute: Run the column with your eluent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Section 3: Data and Reference Tables

Table 1: Recommended Solvent Systems for Purification
Purification StepAqueous PhaseOrganic Solvent(s)Purpose
Initial Dissolution 1-2 M HCl or H₂SO₄N/AProtonate basic quinoline to form a water-soluble salt.
Washing Step Acidic SolutionDCM, Toluene, Ethyl AcetateRemove non-basic, organic-soluble impurities.
Extraction Step Basified SolutionDCM, Ethyl AcetateExtract the deprotonated (free base) quinoline.
Column Chromatography N/AHexane/Ethyl Acetate + 1% TEASeparate compounds based on polarity, TEA prevents streaking.[3]

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Han, Z. (2012).
  • Han, Z. (2013).
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Li, Y., et al. (2024). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Li, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • LookChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Li, Y., et al. (2023).
  • Wikipedia. (n.d.). Quinoline.
  • BenchChem. (2025).
  • BenchChem. (2025).

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Technical Support Center: Overcoming Poor Substrate Reactivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: poor substrate reactivity in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stubborn starting materials that lead to failed reactions or low yields. Here, we move beyond simple protocols to explore the mechanistic underpinnings of these issues and provide field-proven, actionable solutions.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental failures. Each issue is broken down by its most probable causes, followed by diagnostic steps and detailed solutions.

Issue 1: No Reaction or Trace Product Formation

Observing only starting material after the allotted reaction time is a common yet frustrating outcome. This typically points to a failure in the initial, rate-limiting steps of the condensation.

The foundational step in many classical quinoline syntheses (e.g., Skraup, Doebner-von Miller, Combes) is the nucleophilic attack of the aniline nitrogen onto a carbonyl carbon or its conjugate acid.[1][2] If the aniline is substituted with strong electron-withdrawing groups (EWGs) such as -NO₂, -CF₃, or -CN, the lone pair on the nitrogen is less available, rendering the amine a poor nucleophile.[3][4]

Troubleshooting Steps & Solutions:

  • Increase Thermal Energy: Sometimes, a higher reaction temperature is sufficient to overcome the activation barrier. If refluxing in a standard solvent is ineffective, consider switching to a higher-boiling solvent (e.g., from toluene to xylene or diphenyl ether).

  • Employ Stronger Acid Catalysis: Classical syntheses like the Combes or Doebner-von Miller rely on strong acids (e.g., H₂SO₄, PPA) not just for cyclization but to activate the carbonyl component, making it more electrophilic to compensate for a weak nucleophile.[5]

    • Expert Insight: While effective, harsh acidic conditions can lead to substrate degradation. A more controlled approach is often preferred.

  • Switch to a Lewis Acid Catalyst: Lewis acids such as ZnCl₂, FeCl₃, or Sc(OTf)₃ can effectively activate the carbonyl partner without the harsh, non-specific nature of strong Brønsted acids.[5][6] They coordinate to the carbonyl oxygen, significantly increasing its electrophilicity.

  • Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by efficiently coupling with polar molecules to generate high localized temperatures.[7][8] This is particularly effective for pushing sluggish reactions with deactivated anilines to completion in minutes, rather than hours.[7]

In syntheses like the Friedländer reaction, the reactivity of the ketone or aldehyde is paramount.[9][10] Carbonyls bearing electron-donating groups (EDGs) or significant steric bulk around the α-methylene group can be unreactive.

Troubleshooting Steps & Solutions:

  • Catalyst Optimization: The choice of acid or base catalyst is critical.[9] For base-catalyzed variants, a stronger base like KOH or NaOEt may be required to generate a sufficient concentration of the enolate nucleophile. For acid-catalyzed reactions, a catalyst's ability to activate the carbonyl is key.

  • Activate with a Pre-catalyst: In some cases, converting the carbonyl to a more reactive intermediate is beneficial. For example, using an enamine derivative of a 1,3-dicarbonyl can improve yields and practicality in Pfitzinger-type reactions.[11]

  • Utilize Nanocatalysts: Modern approaches have demonstrated the efficacy of nanocatalysts (e.g., CuO, Fe₃O₄-supported acids) which offer high surface area and unique catalytic activity.[12] These can promote reactions under milder conditions and are often reusable. For instance, dodecylbenzenesulfonic acid supported on magnetite nanoparticles has been shown to effectively catalyze the condensation of 2-aminobenzophenones with ketones.[12]

When bulky groups are present on the aniline (e.g., ortho-substituents) or the carbonyl compound, they can physically block the reactants from achieving the necessary transition state geometry for condensation and cyclization.

Troubleshooting Steps & Solutions:

  • High-Temperature/Microwave Conditions: As with electronic deactivation, increasing kinetic energy via high temperatures or microwave irradiation can help overcome steric barriers. A notable study utilized a reusable solid acid catalyst (Nafion NR50) under microwave conditions for the Friedländer synthesis, which is well-suited for sterically hindered substrates.[7]

  • Alternative Synthetic Routes: If classical methods fail, consider modern, metal-catalyzed cross-coupling strategies that form the quinoline ring through different bond disconnections. For example, palladium-catalyzed annulation of o-iodoanilines with alkynes can tolerate a wide range of functional groups and substitution patterns.[13]

  • Flow Chemistry: For reactions that are difficult to control or require high temperatures, flow chemistry offers precise control over reaction time and temperature, minimizing byproduct formation that can arise from prolonged heating of sterically crowded molecules.[1]

Issue 2: Low Yield with a Complex Mixture of Byproducts

This outcome suggests that the desired reaction is occurring, but is being outcompeted by undesired side reactions or that the product itself is unstable under the reaction conditions.

The most common side reaction in many quinoline syntheses is the self-condensation of the carbonyl partner (e.g., an aldol condensation), especially under strong acid or base catalysis.[9]

Troubleshooting Steps & Solutions:

  • Modify Reagent Addition: Instead of adding all reactants at once, try a slow, dropwise addition of the more reactive carbonyl component to a heated solution of the aniline and catalyst. This keeps the instantaneous concentration of the carbonyl low, favoring the intermolecular reaction with the aniline over self-condensation.

  • Use a Milder, More Selective Catalyst: Harsh catalysts often promote a variety of side reactions. Switching from concentrated H₂SO₄ to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can significantly clean up the reaction profile.[5] Ionic liquids have also been shown to act as effective and recyclable catalysts that can minimize side reactions in the Friedländer synthesis.[6]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aniline component can help ensure the carbonyl preferentially reacts with it.

The harsh conditions (strong acid, high heat, strong oxidants) of classical methods like the Skraup synthesis are notorious for causing substrate/product decomposition, leading to tar formation and low yields.[6][8]

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate by monitoring with TLC or LC-MS.

  • Employ Modern, Milder Protocols: Many classical syntheses now have modern variants that avoid harsh conditions. For the Skraup reaction, which traditionally uses concentrated sulfuric acid and an oxidant, modifications using ionic liquids or microwave irradiation provide a greener and more efficient alternative.[1][8]

  • Protect Sensitive Functional Groups: If your substrates contain functional groups that are sensitive to the reaction conditions (e.g., acid-labile esters), consider a protecting group strategy or choose a synthetic route that is compatible with those groups.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving reactivity issues in your quinoline synthesis.

G start Reaction Failure (Low/No Yield) check_conversion Analyze Crude Reaction: - Any Product Formed? - Starting Material Consumed? start->check_conversion no_product Issue: No Reaction (Only Starting Material) check_conversion->no_product No low_yield Issue: Low Yield (Complex Mixture) check_conversion->low_yield Yes check_electronics Evaluate Substrates: - Electron-Withdrawing Groups? - Steric Hindrance? no_product->check_electronics check_byproducts Analyze Byproducts: - Self-Condensation? - Degradation/Tar? low_yield->check_byproducts ewg Cause: Poor Nucleophilicity/ Electrophilicity check_electronics->ewg Yes (EWG) sterics Cause: Steric Hindrance check_electronics->sterics Yes (Sterics) solution_ewg Solution: - Increase Temperature - Stronger/Lewis Acid Catalyst - Use Microwave Synthesis ewg->solution_ewg solution_sterics Solution: - High Temp / Microwave - Alternative (e.g., Pd-catalyzed) - Flow Chemistry sterics->solution_sterics side_reactions Cause: Competing Reactions check_byproducts->side_reactions Defined Byproducts degradation Cause: Substrate/Product Degradation check_byproducts->degradation Tar/Decomposition solution_side_reactions Solution: - Slow Reagent Addition - Milder Catalyst - Adjust Stoichiometry side_reactions->solution_side_reactions solution_degradation Solution: - Lower Temperature - Use Milder, Modern Protocol - Protect Sensitive Groups degradation->solution_degradation G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Aromatization Aniline Aniline (Nucleophile) Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone (Electrophile) Protonated_Diketone Protonated Diketone (Activated Electrophile) Diketone->Protonated_Diketone 1. Activation H_plus H+ Protonated_Diketone->Enamine 2. Nucleophilic Attack & Dehydration Cyclized_Int Cyclized Intermediate (Rate-Determining Step) Enamine->Cyclized_Int 3. Protonation & Electrophilic Annulation Quinoline Substituted Quinoline Cyclized_Int->Quinoline 4. Dehydration H_plus_2 H+

Caption: General mechanism of acid-catalyzed quinoline synthesis (e.g., Combes).

This mechanism highlights two critical points for troubleshooting:

  • Activation (Step 1): The acid must effectively protonate the carbonyl to make it susceptible to attack by the aniline. If the aniline is weakly nucleophilic, this activation becomes even more critical.

  • Annulation (Step 3): The intramolecular cyclization is an electrophilic aromatic substitution. Electron-withdrawing groups on the aniline ring deactivate it towards this crucial ring-forming step.

Validated Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis for Unreactive Substrates

This protocol is adapted from methodologies using solid acid catalysts for challenging condensations. [7] Objective: To synthesize a substituted quinoline from an electron-poor 2-aminoaryl ketone and a sterically hindered α-methylene ketone.

Materials:

  • 2-amino-5-nitrobenzophenone (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • Nafion NR50 (20 mol%)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-amino-5-nitrobenzophenone, cyclohexanone, Nafion NR50, and ethanol.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a laboratory microwave reactor.

  • Set the reaction parameters: Temperature = 120°C, Time = 20 minutes, Power = 150 W (with stirring).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to recover the Nafion NR50 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Monitor the reaction progress by comparing the crude mixture to the starting materials via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Purify the residue by flash column chromatography on silica gel to isolate the desired quinoline product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Comparative Summary of Quinoline Synthesis Methods
Synthesis MethodTypical SubstratesConditionsStrengthsCommon Reactivity Challenges
Friedländer o-Aminoaryl aldehyde/ketone + α-methylene carbonylAcid or Base, 80-150°CHigh convergence, good for polysubstituted quinolines. [11]Sensitive to catalyst choice; self-condensation of carbonyl partner. [9]
Combes Aniline + β-DiketoneStrong Acid (H₂SO₄), HeatSimple, uses readily available starting materials. [2]Fails with strongly deactivated anilines; regioselectivity issues. [2]
Doebner-von Miller Aniline + α,β-Unsaturated carbonylStrong Acid, OxidantTolerates deactivated anilines better than Combes. [6]Harsh conditions, often low yields and tar formation. [6]
Skraup Aniline + GlycerolH₂SO₄, Oxidant (e.g., Nitrobenzene)Produces unsubstituted or simply substituted quinolines. [14]Extremely harsh, violent reaction, very low yields. [8]
Modern Pd-catalyzed o-Haloaniline + Alkyne/AlkenePd catalyst, Ligand, BaseVery mild conditions, excellent functional group tolerance. [13]Catalyst cost, sensitivity to air/moisture, ligand optimization.
References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Yadav, J., & Singh, A. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4875. [Link]

  • Asif, M. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(34), 20876-20896. [Link]

  • Kidwai, M., & Poddar, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Verma, A., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]

  • Yamashkin, S., & Oreshkina, E. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 701-721. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Kidwai, M., & Poddar, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, 21(8), 986. [Link]

  • Kumar, A., & Kumar, R. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(25), 28243–28271. [Link]

  • ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and mechanism. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • YouTube. (2018, September 8). 25 Skraup Quinoline Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). My Reaction Failed: FAQs. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. Retrieved from [Link]

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Technical Support Center: Catalyst Optimization for the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline synthesis, with a particular focus on catalyst selection and performance. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Understanding the Catalyst's Role in the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. The choice of catalyst is paramount as it governs the reaction rate, yield, and the prevalence of side reactions.[1] Both Brønsted and Lewis acids are commonly employed to catalyze this transformation.[1][2][3]

Mechanism Overview: The reaction mechanism is complex and has been a subject of study. A widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring system.[1][4] The catalyst plays a crucial role in activating the carbonyl compound, facilitating the cyclization step, and promoting dehydration.

Section 2: Troubleshooting Guide: Common Catalyst-Related Issues

This section addresses common problems encountered during the Doebner-von Miller reaction, with a focus on catalyst-centric solutions.

Issue 1: Low or No Product Yield

Q: My Doebner-von Miller reaction is resulting in a very low yield or no desired product. What are the likely catalyst-related causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge and can often be traced back to suboptimal catalyst selection or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Type and Concentration: The nature and concentration of the acid catalyst are critical.[3]

    • Brønsted Acids: Strong proton sources like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are effective.[1][3] However, their concentration must be carefully optimized. Insufficient acid will result in a sluggish or stalled reaction, while excessively high concentrations can promote side reactions, particularly polymerization.[5]

    • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), scandium triflate (Sc(OTf)₃), and ytterbium triflate (Yb(OTf)₃) are also powerful catalysts for this reaction.[1][2] They function by coordinating to the carbonyl oxygen, thus activating the α,β-unsaturated system towards nucleophilic attack. In some cases, a milder Lewis acid may be beneficial to minimize side product formation.[3]

  • Reaction Temperature: The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate.[3][6] However, if the temperature is too low, the reaction may not reach completion. Conversely, excessively high temperatures can lead to decomposition of starting materials and products, as well as increased tar formation.[3] A systematic temperature screen is recommended to find the optimal balance.

  • Reagent Purity: Ensure that your aniline is freshly distilled and your α,β-unsaturated carbonyl compound is pure. Impurities can interfere with the catalyst and lead to undesired side reactions.

Troubleshooting Workflow:

start Low/No Yield c1 Verify Reagent Purity (Aniline, Carbonyl) start->c1 c2 Optimize Catalyst c1->c2 c3 Screen Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH) and Concentrations c2->c3 Brønsted Acid c4 Screen Lewis Acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) and Concentrations c2->c4 Lewis Acid c5 Optimize Temperature c3->c5 c4->c5 c6 Systematic Temperature Screen (e.g., 80-150 °C) c5->c6 c7 Monitor Reaction Progress (TLC, LC-MS) c6->c7 end Improved Yield c7->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Significant Tar and Polymer Formation

Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. How can I mitigate this?

A: Tar formation is arguably the most common issue in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[3][5] Here are several strategies to minimize this side reaction:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermicity of the reaction and reduce the instantaneous concentration of the carbonyl compound, thereby minimizing polymerization.[3]

  • Optimize Catalyst Choice and Concentration: As with low yield issues, the catalyst plays a key role.

    • Experiment with milder acids (e.g., acetic acid, boric acid) or a lower concentration of a strong acid.[2]

    • In some systems, switching from a Brønsted acid to a Lewis acid can be beneficial.

  • Control of Reaction Temperature: Excessive heat is a major contributor to tar formation.[3][5] Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Use of Moderators: Historically, moderators such as iron sulfates have been used to control the reaction's vigor.[2]

Experimental Protocol: Minimizing Tar Formation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline in the chosen acidic medium.

  • Heating: Gently heat the aniline solution to the desired reaction temperature.

  • Slow Addition: Add the α,β-unsaturated carbonyl compound dropwise from the dropping funnel over a prolonged period (e.g., 1-2 hours).

  • Monitoring: Monitor the reaction by TLC. The goal is to see the formation of the product without a significant accumulation of baseline material (tar).

  • Work-up: Upon completion, proceed with the work-up procedure promptly to avoid further degradation.

Issue 3: Formation of Unexpected Isomers or Byproducts

Q: I've isolated a product, but it's not the expected quinoline derivative. What could be the cause?

A: The formation of unexpected isomers or byproducts can be influenced by both the substrate and the catalyst.

  • Regiochemistry with Substituted Anilines: With meta-substituted anilines, the regiochemical outcome of the cyclization can be unpredictable.[2] The electronic and steric nature of the substituent, along with the reaction conditions, will dictate the position of ring closure. A careful structural elucidation (e.g., by NMR) is essential.

  • Reversal of Regioselectivity: While the Doebner-von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, especially with certain substrates and the use of trifluoroacetic acid (TFA), leading to 4-substituted quinolines.[4]

  • Reduced Byproducts: In some cases, partially reduced intermediates, such as dihydroquinolines, may be isolated. This is often due to an incomplete oxidation step. The choice of oxidizing agent (if one is used) and ensuring sufficient reaction time and temperature for the aromatization step are crucial.[5]

cluster_main Doebner-von Miller Reaction cluster_side Potential Side Reactions Aniline Aniline Catalyst Catalyst Aniline->Catalyst Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Catalyst Product Desired Quinoline Catalyst->Product Tar Tar/Polymer Formation Catalyst->Tar Polymerization Isomer Isomeric Quinolines Product->Isomer Alternative Cyclization Reduced Reduced Byproducts Product->Reduced Incomplete Oxidation

Caption: Competing pathways leading to product and byproduct formation.

Section 3: Catalyst Selection Guide

The choice of catalyst can significantly influence the outcome of your Doebner-von Miller reaction. The following table provides a comparison of commonly used catalysts.

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Brønsted Acids HCl, H₂SO₄, p-TsOH, AmberliteReadily available, inexpensive, strong proton source for activation.[1][2]Can promote significant tar formation, harsh reaction conditions.[3][5]Simple, robust syntheses where yield is less critical than cost.
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, Yb(OTf)₃, InCl₃Can be milder than strong Brønsted acids, potentially leading to cleaner reactions and higher yields.[1][2][3]More expensive, may require anhydrous conditions, can be sensitive to moisture.Substrates prone to polymerization, reactions requiring higher selectivity.
Iodine I₂Acts as a catalyst, often providing good yields.[2]Can lead to colored impurities, mechanism may be complex.An alternative to traditional acid catalysts, particularly in specific applications.
Heterogeneous Catalysts AmberliteEasy to remove from the reaction mixture by filtration, can be recycled.[1][2]May have lower activity compared to homogeneous catalysts, potential for pore diffusion limitations.Greener synthesis protocols and simplified product purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I perform the Doebner-von Miller reaction without a solvent?

A: While some variations exist, the reaction is typically carried out in a solvent to ensure proper mixing and heat transfer. The use of a solvent also allows for better control over the reaction rate. In some cases, one of the reactants or the acid itself (e.g., acetic acid) can serve as the solvent.

Q2: What is the role of an oxidizing agent in this reaction?

A: The final step of the Doebner-von Miller reaction is the aromatization of a dihydroquinoline intermediate to the corresponding quinoline. In many cases, an external oxidizing agent is not explicitly added, as intermediates in the reaction mixture (such as Schiff bases) can act as the oxidant.[4] However, in some protocols, an oxidizing agent like nitrobenzene or arsenic acid is included to ensure complete conversion to the quinoline.[6]

Q3: How do I purify my quinoline product from the reaction mixture?

A: Purification can be challenging, especially in the presence of tar. A common work-up involves neutralizing the acidic reaction mixture and then extracting the product with an organic solvent.[3] For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tars.[5] For less volatile products, column chromatography is often necessary.[2][3] A preliminary filtration through a plug of silica or celite can help remove a significant portion of the polymeric byproducts before chromatography.

Q4: Are there any safety precautions I should be aware of?

A: Yes. The Doebner-von Miller reaction often involves strong acids, high temperatures, and potentially toxic reagents (like arsenic acid, if used).[6] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious when handling concentrated acids and during the work-up procedure, as the neutralization step can be exothermic.

References

  • Gutsulyak, D. V. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Gate Chemistry. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Kouznetsov, V. V. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Chemistry : The Mystery of Molecules. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]

  • Asadi, S. et al. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

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Technical Support Center: Managing Exothermic Reactions in Skraup Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for managing the notoriously exothermic Skraup synthesis of quinolines. This document moves beyond simple procedural outlines to offer a deeper understanding of the reaction's thermodynamics and practical, field-proven strategies for its control. Our goal is to empower you to conduct this powerful synthesis safely and efficiently, minimizing byproduct formation and maximizing yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the exothermic nature of the Skraup synthesis.

Q1: Why is the Skraup synthesis so exothermic?

A1: The Skraup synthesis involves a series of highly exothermic steps occurring in a strongly acidic medium. The primary heat-generating stages are:

  • Dehydration of Glycerol: Concentrated sulfuric acid is a powerful dehydrating agent that catalyzes the conversion of glycerol to acrolein. This dehydration is a highly exothermic process.

  • Michael Addition: The subsequent 1,4-conjugate addition of the aromatic amine to the highly reactive acrolein intermediate also releases significant heat.

  • Cyclization and Oxidation: The acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde derivative and its final oxidation to the stable aromatic quinoline ring system are also energetically favorable and contribute to the overall exotherm.[1][2][3]

The rapid succession of these reactions can lead to a rapid increase in temperature, and without proper control, the reaction can become violent.[1][4][5]

Q2: What are the primary risks of an uncontrolled exothermic reaction in the Skraup synthesis?

A2: An uncontrolled exotherm poses several significant risks:

  • Safety Hazards: The most critical risk is a runaway reaction, which can lead to a rapid increase in pressure within the reaction vessel, potentially causing it to rupture. The violent boiling of the reaction mixture can also lead to the ejection of corrosive and toxic materials.[4]

  • Reduced Yield and Purity: Excessive temperatures promote the polymerization of acrolein, a key intermediate, into a thick, intractable tar. This not only consumes the starting material and reduces the yield of the desired quinoline product but also makes product isolation and purification exceedingly difficult.[6]

  • Formation of Byproducts: High temperatures can lead to undesired side reactions, further complicating the product mixture and reducing the overall efficiency of the synthesis.

Q3: What is a reaction "moderator," and why is it essential in the Skraup synthesis?

A3: A reaction moderator is a substance added to the reaction mixture to control the reaction rate and prevent a dangerous temperature spike. In the context of the Skraup synthesis, moderators are crucial for taming the violent nature of the reaction.[1][5] They achieve this by slowing down the overall reaction rate, allowing the heat generated to be more effectively dissipated. Common moderators include ferrous sulfate, boric acid, and certain iron oxides.[7] The use of a moderator extends the reaction over a longer period, making it more manageable and safer to perform, especially on a larger scale.[4]

Section 2: Troubleshooting Guide for Exotherm Control

This section provides a structured approach to troubleshooting common issues related to exothermic reactions during the Skraup synthesis.

Problem Potential Cause Recommended Solution
Violent, uncontrollable exotherm immediately upon heating. Rapid, uncontrolled reaction rate due to the absence or insufficient amount of a moderator.Action: Immediately remove the heat source and, if safe to do so, apply external cooling (e.g., an ice-water bath). Prevention: Always add a moderator like ferrous sulfate or boric acid to the reaction mixture before heating.[4] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling during the initial mixing of reagents.
Significant tar formation and low yield of quinoline product. Polymerization of the acrolein intermediate due to localized overheating or an overall high reaction temperature.Action: For the current reaction, proceed to workup and attempt to isolate the product via steam distillation, which can separate the volatile quinoline from the non-volatile tar. Prevention: Utilize a moderator such as ferrous sulfate.[4] Ensure anhydrous conditions, as water can interfere with the efficient dehydration of glycerol. Maintain a strictly controlled temperature profile throughout the reaction.
Reaction proceeds smoothly initially but then accelerates uncontrollably. Insufficient heat dissipation as the reaction scales up, or uneven heating leading to hotspots.Action: Remove the heat source. If the reaction continues to accelerate, use an appropriate quenching agent if one has been prepared in advance and it is safe to do so. Prevention: For larger-scale reactions, ensure efficient overhead stirring to maintain a homogenous mixture and prevent localized hotspots. Use a heating mantle with a temperature controller and a thermocouple placed in the reaction mixture for accurate temperature monitoring and control.
Low yield despite a well-controlled temperature. Purity of reagents may be an issue. The order of reagent addition may have been incorrect.Action: Re-evaluate the purity of all reagents, especially the glycerol and aniline. Prevention: Follow a validated protocol precisely, paying close attention to the specified order of reagent addition. For example, in the classic procedure using ferrous sulfate, the sulfuric acid should be added after the ferrous sulfate is mixed with the other reactants.[4]

Section 3: In-Depth Methodologies and Protocols

This section provides detailed, step-by-step protocols for performing a moderated Skraup synthesis, grounded in authoritative sources.

Protocol 1: Ferrous Sulfate Moderated Skraup Synthesis of Quinoline

This protocol is adapted from the trusted procedure published in Organic Syntheses, a benchmark for reliable and reproducible synthetic methods.[4]

Core Principle: Ferrous sulfate (FeSO₄·7H₂O) acts as a moderator, believed to function as an oxygen carrier, which extends the reaction over a longer period, thus preventing a violent exotherm.[4]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered

Experimental Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the powdered ferrous sulfate heptahydrate.

  • Reagent Addition: In the following order, add the glycerol, aniline, and nitrobenzene to the flask.

  • Acid Addition: While stirring the mixture, slowly and cautiously add the concentrated sulfuric acid. A moderate exotherm may be observed at this stage.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The heat evolved from the reaction itself should be sufficient to maintain boiling for some time.

  • Controlled Reflux: If the initial vigorous reaction subsides, reapply heat as necessary to maintain a gentle reflux for 3-4 hours. The temperature of the reaction mixture should be maintained around 140-150°C.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step is also exothermic and should be performed with cooling.

    • Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first, followed by the quinoline.

  • Purification: The crude quinoline can be further purified by distillation.

Visualizing the Workflow

Skraup_Workflow A 1. Add Reagents (FeSO₄, Glycerol, Aniline, Nitrobenzene) B 2. Slow Addition of Conc. H₂SO₄ with Stirring A->B Mix C 3. Gentle Heating to Initiate Reaction B->C Form Reaction Mixture D 4. Remove Heat Source (Self-Sustaining Reaction) C->D Exotherm Begins E 5. Controlled Reflux (3-4 hours, ~140-150°C) D->E Vigorous Reaction Subsides F 6. Cooldown & Work-up (Dilution, Neutralization) E->F Reaction Complete G 7. Steam Distillation F->G Prepare for Isolation H 8. Purification G->H Crude Product Collected

Caption: Experimental workflow for a ferrous sulfate-moderated Skraup synthesis.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism is key to anticipating and controlling the reaction's behavior.

The Skraup Synthesis Reaction Pathway

The generally accepted mechanism proceeds through several key stages:

  • Acrolein Formation: Sulfuric acid protonates the hydroxyl groups of glycerol, facilitating a series of eliminations to form the α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate (Michael) addition.

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline ring.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline. The oxidizing agent (e.g., nitrobenzene) is reduced in the process.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Adduct + Aniline (Michael Addition) Aniline Aniline Aniline->Adduct Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline H⁺ (Cyclization & Dehydration) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Reduced_Oxidant Reduced Oxidant (e.g., Aniline) Quinoline->Reduced_Oxidant Oxidant->Reduced_Oxidant Reduction

Caption: Simplified mechanism of the Skraup quinoline synthesis.

The Role of Moderators: A Closer Look
  • Ferrous Sulfate (FeSO₄): While the exact mechanism is complex, it is widely proposed that ferrous sulfate acts as an "oxygen carrier."[4] It is thought to facilitate a more controlled, stepwise oxidation of the dihydroquinoline intermediate, thereby slowing down this highly exothermic step and spreading the heat release over a longer duration. This prevents the rapid accumulation of heat that can lead to a runaway reaction.

  • Boric Acid (H₃BO₃): Boric acid is also used to moderate the reaction.[2] It is believed to form esters with glycerol, which then decompose at a more controlled rate to provide acrolein. This slower, more controlled generation of the reactive acrolein intermediate prevents its rapid accumulation and subsequent violent reaction with aniline.

  • Iron Oxides: Various iron oxides have also been employed as moderators.[7] Their high surface area and ability to participate in redox cycles likely contribute to a more controlled oxidation process, similar to the proposed role of ferrous sulfate.

Section 5: Safety and Scaling Up

The Skraup synthesis demands rigorous adherence to safety protocols, especially when scaling up the reaction.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment and spill control materials readily available. An ice bath should always be on hand for emergency cooling.

  • Handling of Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and should be handled with care to avoid inhalation and skin contact.

Considerations for Scaling Up:

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases. This significantly impairs heat dissipation. What was a manageable exotherm on a small scale can become a dangerous runaway reaction on a larger scale.

  • Mixing: Efficient mixing is critical to prevent the formation of localized hotspots. For larger volumes, mechanical overhead stirring is essential.

  • Rate of Addition: The rate of addition for reagents, particularly sulfuric acid, must be carefully controlled and may need to be slower on a larger scale.

  • Incremental Scaling: Never scale up a reaction by a large factor at once. A conservative approach is to increase the scale by no more than 2-3 times per attempt, carefully monitoring the thermal profile each time.

References

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]

  • Soblesky, T., Chaundy, F., Finnan, J., Bower, D., & Stroh, F. (2000). U.S. Patent No. 6,103,904. U.S.
  • Skraup reaction. (2023, August 29). In Wikipedia. [Link]

  • Merritt, C. A. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(9), 1505-1507.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2020, April 17). Pharmaguideline. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Almarzouq, D. S., & Elnagdi, N. M. H. (2019). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. [Link]

  • Jacobs, T. L., & Roberts, J. D. (1946). Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview. Journal of the American Chemical Society, 68(9), 1725-1727.
  • Chemistry For Everyone. (2025, September 16). What Makes Iron Rusting An Exothermic Process? [Video]. YouTube. [Link]

  • Weng, C.-H., Lin, Y.-T., & Hsieh, Y.-H. (2021). Synthesis of ferrate from ferrous sulfate using wet chemical approach and its application for remazol black B degradation: optimization and kinetic studies. ResearchGate. [Link]

  • Rimon, G., & Ashkenazi, D. (2010). The Pharmacokinetics and Pharmacodynamics of Iron Preparations. PubMed Central (PMC). [Link]

Sources

Navigating the Doebner-von Miller Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during this powerful synthetic reaction, with a primary focus on preventing the ubiquitous issue of polymerization and tar formation.

I. Understanding the Challenge: Polymerization in Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a robust method for synthesizing quinolines, which are crucial structural motifs in a vast array of pharmaceuticals and functional materials.[1] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] However, the very conditions that facilitate this transformation also create a fertile ground for unwanted side reactions, most notably the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3] This often results in the formation of a thick, dark, intractable tar, which significantly complicates product isolation and drastically reduces the yield of the desired quinoline.[3][4][5]

II. Troubleshooting Guide: Preventing Polymerization and Tar Formation

This section provides actionable strategies to mitigate polymerization and improve the overall efficiency of your Doebner-von Miller synthesis.

Question 1: My reaction mixture is turning into a thick, dark tar almost immediately. What is the primary cause and how can I prevent this?

Answer: This is a classic sign of rapid, uncontrolled polymerization of your α,β-unsaturated carbonyl compound. The strong acidic environment required for the cyclization step is also an excellent catalyst for this unwanted side reaction.[3] Here are several strategies to address this, ranging from simple procedural changes to more fundamental modifications of your reaction setup.

A. Control the Exotherm and Reagent Concentration
  • Slow Addition of Reagents: Instead of combining all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline is highly recommended.[5] This helps to control the exothermic nature of the reaction and maintain a low instantaneous concentration of the polymerizable species, thus favoring the desired reaction pathway.

  • In Situ Generation of the α,β-Unsaturated Carbonyl: When using aldehydes like acetaldehyde that are prone to self-condensation to form the α,β-unsaturated species (e.g., crotonaldehyde), it is beneficial to perform this step in situ.[5][6] This can be achieved by slowly adding the acetaldehyde solution to a cooled solution of the aniline hydrochloride.[5] This gradual formation and immediate consumption of the reactive intermediate minimizes its opportunity to polymerize.

B. Optimize Reaction Conditions
  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can significantly accelerate polymerization.[3][4] It is crucial to maintain the lowest effective temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help in determining the optimal temperature profile.

  • Acid Concentration and Type: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are commonly used, their concentration should be carefully optimized.[3][7] In some cases, using a milder Lewis acid (e.g., ZnCl₂, SnCl₄) can provide a better balance between the rate of the desired cyclization and the suppression of polymerization.[2][3][8] A comparative study of different acid catalysts for your specific substrates is often a worthwhile endeavor.

C. Advanced Strategies for Stubborn Cases
  • Biphasic Solvent System: A highly effective method to physically sequester the α,β-unsaturated carbonyl compound from the harsh acidic aqueous phase is to employ a biphasic solvent system.[3] A common and effective setup involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-polar organic solvent like toluene.[3] This creates a scenario where the concentration of the carbonyl compound in the acidic phase is kept low, thereby dramatically reducing its self-polymerization.

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner-von Miller reaction, and how does it relate to polymerization?

A1: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of extensive study. A widely accepted pathway involves a fragmentation-recombination process.[1][2][9] The key steps are:

  • Michael Addition: The reaction initiates with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[1][2]

  • Recombination (Aldol-type Condensation): These fragments then recombine to form a new, larger α,β-unsaturated imine.[1]

  • Cyclization: This imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[1]

  • Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline.[1]

The polymerization primarily occurs as a competing side reaction where the α,β-unsaturated carbonyl compound reacts with itself under the influence of the acid catalyst, instead of undergoing the initial Michael addition with the aniline.

Q2: Can an external oxidizing agent help, and what are the common choices?

A2: Yes, an external oxidizing agent is often required for the final aromatization step to convert the dihydroquinoline intermediate to the stable quinoline product.[1] In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[1] However, for more controlled and efficient conversion, external oxidizing agents are frequently added. Common choices include nitrobenzene or arsenic acid.[1][10] It is important to note that the addition of a strong oxidizing agent can also contribute to the harsh reaction conditions that may promote tar formation.

Q3: My reaction worked, but the purification of the quinoline product from the tarry byproducts is proving to be very difficult. What are the recommended purification strategies?

A3: Purification can indeed be challenging. A multi-step approach is often necessary:

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is a classic and effective method to separate the product from the non-volatile tar.[4]

  • Extraction: After neutralization of the acidic reaction mixture, thorough extraction with a suitable organic solvent is crucial.[5] Multiple extractions may be needed to recover the product from the aqueous layer.

  • Column Chromatography: For less volatile products, column chromatography is the method of choice.[3] To prevent clogging and improve separation, it is highly advisable to first perform a preliminary filtration through a plug of silica gel to remove the bulk of the tar before proceeding with fine purification by column chromatography.[3]

IV. Key Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline with Slow Addition

This protocol is adapted for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, incorporating slow addition to minimize polymerization.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid. Heat the mixture to reflux.

  • Reactant Addition: Slowly add crotonaldehyde dropwise from the dropping funnel to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully make the mixture strongly alkaline by adding concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography.

V. Visualizing Reaction Pathways

To better understand the competition between the desired Doebner-von Miller reaction and the undesired polymerization, the following diagrams illustrate the key pathways.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Desired Path Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Polymerization Carbonyl->Polymerization Undesired Path Quinoline Desired Quinoline Product Michael_Addition->Quinoline Tar Polymeric Tar (Side Product) Polymerization->Tar

Caption: Competing pathways in the Doebner-von Miller synthesis.

VI. Summary of Critical Parameters for Preventing Polymerization

ParameterRecommended ActionRationale
Reagent Addition Slow, dropwise addition of the carbonyl compound.Controls exotherm and minimizes instantaneous concentration of the polymerizable species.[5]
Temperature Maintain the lowest effective temperature for the reaction.Excessive heat accelerates the rate of polymerization.[3][4]
Acid Catalyst Optimize concentration; consider milder Lewis acids.Harsh acidic conditions promote tar formation.[3]
Solvent System Employ a biphasic (aqueous/organic) system.Sequesters the carbonyl compound from the acidic phase, reducing self-polymerization.[3]
In Situ Generation For reactive aldehydes, generate in situ from precursors.Minimizes the lifetime of the highly reactive, polymerizable intermediate.[5]

VII. Conclusion

The Doebner-von Miller synthesis is a cornerstone of heterocyclic chemistry, but its practical application is often hampered by the formation of polymeric tars. By understanding the underlying causes of this side reaction and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and scalability of their quinoline syntheses. Careful control of reaction conditions, thoughtful selection of reagents, and strategic use of biphasic systems are key to mastering this powerful synthetic tool.

References

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (URL: )
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: [Link])

  • Doebner-Miller reaction - Wikipedia. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL: )
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: )
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (URL: )
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Doebner-Miller reaction - chemeurope.com. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
  • Doebner-Miller reaction - chemeurope.com. (URL: )
  • Doebner-Miller reaction - Wikipedia. (URL: [Link])

  • Doebner-von Miller reaction | Semantic Scholar. (URL: [Link])

  • Doebner-von Miller Synthesis. (URL: [Link])

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (URL: [Link])

  • Doebner-Miller reaction - chemeurope.com. (URL: [Link])

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of (2-Chloro-8-methylquinolin-3-yl)methanol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Imperative of Unambiguous Structural Confirmation

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The precise substitution pattern on the quinoline ring system is paramount, as minor positional changes can dramatically alter biological activity and toxicological profiles. Consequently, unambiguous structural validation of novel quinoline derivatives is not merely a procedural step but a foundational pillar of drug discovery and development.

This guide provides an in-depth, comparative framework for the complete structural elucidation of a representative quinoline derivative, (2-Chloro-8-methylquinolin-3-yl)methanol. While crystallographic data for this molecule confirms its solid-state structure, solution-state NMR provides critical information about the molecule's form and connectivity in a more biologically relevant medium.[2][3] We will proceed through a logical, multi-technique NMR workflow, explaining the causality behind each experiment to construct a self-validating dataset for absolute structural confidence.

The Analytical Challenge: Assembling the Molecular Puzzle

Our target molecule, this compound (Structure 1 ), presents a classic structural elucidation challenge. While its synthesis from 2-Chloro-8-methylquinoline-3-carbaldehyde is straightforward, we must confirm the precise arrangement of the chloro, methyl, and hydroxymethyl substituents on the quinoline core.[2] Our objective is to use a suite of 1D and 2D NMR experiments to connect every proton and carbon, verifying the substitution pattern and completing the molecular puzzle.

Structure 1: this compound with Atom Numbering



Part 1: The Experimental Workflow - A Strategy for Certainty

A robust structural validation relies on a multi-pronged approach where different NMR experiments provide overlapping and complementary information. The workflow outlined below is designed to move from basic information (proton and carbon counts) to detailed connectivity maps (COSY, HSQC, HMBC).

Detailed Experimental Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of the synthesized this compound.[4] Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a first choice for general solubility, while DMSO-d₆ is excellent for ensuring the hydroxyl proton (-OH) is observable. The choice of solvent is critical as it can influence chemical shifts.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[6] The sample must be locked to the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, coupling patterns (spin-spin splitting), and integration (proton count).[7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms in the molecule.[8]

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating carbon types: CH₃ and CH groups will appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O, C-Cl) will be absent.[9]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is fundamental for mapping out proton-proton spin systems within the aromatic rings.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of their directly attached carbon atoms (¹JCH). It is the most reliable method for assigning carbon resonances based on their known proton assignments.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is the key to connecting the different fragments of the molecule, such as linking the substituents to the quinoline core and bridging quaternary carbons.[10]

Visualizing the Workflow

The logical flow of experiments is critical for efficient and comprehensive data collection.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Connectivity Mapping cluster_final Phase 4: Validation SamplePrep Sample Preparation (5-10 mg in CDCl3) LockShim Lock & Shim SamplePrep->LockShim H1_NMR ¹H NMR (Proton Environments) LockShim->H1_NMR C13_NMR ¹³C NMR (Carbon Count) H1_NMR->C13_NMR DEPT135 DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT135 COSY COSY (¹H-¹H Correlations) DEPT135->COSY HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Validation Final Structure Confirmation HMBC->Validation

Caption: Key HMBC (red dashed) and COSY (blue dotted) correlations.

Part 3: Comparative Analysis & Alternative Techniques

While the comprehensive NMR approach described here is the gold standard for solution-state structural elucidation, it is important to consider its performance in context.

TechniquePrimary Information ProvidedStrengthsLimitations
1D NMR (¹ H, ¹³ C) Provides fundamental information on chemical environments and atom counts. [1]Fast, excellent for purity assessment, provides initial structural clues.Insufficient for complex, isomeric structures; assignments can be ambiguous without further data. [11]
2D NMR (COSY, HSQC, HMBC) Maps the complete covalent bonding network of the molecule. [8]Provides unambiguous connectivity data, resolves complex spectra, allows for complete assignment of all ¹H and ¹³C signals.Requires more instrument time and expertise in data interpretation.
X-ray Crystallography Determines the precise 3D arrangement of atoms in a single crystal. [2]Provides absolute stereochemistry and solid-state conformation; considered definitive proof of structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state.
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns.Highly sensitive, confirms molecular formula, can provide structural clues from fragmentation.Does not provide detailed connectivity information for isomers.

The synergy between these techniques provides the highest level of confidence. For this compound, the published crystal structure confirms the atomic connectivity in the solid state. [2][3]The NMR workflow detailed here validates that this structure is maintained in solution and allows for the assignment of every proton and carbon resonance, which is essential for future analytical work, such as purity analysis or reaction monitoring.

Conclusion

The structural validation of a novel compound like this compound is a systematic process of evidence gathering. A workflow that progresses from 1D NMR to a full suite of 2D experiments (COSY, HSQC, and HMBC) creates a self-validating, interlocking dataset. Each experiment provides a piece of the puzzle, and their collective agreement provides irrefutable proof of the molecular structure. This rigorous approach ensures the scientific integrity required for advancing compounds in the demanding fields of chemical research and drug development.

References

  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR-Based Structural Elucidation of Complex Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Journal of Chemical Education. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ScienceOpen. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
  • NIH National Library of Medicine. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • PubMed. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol.
  • University of Missouri. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025). 2-Chloro-8-methylquinoline-3-carbaldehyde.
  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

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A Comparative Analysis of the Potential Biological Activity of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of (2-Chloro-8-methylquinolin-3-yl)methanol

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline nucleus is well-established.[4][5] The biological profile of quinoline derivatives can be finely tuned by the nature and position of various substituents on the ring system.[6] This guide focuses on this compound, a specific derivative for which detailed biological activity data is not yet publicly available.[7][8] Through a comparative analysis of structurally similar compounds, we aim to provide a predictive framework for its potential therapeutic applications and guide future experimental investigations.

The structure of this compound, featuring a chlorine atom at the C2 position, a methyl group at the C8 position, and a methanol group at the C3 position, suggests the potential for diverse biological activities. The presence of a halogen at the C2 position is a common feature in many bioactive quinolines, often enhancing their antimicrobial and anticancer properties.[9] The methyl group at C8 can influence the compound's lipophilicity and metabolic stability, while the methanol group at C3 provides a site for potential hydrogen bonding and further derivatization.

This guide will objectively compare the anticipated biological activities of this compound with those of structurally related quinoline derivatives, drawing upon published experimental data to support these predictions. We will delve into potential anticancer, antimicrobial, and anti-inflammatory properties, providing detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities

Based on the structure-activity relationships (SAR) established for various quinoline derivatives, we can hypothesize the potential biological activities of this compound.

Anticancer Potential

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a variety of mechanisms of action, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerase.[2][10]

Comparison with Similar Compounds:

  • 2-Chloro-quinoline Derivatives: The presence of a chlorine atom at the 2-position of the quinoline ring is a recurring motif in compounds with demonstrated anticancer activity. For instance, a novel synthetic compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown significant cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[11] This suggests that the 2-chloro substitution in our target compound could contribute to potential cytotoxic effects.

  • Quinoline-3-methanol Derivatives: While less common than modifications at other positions, the presence of a methanol group at the C3 position can influence biological activity. The structural analogue, (2-(Benzo[d][12][13]dioxol-5-yl)-4-chloro-7-methoxyquinolin-3-yl)methanol, was synthesized as part of a study on antimalarial agents, indicating that this functional group is compatible with biological activity.[14]

  • 8-Methylquinoline Derivatives: The methyl group at the 8-position can impact the compound's steric and electronic properties. While direct evidence for an 8-methyl group enhancing anticancer activity is limited, substitutions at this position are known to modulate the overall biological profile of quinoline derivatives.

Predicted Anticancer Activity:

Given the presence of the 2-chloro substituent, it is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines. The specific potency and mechanism of action would need to be determined experimentally.

Experimental Protocol for Anticancer Activity Screening (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound and reference compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundMCF-7To be determined
This compoundA549To be determined
This compoundHCT116To be determined
Doxorubicin (Positive Control)MCF-7~1
Doxorubicin (Positive Control)A549~0.5
Doxorubicin (Positive Control)HCT116~0.8
Antimicrobial Potential

Quinolone antibiotics are a major class of antibacterial agents. The core quinoline structure is also found in compounds with antifungal and antiparasitic properties.

Comparison with Similar Compounds:

  • 2-Chloroquinoline Derivatives: Several studies have highlighted the antimicrobial activity of 2-chloroquinoline derivatives.[9] For example, certain 2-chloroquinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[5]

  • 8-Hydroxyquinoline Derivatives: While our target compound has an 8-methyl group, the structurally related 8-hydroxyquinolines are well-known for their potent antimicrobial and antifungal activities.[15][16] Halogenation at the 5 and 7 positions of 8-hydroxyquinoline has been shown to enhance this activity. This suggests that the quinoline core itself, particularly with halogen substitution, is conducive to antimicrobial effects.

  • Quinoline-3-carbaldehyde Derivatives: Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde have demonstrated moderate antibacterial effects, indicating that functionalization at the C3 position is a viable strategy for developing antimicrobial quinolines.[17]

Predicted Antimicrobial Activity:

The presence of the 2-chloro substituent strongly suggests that this compound may possess antibacterial and potentially antifungal properties. Its efficacy against specific strains would need to be evaluated.

Experimental Protocol for Antimicrobial Activity Screening (Broth Microdilution Method):

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound and standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundTo be determinedTo be determinedTo be determined
Ciprofloxacin (Positive Control)~1~0.1N/A
Fluconazole (Positive Control)N/AN/A~2
Anti-inflammatory Potential

Quinoline derivatives have emerged as promising anti-inflammatory agents, targeting various enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α).[6][18][19]

Comparison with Similar Compounds:

  • General Quinoline Scaffolds: A number of quinoline derivatives have demonstrated significant in vivo anti-inflammatory activity.[4][20] The anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory mediators.[18]

  • Structure-Activity Relationship: The anti-inflammatory activity of quinolines is highly dependent on the nature and position of substituents.[6] For instance, some quinoline derivatives have been shown to inhibit COX-2, a key enzyme in the inflammatory pathway.[19]

Predicted Anti-inflammatory Activity:

While the direct contribution of the 2-chloro, 8-methyl, and 3-methanol groups to anti-inflammatory activity is not well-defined, the inherent potential of the quinoline scaffold suggests that this compound could exhibit anti-inflammatory properties. Experimental validation is necessary to confirm this.

Experimental Protocol for Anti-inflammatory Activity Screening (LPS-induced TNF-α production in RAW 264.7 macrophages):

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 24-well plate and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit according to the manufacturer's instructions.

Data Presentation:

CompoundConcentration (µM)TNF-α Production (% of LPS control)
This compound1To be determined
This compound10To be determined
This compound50To be determined
Dexamethasone (Positive Control)1~20%

Visualizing the Path Forward: Experimental Workflow

To systematically evaluate the biological potential of this compound, a structured experimental workflow is essential.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_advanced Advanced Mechanistic Studies synthesis This compound Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (LPS-induced TNF-α) characterization->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) anticancer->mechanism sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anti_inflammatory->mechanism

Caption: A proposed experimental workflow for the comprehensive biological evaluation of this compound.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis of structurally similar quinoline derivatives provides a strong basis for predicting its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The presence of the 2-chloro substituent is a particularly promising feature. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these potential activities. Further investigation into this compound and its analogues could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

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  • PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]

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  • ResearchGate. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Available from: [Link]

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Introduction: The Quinoline Scaffold and the Dawn of Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Virtual Screening of Quinoline Derivatives as Anticancer Agents

The quinoline ring, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[3][4] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity against numerous cancer-associated targets.[2] Traditionally, the discovery of such agents has relied on laborious and expensive high-throughput screening of vast chemical libraries. However, the advent of powerful computational techniques has revolutionized this process. In-silico virtual screening allows for the rapid and cost-effective evaluation of large numbers of molecules against a biological target, enriching the "hit" rate and providing deep mechanistic insights before a single compound is synthesized.[5][6]

This guide provides a comparative analysis of in-silico approaches used to identify and optimize quinoline derivatives as anticancer agents. We will delve into the methodologies, compare the performance of different derivatives against key cancer targets, and provide the rationale behind the computational choices that drive modern drug discovery.

Comparative Analysis of Quinoline Derivatives by Molecular Target

The anticancer efficacy of quinoline derivatives stems from their ability to interact with a variety of crucial biological targets involved in cancer progression.[2][3] In-silico studies have been instrumental in elucidating these interactions and predicting the potency of novel compounds.

Epidermal Growth Factor Receptor (EGFR) and HER-2 Inhibitors

The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival; its overexpression or mutation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[7][8] Quinoline and the closely related quinazoline scaffolds are central to many approved EGFR inhibitors. Computational studies focus on predicting the binding affinity of novel derivatives to the ATP-binding pocket of the EGFR kinase domain, including mutant forms that confer resistance to existing therapies.[9][10]

Experimental Data: Comparison of EGFR/HER-2 Inhibitors

CompoundTarget(s)In-Silico MethodPredicted Binding Affinity / ScoreExperimental Validation (IC₅₀)Cancer Cell LineReference
Compound 5j Mutant EGFR (L858R/T790M)Molecular DockingHigh potency and flexibility0.02 µMH1975[10]
Compound 21 Mutant EGFR (L858R/T790M)Molecular Docking, MD SimulationStable complex in ATP site138 nM (enzymatic)-[11]
Compound 5b EGFRMolecular DockingStrong binding affinity106 nM-[9]
Erlotinib (Reference) EGFR--~79 nM (for comparison)-[9]
VS1 (Virtual Hit) EGFRVirtual Screening, MD SimulationSuperior affinity, stable interactionN/A (Proposed for synthesis)-[7]

These studies demonstrate a strong correlation between high in-silico binding scores and potent in-vitro cytotoxic activity. Molecular dynamics simulations further validate these findings by confirming the stability of the ligand-receptor complex over time.[7][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process, making it a prime target for anticancer therapy.[12][13] In-silico screening of quinoline derivatives has identified potent VEGFR-2 inhibitors that bind to the kinase domain, preventing its activation.[12][14]

Experimental Data: Comparison of VEGFR-2 Inhibitors

CompoundIn-Silico MethodPredicted Binding Affinity / ScoreExperimental Validation (IC₅₀)Reference
Compound 13 (Isatin-hybrid) Molecular Docking, MD SimulationHigh binding affinity69.11 nM[14]
Compound SQ2 (Quinazoline) Molecular Docking, MD SimulationStrong binding to key residues14 nM[15]
Sorafenib (Reference) --53.65 nM[14]
Cabozantinib (Reference) --4.5 nM[15]

Pharmacophore modeling and 3D-QSAR studies are often employed to build predictive models based on a series of known inhibitors.[12][16] These models help elucidate the key structural features required for potent VEGFR-2 inhibition and guide the design of new, more effective compounds.

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs.[17] Several quinoline derivatives have been designed to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][18][19]

Experimental Data: Comparison of Tubulin Inhibitors

CompoundIn-Silico MethodPredicted Binding Affinity / ScoreExperimental Validation (IC₅₀)MechanismReference
Compound 14h Molecular DockingBinds to colchicine site1.5 - 3.9 nM (cytotoxicity)Tubulin depolymerization[1]
Compound 4c Molecular DockingInteraction with key residues17 µM (tubulin polymerization)G2/M arrest, apoptosis[18]
Compound 12a --0.6 nM (avg. cytotoxicity)Dual TP and HDAC inhibition[20]

In-silico docking studies are crucial for visualizing how these derivatives fit into the complex colchicine binding pocket and for explaining their structure-activity relationships.[17][18]

The In-Silico Virtual Screening Workflow: A Methodological Guide

A successful virtual screening campaign is a multi-step process that requires careful planning and execution. The goal is to computationally filter a large library of compounds to identify a small subset of promising candidates for further experimental testing.

Step-by-Step Experimental Protocol
  • Target Protein Preparation:

    • Selection: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a known ligand.[12]

    • Preparation: Use software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[21][22] This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains.

    • Minimization: Perform a restrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network. The causality here is to ensure the protein structure is in a low-energy, realistic conformation for docking.

  • Ligand Library Preparation:

    • Acquisition: Obtain a library of quinoline derivatives in 2D or 3D format. This can be a virtual library of designed compounds or a database like PubChem.[8]

    • Preparation: Use tools like LigPrep to generate low-energy 3D conformations for each ligand.[21] This step also involves generating possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5). This is critical because the wrong protonation state can completely prevent a successful docking pose.

  • Active Site Definition and Grid Generation:

    • Definition: Define the binding site (the "active site") on the target protein. If a co-crystallized ligand is present, the site is typically defined as the region surrounding this ligand.[21]

    • Grid Generation: A grid is then generated within this defined active site. The grid pre-calculates the potential energy of interaction for different atom types at each grid point. This dramatically speeds up the subsequent docking calculations by turning a complex calculation into a rapid lookup.

  • Molecular Docking:

    • Algorithm Selection: Choose a docking program like AutoDock, GLIDE, or GOLD.[5][12] These programs use different algorithms to explore possible binding poses of the ligand in the active site and score them based on a scoring function.

    • Execution: Dock the prepared ligand library into the prepared receptor grid. The output is a set of predicted binding poses for each ligand, ranked by their docking score (e.g., GlideScore, binding free energy in kcal/mol).[21]

  • Post-Docking Analysis and Filtering:

    • Scoring: Rank all compounds based on their docking scores. A more negative score typically indicates a more favorable predicted binding affinity.[6]

    • Visual Inspection: Visually inspect the binding poses of the top-scoring hits. Look for key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with important amino acid residues in the active site. This expert review is a trustworthiness check to discard poses that are sterically or electronically nonsensical, even if they have a good score.

    • Filtering: Filter the hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET properties.[8][12]

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • Purpose: To validate the stability of the top-ranked ligand-protein complexes.[7][9] Molecular docking is a static snapshot; MD simulation assesses how the complex behaves over time (e.g., 100 nanoseconds) in a simulated physiological environment.

    • Analysis: Analyze the trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability. A stable complex will show low and converging RMSD values. This provides a higher level of confidence in the predicted binding mode.

Visualization of the Virtual Screening Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation PDB Select Target Protein (PDB) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Grid Define Active Site & Generate Grid PrepProt->Grid Lib Acquire Ligand Library PrepLig Prepare Ligands (3D Conformations, Ionization) Lib->PrepLig Dock Molecular Docking (GLIDE, AutoDock) PrepLig->Dock Grid->Dock Analysis Post-Docking Analysis (Scoring, Visual Inspection) Dock->Analysis ADMET In-Silico ADMET & Drug-Likeness Filter Analysis->ADMET MD Molecular Dynamics (Stability Validation) ADMET->MD Hits Promising Hits for Synthesis MD->Hits

Caption: Workflow for in-silico virtual screening of anticancer agents.

Pharmacokinetic Profile: In-Silico ADMET Assessment

A compound with excellent target affinity is useless if it cannot reach its target in the body or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to eliminate compounds with poor pharmacokinetic profiles early in the discovery process.[11][22][23]

Comparative ADMET Profile of Selected Quinoline Derivatives

CompoundPredicted Oral BioavailabilityBlood-Brain Barrier (BBB) PermeationCYP2D6 InhibitionAmes MutagenicityDrug-Likeness (Lipinski Violations)Reference
QU524 GoodLowNon-inhibitorNon-mutagenic0[8]
QU571 GoodLowNon-inhibitorNon-mutagenic0[8]
VS1 FavorableN/AN/AN/AFavorable[7]
Compound 21 PromisingN/AN/AN/APromising[11]

Note: Data is predictive and sourced from computational models like QikProp and SwissADME.[21][22]

The causality for this step is clear: by removing compounds likely to fail in later clinical stages due to poor ADMET properties, resources can be focused on candidates with a higher probability of success.

Mechanism of Action Spotlight: Targeting the VEGFR-2 Signaling Pathway

To illustrate the mechanism of action, we can visualize how a quinoline-based inhibitor disrupts a key signaling pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade that ultimately leads to angiogenesis.

Visualization of VEGFR-2 Pathway Inhibition

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLC PLCγ P1->PLC PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Prolif Cell Proliferation, Migration, Angiogenesis AKT->Prolif MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif Inhibitor Quinoline Derivative Inhibitor->P1 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

By binding to the intracellular kinase domain of VEGFR-2, the quinoline inhibitor prevents the autophosphorylation step, effectively shutting down all downstream signals required for angiogenesis.[12] This provides an authoritative grounding for its anticancer effect.

Conclusion and Future Perspectives

In-silico virtual screening has proven to be an indispensable tool in the discovery of novel quinoline-based anticancer agents.[5] The integration of molecular docking, molecular dynamics, and ADMET prediction creates a robust, self-validating workflow that significantly enhances the efficiency of drug development.[6][7] The studies compared in this guide highlight a clear trend: computational models are increasingly accurate in predicting the biological activity of quinoline derivatives against a range of cancer targets, from kinases like EGFR and VEGFR-2 to structural proteins like tubulin.

Future efforts will likely focus on leveraging artificial intelligence and machine learning to build even more predictive QSAR and ADMET models. Furthermore, the design of multi-target quinoline derivatives, capable of hitting several cancer pathways simultaneously, represents a promising strategy to overcome drug resistance.[6][20] As computational power grows and algorithms become more sophisticated, the path from a virtual "hit" to a clinical candidate will continue to shorten, bringing new hope in the fight against cancer.

References

  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. National Center for Biotechnology Information.[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate.[Link]

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  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry.[Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.[Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.[Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.[Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central.[Link]

  • Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Bentham Science.[Link]

  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PubMed Central.[Link]

  • Computational and Synthetic approach with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S triple mutant EGFR inhibitors targeting resistance in Non-Small Cell Lung Cancer (NSCLC). PubMed.[Link]

  • Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Monash University.[Link]

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. PubMed Central.[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.[Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central.[Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.[Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science.[Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. ResearchGate.[Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Publishing.[Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science.[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.[Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. ResearchGate.[Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. PubMed.[Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed.[Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed.[Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. ResearchGate.[Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science.[Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.[Link]

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The Evolving Landscape of Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a privileged heterocyclic system, has long captured the attention of medicinal chemists due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated their potential in addressing diverse therapeutic challenges.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline derivatives, offering a comparative perspective on their performance across different biological targets. We will delve into the experimental data that underpins these relationships, providing researchers, scientists, and drug development professionals with the insights needed to navigate this complex and promising area of research.

The Quinoline Core: A Foundation for Diverse Biological Activities

The fundamental quinoline structure, consisting of a benzene ring fused to a pyridine ring, offers a unique electronic and steric landscape for molecular interactions.[4] This inherent potential is amplified by the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The diverse pharmacological profiles of quinoline derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, underscore the scaffold's adaptability.[3][5][6]

Comparative SAR Analysis Across Key Therapeutic Areas

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core. Understanding these relationships is paramount for the rational design of novel therapeutic agents.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[8][9]

A key SAR observation is the critical role of substitutions at the C2, C4, and C7 positions of the quinoline ring. For instance, the introduction of a carboxamide linkage at different positions has been shown to be an effective strategy for enhancing anticancer potency.[9] Furthermore, the nature of the substituent at the C4 position can significantly impact activity, with bulky and hydrophobic groups often leading to increased potency. The incorporation of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 has been shown to enhance water solubility and antiproliferative action.[10]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound IDC2-SubstituentC4-SubstituentC7-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Compound A PhenylHHMDA-MB-231 (Breast)15.2Fictional Example
Compound B Phenyl4-ChlorophenylHMDA-MB-231 (Breast)5.8Fictional Example
Compound C H4-(N,N-dimethylamino)phenylMethoxyA549 (Lung)2.1Fictional Example
Compound D H4-(N,N-diethylamino)phenylMethoxyA549 (Lung)0.9Fictional Example

This table is a representative example and does not reflect actual experimental data from a single source.

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent example. The SAR of quinoline-based antimicrobials is well-established, with key modifications influencing their spectrum of activity and potency. The presence of a fluorine atom at the C6 position and a piperazine ring at the C7 position are generally associated with broad-spectrum antibacterial activity.

Recent research has also explored quinoline derivatives as potential agents against multidrug-resistant strains. For example, 8-hydroxyquinoline-5-sulfonamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] The unsubstituted phenolic group at position 8 of the quinoline is a key structural fragment necessary for this biological activity.[11]

Antiviral Activity: A Frontier in Quinoline Research

The exploration of quinoline derivatives as antiviral agents is a rapidly evolving field.[12] Studies have investigated their potential against a range of viruses, including HIV. Molecular docking studies have been instrumental in identifying quinoline derivatives with high affinity for viral proteins like HIV reverse transcriptase.[13] SAR studies in this area have revealed that the incorporation of pyrimidine or pyrazoline moieties can significantly influence the binding affinity to the viral target.[13] Specifically, quinoline derivatives containing a pyrimidine moiety have shown higher docking scores than those with a pyrazoline moiety.[13]

Experimental Protocols for SAR Elucidation

The determination of SAR is a multi-step process that integrates chemical synthesis, biological evaluation, and computational modeling.

General Synthesis of Quinoline Derivatives

A common and versatile method for synthesizing quinoline derivatives is the Friedländer annulation.[14] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.

Experimental Workflow: Friedländer Annulation

Friedlander_Annulation Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Quinoline Derivative Purification->Product

Caption: General workflow for the synthesis of quinoline derivatives via Friedländer annulation.

In Vitro Biological Evaluation

The biological activity of synthesized quinoline derivatives is assessed using a variety of in vitro assays.

Step-by-Step Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K-562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with varying concentrations of the quinoline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Computational Modeling: Guiding Rational Drug Design

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a crucial role in modern drug discovery.[16][17] These in silico techniques help to predict the biological activity of novel compounds and to understand their interactions with molecular targets.[17][18]

QSAR Modeling Workflow

QSAR_Workflow Dataset Dataset of Quinoline Derivatives with Known Biological Activity Descriptor_Calculation Calculation of Molecular Descriptors (2D and 3D) Dataset->Descriptor_Calculation Model_Development Development of QSAR Model (e.g., MLR, PLS, Machine Learning) Descriptor_Calculation->Model_Development Model_Validation Model Validation (Internal and External) Model_Development->Model_Validation Prediction Prediction of Activity for New Quinoline Derivatives Model_Validation->Prediction Synthesis_Testing Synthesis and Biological Testing of Predicted Compounds Prediction->Synthesis_Testing

Caption: A typical workflow for developing and validating a QSAR model.

Future Directions and Concluding Remarks

The field of quinoline research continues to be a vibrant and productive area of drug discovery. The wealth of SAR data accumulated over the years provides a solid foundation for the design of next-generation therapeutic agents with improved efficacy and selectivity. Future efforts will likely focus on the development of quinoline-based hybrid molecules that can target multiple biological pathways simultaneously, offering a more comprehensive approach to treating complex diseases.[10] Furthermore, the application of advanced computational techniques and artificial intelligence will undoubtedly accelerate the discovery and optimization of novel quinoline derivatives.

This guide has provided a comparative overview of the SAR of quinoline derivatives, highlighting key structural features that govern their biological activity. By integrating chemical synthesis, biological evaluation, and computational modeling, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
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  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022).
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  • Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. (2015). PubMed.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.).
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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
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A Comparative Guide to the Synthetic Routes of Quinoline Derivatives: From Classical Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have since been found in numerous natural products, most notably the antimalarial alkaloid quinine.[1] The versatility of the quinoline core has led to its incorporation into a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to access diverse quinoline derivatives remains a vibrant area of research, crucial for the discovery of new chemical entities in drug development.[2]

This guide provides an in-depth comparative analysis of various synthetic routes to quinoline derivatives, from the classical named reactions that form the foundation of quinoline chemistry to modern, more efficient methodologies. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering a critical evaluation of their respective strengths and limitations.

Classical Synthetic Routes to Quinoline Derivatives: The Foundation

For over a century, a handful of named reactions have been the workhorses for the synthesis of the quinoline core. These methods, while historically significant, often require harsh reaction conditions.

Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a classic method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4]

Mechanism: The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the α,β-unsaturated aldehyde. The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline, which is subsequently oxidized to the quinoline.[5]

Causality in Experimental Choices: The use of concentrated sulfuric acid is crucial not only for the dehydration of glycerol but also to catalyze the cyclization step. Nitrobenzene often serves a dual role as both the oxidizing agent and a solvent. The reaction is notoriously exothermic and can be violent; therefore, moderators like ferrous sulfate are sometimes added to control the reaction rate.[6]

Advantages:

  • Utilizes simple and readily available starting materials.

  • Effective for the synthesis of the parent quinoline and some substituted derivatives.

Limitations:

  • Harsh and often violent reaction conditions.[6]

  • Low yields for some substituted anilines.

  • Limited scope for substitution patterns on the pyridine ring.

  • Difficult workup due to tar formation.[7]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and nitrobenzene.

    • Add ferrous sulfate heptahydrate as a moderator.

    • Gently heat the mixture. The reaction is exothermic and will begin to boil.

    • Maintain the reaction at a controlled temperature (typically around 130-150°C) for several hours.

    • After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.

    • The crude quinoline is then isolated by steam distillation.

    • Further purification can be achieved by fractional distillation.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[8]

Mechanism: The mechanism is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway.[7] It is believed to involve the initial conjugate addition of the aniline to the carbonyl compound, followed by a series of condensation, cyclization, and oxidation steps.[8]

Causality in Experimental Choices: The choice of the α,β-unsaturated carbonyl compound directly determines the substitution pattern on the resulting quinoline. Acid catalysts, such as hydrochloric acid or Lewis acids, are necessary to promote the reaction. The reaction conditions are generally less harsh than the Skraup synthesis.

Advantages:

  • Broader scope than the Skraup synthesis, allowing for the synthesis of 2- and/or 4-substituted quinolines.[7]

  • Milder reaction conditions.

Limitations:

  • Potential for polymerization of the α,β-unsaturated carbonyl compound, leading to lower yields.[7]

  • Regioselectivity can be an issue with unsymmetrical ketones.

  • Formation of byproducts can complicate purification.[9]

Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10]

Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the quinoline.[10]

Causality in Experimental Choices: The use of a β-diketone is the defining feature of this reaction, leading to the characteristic 2,4-disubstitution pattern. Strong acids like sulfuric acid or polyphosphoric acid are typically used as catalysts to drive the cyclization and dehydration steps.

Advantages:

  • A reliable method for the synthesis of 2,4-disubstituted quinolines.[10]

  • The starting materials are generally accessible.

Limitations:

  • The reaction can be sensitive to the nature of the substituents on the aniline.

  • Regioselectivity can be a concern with unsymmetrical β-diketones.[10]

Friedländer Synthesis

The Friedländer synthesis is a straightforward and high-yielding method for producing polysubstituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[11]

Mechanism: The reaction can be catalyzed by either acid or base and involves an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the quinoline ring.[11]

Causality in Experimental Choices: The choice of the 2-aminoaryl carbonyl compound and the α-methylene compound dictates the substitution pattern of the final product. The reaction conditions are generally milder than the Skraup and Doebner-von Miller reactions. A variety of catalysts can be employed, offering flexibility in optimizing the reaction.

Advantages:

  • Generally provides high yields of polysubstituted quinolines.[12]

  • Good regioselectivity.

  • Milder reaction conditions compared to other classical methods.

Limitations:

  • The primary limitation is the availability of the starting 2-aminoaryl aldehydes and ketones, which can be challenging to synthesize.[13]

Comparative Analysis of Classical Synthetic Routes

Method Reactants Key Reagents/Conditions Typical Product Advantages Limitations Typical Yields Reaction Time
Skraup Aniline, GlycerolConc. H₂SO₄, Oxidizing agent (e.g., nitrobenzene), HeatUnsubstituted or simple substituted quinolinesSimple starting materialsHarsh, often violent conditions, low yields for some substrates, tar formation30-40% for substituted anilinesSeveral hours
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid catalyst (e.g., HCl, Lewis acids), Heat2- and/or 4-Substituted quinolinesWider scope than Skraup, milder conditionsPolymerization of carbonyl, regioselectivity issues, byproducts42-55%Several hours
Combes Aniline, β-DiketoneStrong acid (e.g., H₂SO₄, PPA), Heat2,4-Disubstituted quinolinesGood for 2,4-disubstitutionRegioselectivity with unsymmetrical diketonesModerate to goodSeveral hours
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene compoundAcid or base catalyst, HeatPolysubstituted quinolinesHigh yields, good regioselectivity, milder conditionsLimited availability of starting materialsCan exceed 90%[14]30 min - 3 h[12]

Modern Synthetic Routes to Quinoline Derivatives: Efficiency and Sustainability

In recent decades, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinoline synthesis. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-Catalyzed Synthesis

Palladium catalysis has revolutionized organic synthesis, and its application to quinoline synthesis has provided powerful new routes. These methods often involve the coupling of anilines with various partners, such as alkynes or allyl alcohols, followed by cyclization.[15][16]

Mechanism: The mechanisms vary depending on the specific reaction but generally involve oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion, and reductive elimination to form the quinoline ring.

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. These reactions often proceed under much milder conditions than the classical methods and tolerate a wide range of functional groups.

Advantages:

  • High efficiency and functional group tolerance.[15]

  • Milder reaction conditions.

  • Access to a wide range of substituted quinolines.

Limitations:

  • Cost and toxicity of the palladium catalyst.

  • Sensitivity to air and moisture in some cases.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines

  • Materials: o-Vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH, MeCN/DMSO solvent mixture.

  • Procedure:

    • In a reaction vessel, combine the o-vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, and PivOH in the MeCN/DMSO solvent mixture.

    • Stir the reaction mixture under an oxygen atmosphere at 80°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product is isolated and purified by column chromatography.

  • Yields: Up to 86% have been reported for this type of reaction.[15]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Its application to classical quinoline syntheses, such as the Friedländer and Skraup reactions, has led to significant improvements in reaction times and yields.[14][17]

Mechanism: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and pressure, which accelerates the reaction rate. The underlying chemical mechanism of the reaction remains the same.

Causality in Experimental Choices: The choice of a polar solvent that efficiently absorbs microwave radiation is crucial. Dedicated microwave reactors allow for precise control of temperature and pressure, ensuring reproducibility and safety.

Advantages:

  • Dramatically reduced reaction times (minutes vs. hours).[17]

  • Often leads to higher yields and cleaner reactions.

  • Enables reactions that are difficult or low-yielding under conventional heating.

Limitations:

  • Requires specialized microwave equipment.

  • Scale-up can be challenging.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

  • Materials: 2-Aminobenzophenone, cyclic ketone, acetic acid.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminobenzophenone and the cyclic ketone in neat acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 160°C for 5 minutes.

    • After cooling, the product can be isolated by filtration and recrystallized.

  • Yields: Excellent yields have been reported for this rapid synthesis.[17]

Green Chemistry Approaches

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been increasingly applied to quinoline synthesis.[3] This includes the use of reusable catalysts, greener solvents like water or ethanol, and energy-efficient methods.[18][19]

Causality in Experimental Choices: The goal is to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency. This often involves the use of solid acid catalysts, ionic liquids, or catalyst-free conditions in water.[18][19]

Advantages:

  • Reduced environmental impact.[3]

  • Often leads to simplified purification procedures.

  • Can improve reaction efficiency and yields.

Limitations:

  • The development of new green methods can be challenging.

  • The performance of green catalysts may not always match that of traditional catalysts.

Comparative Analysis of Modern Synthetic Routes

Method Key Features Advantages Limitations Typical Yields Reaction Time
Palladium-Catalyzed Use of a palladium catalyst for C-C and C-N bond formation.High efficiency, broad substrate scope, mild conditions.Catalyst cost and toxicity.Good to excellent (e.g., up to 86%[15])Hours
Microwave-Assisted Use of microwave irradiation to accelerate reactions.Drastically reduced reaction times, often higher yields.Requires specialized equipment, scale-up challenges.Excellent (e.g., >90%[17])Minutes
Green Chemistry Focus on sustainability (e.g., reusable catalysts, green solvents).Reduced environmental impact, simplified workup.Catalyst development can be challenging.Good to excellent (e.g., 88-96%[18])Varies (minutes to hours)

Conclusion: A Synthesis of Tradition and Innovation

The synthesis of quinoline derivatives has evolved significantly from the classical, often harsh, named reactions to modern, more efficient, and sustainable methodologies. While the Skraup, Doebner-von Miller, Combes, and Friedländer reactions remain valuable tools in the organic chemist's arsenal, particularly for specific substitution patterns, modern approaches offer significant advantages in terms of yield, reaction time, and environmental impact.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact. A thorough understanding of both the classical and modern methods is essential for navigating the vast chemical space of quinoline derivatives and for driving the discovery of new and innovative therapeutic agents. The continued development of novel synthetic strategies, particularly those guided by the principles of green chemistry, will undoubtedly play a crucial role in the future of quinoline chemistry.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Publishing.
  • Green Synthesis of Quinoline Derivatives: Applic
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • Classical and contemporary approaches to quinolines synthesis.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering.
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Request PDF.
  • Classical and contemporary approaches to quinolines synthesis.
  • Combes quinoline synthesis. Wikipedia.
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  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • The Friedl??nder Synthesis of Quinolines.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
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  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals.
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The Unseen Shield: A Comparative Guide to the Corrosion Inhibition Efficiency of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, the field of corrosion inhibition stands as a critical line of defense. Among the arsenal of organic inhibitors, quinoline and its derivatives have emerged as particularly potent guardians for various metals, especially in aggressive acidic environments.[1][2] Their efficacy stems from a unique molecular architecture: a bicyclic heterocyclic compound containing a nitrogen atom, which, along with the π-electrons of the aromatic rings, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]

This guide provides a comprehensive evaluation of the corrosion inhibition efficiency of different quinoline derivatives, moving beyond a simple recitation of data to offer a deeper understanding of the underlying mechanisms and experimental methodologies. As your senior application scientist, I will walk you through the causality of experimental choices, the self-validating nature of the protocols, and the authoritative science that underpins these findings.

The Science of Protection: Mechanism of Action

The primary mechanism by which quinoline derivatives inhibit corrosion is through adsorption onto the metal surface.[3][4] This process can occur through two main types of interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom (and other heteroatoms or π-electrons) and the vacant d-orbitals of the metal.[1][3] The presence of various substituent groups on the quinoline ring can significantly influence the electron density of the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibition efficiency.[1][5]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface Corrosive Species (H+, Cl-) Corrosive Species (H+, Cl-) Anodic Site (Fe -> Fe2+ + 2e-) Anodic Site (Fe -> Fe2+ + 2e-) Corrosive Species (H+, Cl-)->Anodic Site (Fe -> Fe2+ + 2e-) Attack Cathodic Site (2H+ + 2e- -> H2) Cathodic Site (2H+ + 2e- -> H2) Corrosive Species (H+, Cl-)->Cathodic Site (2H+ + 2e- -> H2) Attack Quinoline Derivative Quinoline Derivative Metal Surface Metal Surface Quinoline Derivative->Metal Surface Adsorption Protective Film Protective Film Metal Surface->Protective Film Forms Protective Film->Corrosive Species (H+, Cl-) Blocks

Evaluating the Shield: Key Experimental Protocols

To objectively compare the performance of different quinoline derivatives, a suite of electrochemical and gravimetric techniques are employed. Each method provides a unique window into the inhibitor's effectiveness, and their collective data paints a comprehensive picture of the corrosion protection offered.

Weight Loss Measurement: The Gravimetric Verdict

This classical and straightforward method provides a direct measure of corrosion rate. The principle is simple: a pre-weighed metal coupon is immersed in the corrosive solution, with and without the inhibitor, for a specified duration. The difference in weight before and after immersion reveals the amount of metal lost to corrosion.

Step-by-Step Protocol:

  • Preparation of Metal Coupons: Mild steel coupons (e.g., with a composition of 0.19% C, 0.37% Si, 0.05% Mn, 0.09% P, 0.06% S, 0.01% Al, and the remainder Fe) are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface.[6]

  • Degreasing and Cleaning: The polished coupons are then degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: Each coupon is accurately weighed to four decimal places using an analytical balance.

  • Immersion: The coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the quinoline derivative inhibitor.

  • Duration and Temperature Control: The immersion is carried out for a predetermined period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

  • Final Weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products, washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss in the absence of the inhibitor.

    • Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): Probing the Interface

EIS is a powerful, non-destructive technique that provides detailed information about the metal/solution interface and the protective film formed by the inhibitor. It works by applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.

Experimental Workflow:

G cluster_cell Electrochemical Cell WE Working Electrode (Metal Coupon) RE Reference Electrode (e.g., SCE) CE Counter Electrode (e.g., Platinum) Potentiostat Potentiostat/ Frequency Analyzer Potentiostat->WE Potentiostat->RE Potentiostat->CE Computer Computer with EIS Software Potentiostat->Computer Data Acquisition Computer->Potentiostat Control Signals

Data Interpretation:

The resulting Nyquist plot (imaginary impedance vs. real impedance) is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion rate and, therefore, a higher inhibition efficiency.

Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:

  • Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

  • Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Potentiodynamic Polarization: Understanding the Inhibition Mechanism

This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides valuable information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. By observing the changes in these parameters in the presence of an inhibitor, one can determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[4][7]

Experimental Protocol:

  • Cell Setup: A standard three-electrode cell is used, similar to the EIS setup.

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (Ecorr).

Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where:

  • icorr₀ is the corrosion current density in the absence of the inhibitor.

  • icorrᵢ is the corrosion current density in the presence of the inhibitor.

Comparative Performance of Quinoline Derivatives

The true measure of an inhibitor lies in its performance. The following table summarizes the inhibition efficiencies of various quinoline derivatives on mild steel in acidic media, as determined by the experimental methods described above.

Quinoline DerivativeCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Quinoline (QL)0.5 M HCl-Lower than derivatives[8]
Quinaldine (QLD)0.5 M HCl-Higher than QL[8]
Quinaldic Acid (QLDA)0.5 M HCl-Higher than QLD and QL[8]
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)1.0 M HCl10⁻³ MIncreased with concentration[4][9]
2-chloro quinoline 3-carbaldehyde (CQC)1N HCl25 ppm94.32[6]
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)1N HCl25 ppm98.69[6]
2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4)1 M HCl150 mg/l98.09[10][11]
5-(chloromethyl)quinolin-8-ol Hydrochloride (QIN1)1.0 M HCl10⁻³ M>90[7]
6-benzylquinoline (BQ)1 M HCl-High[12]
6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA)1 M HCl-Higher than BQ[12]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)1 M HCl500 ppm93.4[13]

Analysis of Structure-Activity Relationship:

The data clearly demonstrates that the substitution on the quinoline ring plays a crucial role in determining the inhibition efficiency.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups (e.g., -NH₂, -OH, -OCH₃) and additional aromatic rings generally enhances the inhibition efficiency.[1][5] These groups increase the electron density on the quinoline molecule, promoting stronger adsorption onto the metal surface. For instance, the high efficiency of CQA compared to CQC can be attributed to the presence of the electron-donating p-tolyl-amine group.[6] Similarly, the dimethylamino group in Q-4 significantly contributes to its high performance.[10][11]

  • Role of Heteroatoms: The presence of other heteroatoms like sulfur, in addition to nitrogen, can further improve the inhibition performance due to additional coordination sites for adsorption.[4]

  • Steric Factors: While electron-donating groups are beneficial, steric hindrance can sometimes play a role, potentially affecting the orientation and packing of the inhibitor molecules on the metal surface.

Conclusion: A Promising Frontier in Corrosion Protection

Quinoline derivatives represent a highly effective and versatile class of corrosion inhibitors. Their performance is intrinsically linked to their molecular structure, with the strategic introduction of functional groups offering a pathway to tailor and enhance their protective capabilities. The robust experimental methodologies of weight loss, EIS, and potentiodynamic polarization provide a reliable framework for evaluating and comparing their efficiencies. As research continues to explore novel derivatives and synergistic combinations, the future of quinoline-based inhibitors in safeguarding our vital infrastructure and industrial assets looks exceptionally bright.

References

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. (n.d.). Google Scholar.
  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. (2012). Indian Academy of Sciences.
  • Quinoline and its derivatives as corrosion inhibitors: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline and Its Derivatives as Corrosion Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS st. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline and its derivatives as corrosion inhibitors. (2021). IntechOpen. Retrieved from [Link]

  • (PDF) Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. (2015). ResearchGate. Retrieved from [Link]

  • Electrochemical and Theoretical Evaluation of Some Quinoline Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • Excellent corrosion inhibition performance of novel quinoline derivatives on mild steel in HCl media: Experimental and computational investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent reviews on quinoline derivative as corrosion inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry. This bicyclic aromatic heterocycle is a cornerstone in the development of therapeutics, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful structure-based drug design technique.[2][3]

This guide provides a comprehensive comparison of molecular docking applications for quinoline derivatives against various therapeutic targets. Moving beyond a simple list of steps, we will delve into the causality behind methodological choices, present comparative case studies with experimental data, and adhere to the principles of scientific integrity to ensure the protocols described are robust and self-validating.

Pillar 1: The Strategic Rationale—Why Molecular Docking is Essential for Quinoline Chemistry

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[2] For quinoline derivatives, this approach is particularly insightful for several reasons:

  • Understanding Structure-Activity Relationships (SAR): Docking elucidates how subtle changes to the quinoline core—such as the addition of a hydroxyl group, a halogen, or a bulky side chain—influence binding affinity and selectivity. For instance, studies have revealed that electron-withdrawing groups can enhance the binding affinity of certain quinoline derivatives to their targets.[4]

  • Mechanism of Action Hypothesis: By visualizing the binding pose, researchers can hypothesize the mechanism of inhibition. Docking can reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions within a binding pocket, that are critical for biological activity.[5]

  • Virtual Screening and Lead Identification: Docking allows for the rapid screening of large virtual libraries of quinoline derivatives against a protein target, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. This significantly reduces the time and cost associated with drug discovery.[3][6]

Pillar 2: A Field-Proven Molecular Docking Workflow

The following protocol represents a robust and validated workflow for conducting molecular docking studies. The causality behind each step is explained to emphasize its importance in achieving meaningful and reproducible results.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

Step 1: Target Protein Preparation—Establishing a Valid Receptor

  • Selection and Retrieval: Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (RCSB PDB).

    • Causality: The quality of the docking results is fundamentally dependent on the quality of the input protein structure. It is critical to select a high-resolution structure (ideally <2.0 Å) to ensure atomic coordinates are accurate.[7] The presence of a co-crystallized ligand is highly advantageous as it defines the precise location and conformation of the binding site.

  • Protein Cleanup: Using software like AutoDock Tools, PyMOL, or Chimera, remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.

    • Causality: While some water molecules can be critical for bridging interactions, most bulk solvent molecules will interfere with the docking algorithm. Unless a specific water molecule is known to be mechanistically important, it is standard practice to remove them to simplify the system.

  • Protonation and Repair: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Check for and repair any missing atoms or residues in the protein structure.

    • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds, which are a primary driver of ligand binding. Correct protonation states at physiological pH are crucial for accurate interaction scoring.

Step 2: Ligand Preparation—Ensuring a Validated Small Molecule Conformation

  • 3D Structure Generation: Draw the 2D structure of the quinoline derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).

    • Causality: The ligand should be in a low-energy, stable conformation before docking begins. Starting from a high-energy state can lead the docking algorithm to get trapped in a local energy minimum, resulting in an inaccurate binding pose prediction.

Step 3: Grid Generation—Defining the Search Space

  • Binding Site Definition: Define a "grid box" that encompasses the active site of the target protein. If a co-crystallized ligand is present, the grid box should be centered on it.

    • Causality: The grid box defines the three-dimensional space where the docking software will attempt to place the ligand. A well-defined grid focuses the computational effort on the relevant binding pocket, increasing efficiency and accuracy. "Blind docking," where the entire protein surface is searched, can be used when the binding site is unknown but is computationally expensive.[8]

Step 4: Running the Docking Simulation—Sampling and Scoring

  • Algorithm Execution: Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to run the simulation.[9][10][11] The program will systematically sample different conformations and orientations (poses) of the ligand within the defined grid box.[2]

  • Scoring: Each generated pose is assigned a score that estimates its binding affinity (typically in kcal/mol). The scoring function considers factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

    • Causality: The scoring function is the mathematical model used to rank the poses. While no scoring function is perfect, they provide a reliable way to distinguish between potentially good and poor binding modes. The final output is a ranked list of poses, with the lowest energy score representing the most probable binding mode.[12]

Step 5: Post-Docking Analysis and Validation—Ensuring Trustworthiness

  • Pose Visualization: Analyze the top-scoring poses visually. Examine the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the quinoline derivative and the protein's active site residues.

  • Protocol Validation (Critical Step):

    • Re-docking: If a co-crystallized ligand was present in the original PDB file, remove it and re-dock it into the active site. The protocol is considered validated if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[7][13]

    • Causality: This step is the single most important control experiment in a docking study. It provides confidence that the chosen software, parameters, and grid definition are capable of identifying the correct binding mode for the system under investigation. Failure to validate the protocol can lead to meaningless results.

Mandatory Visualization: Workflow and Pathway Diagrams

To better illustrate the described methodologies, the following diagrams were generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select & Download Target Protein (PDB) Clean Prepare Receptor PDB->Clean Remove Water, Add Hydrogens Ligand Generate & Minimize Quinoline Ligand (3D) Dock Run Docking Algorithm (Pose Sampling & Scoring) Ligand->Dock Grid Define Binding Site (Grid Generation) Clean->Grid Grid->Dock Analyze Analyze Top Poses (Binding Interactions) Dock->Analyze Validate Protocol Validation (Re-dock Native Ligand) Analyze->Validate RMSD RMSD < 2.0 Å ? Validate->RMSD Result Proceed with Virtual Screening RMSD->Result

Caption: A generalized workflow for molecular docking studies.

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates Quinoline Quinoline Derivative Inhibitor Quinoline->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinoline derivatives.

Pillar 3: Comparative Analysis—Quinoline Derivatives Across Different Targets

The true power of molecular docking is revealed when comparing the performance of different derivatives against various biological targets. Below are three case studies synthesizing data from multiple research articles.

Case Study 1: Antibacterial Quinoline Derivatives Targeting DNA Gyrase

Bacterial DNA gyrase is a well-established target for quinolone antibiotics.[14] This enzyme introduces negative supercoils into DNA, a process essential for DNA replication.[15] Molecular docking has been instrumental in designing novel quinoline derivatives to overcome growing antibiotic resistance.[16]

Comparative Docking Data for DNA Gyrase Inhibitors

Compound Class/DerivativeTarget OrganismPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50 or MIC)Reference
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineS. aureus2XCT-9.5 (Example Score)Asp81, Gly79, Ser82IC50: 0.389 µg/mL[16]
2-(3-phenoxyphenyl)-4-phenylquinolin-6-olS. aureus2XCT-10.2 (Example Score)Asp81, Gly79, Glu86IC50: 0.328 µg/mL[16]
Ciprofloxacin (Control)E. coli6F86-7.8 (Example Score)Ser83, Asp87MIC: 0.015 µg/mL[17]
Novel Quinoline Derivative 11E. coli6F86-7.33Asp87, Arg121Zone of Inhibition: 25 mm[17]

Field-Proven Insights: The docking studies consistently show that potent quinoline inhibitors form critical hydrogen bonds with conserved residues like Aspartate and Serine in the active site of the GyrA subunit.[16] Furthermore, a magnesium ion often mediates the interaction between the quinolone core and the enzyme.[18] The addition of hydroxyl and fluoro groups, as seen in the examples, can enhance these interactions, leading to lower (more favorable) docking scores and, correspondingly, lower experimental IC50 values, validating the predictive power of the docking model.[16]

Case Study 2: Anticancer Quinoline Derivatives Targeting Tubulin

Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer drugs. Several quinoline derivatives have been designed to inhibit tubulin polymerization by binding to the colchicine binding site, inducing cell cycle arrest and apoptosis.[5][19]

Comparative Docking Data for Tubulin Inhibitors

Compound IDTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental ActivityReference
Compound 4cβ-Tubulin1SA0-8.51Cys241, Leu255, Ala316Tubulin IC50: 17 µM[5][19]
Compound 3aβ-Tubulin1SA0-8.25Cys241, Asn258Potent antiproliferative activity[20]
Colchicine (Control)β-Tubulin1SA0-7.90Cys241, Val318, Thr353Known tubulin inhibitor[5][19]

Field-Proven Insights: Docking studies reveal that active quinoline derivatives fit snugly into the hydrophobic pocket of the colchicine binding site on β-tubulin.[5] A key interaction for many inhibitors is a hydrogen bond with the sulfhydryl group of Cys241.[20] The docking scores for the most active compounds, like 4c, are often better than that of the natural ligand, colchicine. This computational prediction aligns well with experimental data, where compound 4c was shown to significantly inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase.[5][19]

Case Study 3: Antiviral Quinoline Derivatives Targeting HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the AIDS virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that inactivate it. Quinoline is a scaffold found in several potent NNRTIs.[4]

Comparative Docking Data for HIV-1 RT Inhibitors

Compound ID/ClassTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesSAR InsightsReference
Compound 4 (Quinoline-pyrimidine)HIV-1 RT3MEC-10.67Lys101, Tyr181, Tyr188Bromo-substituent and free amino group enhance binding.[4]
Compound 9 (Quinoline-pyrazoline)HIV-1 RT3MEC-9.89Lys101, Pro236Naphthalene ring showed better results than phenyl.[4]
Rilpivirine (Control)HIV-1 RT3MEC-10.5Lys101, Tyr188, Trp229Marketed NNRTI[4]

Field-Proven Insights: The molecular docking of these quinoline hybrids provided a clear structural basis for their observed activities. The most potent compound (Compound 4) achieved a docking score superior to the standard drug Rilpivirine.[4] The analysis revealed that the pyrimidine-containing quinolines generally showed higher docking scores than the pyrazoline-containing ones.[4] The structure-activity relationship (SAR) derived from these docking poses indicated that electron-withdrawing groups on an attached phenyl ring were beneficial for binding affinity, providing a rational path for future optimization.[4]

Conclusion

Molecular docking is an indispensable tool in the study and development of quinoline-based therapeutics. As demonstrated through a detailed workflow and comparative case studies, this computational method provides critical insights into ligand-protein interactions, rationally guides SAR exploration, and accelerates the discovery of novel drug candidates. The key to a successful docking study lies not just in the execution of the software but in a rigorous, logical approach that includes careful system preparation and, most importantly, thorough validation of the protocol. When applied with scientific integrity, molecular docking bridges the gap between chemical structure and biological activity, paving the way for the next generation of quinoline-based medicines.

References

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A Researcher's Guide to the Comparative Cytotoxicity of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1][2][3] The versatility of the quinoline ring allows for a wide array of substitutions, leading to a diverse chemical library with varied mechanisms of action against cancer cells.[4] This guide provides a comparative analysis of the cytotoxic effects of substituted quinoline derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising class of anticancer agents.

The Structural Basis of Quinoline Cytotoxicity: A Tale of Substitutions

The cytotoxic potency of quinoline derivatives is intricately linked to the nature and position of their substituents. Strategic modifications to the quinoline core can dramatically enhance anticancer activity and selectivity.[5]

The Influence of Substitution Patterns
  • 2,4-Disubstituted Quinolines: Derivatives with substitutions at both the 2 and 4 positions have demonstrated significant cytotoxic effects through various mechanisms, including cell cycle arrest and apoptosis.[1]

  • 4-Substituted Quinolines: Modifications at the 4-position, particularly with amino side chains, have been shown to facilitate the antiproliferative activity of these compounds.[5][6] For instance, certain 4-quinoline substituted aminopyrimidine derivatives are effective against a panel of cancer cell lines, including glioma, prostate, leukemia, colon, breast, and lung cancer.[1]

  • 3-Substituted Quinolines: Acrylamide and other derivatives substituted at the 3-position have exhibited notable cytotoxic activity against breast cancer cell lines like MCF-7.[1]

  • 7-Substituted Quinolines: The presence of large, bulky alkoxy substituents at the 7-position has been identified as a beneficial pharmacophoric group for enhancing antiproliferative activity.[5]

The interplay of different substituents can lead to compounds with broad-spectrum anticancer activity or selective toxicity towards specific cancer cell types. For example, certain fluorinated quinoline derivatives have shown potent activity against triple-negative breast cancer cells while remaining non-toxic to non-tumorigenic breast cells.[7]

Unraveling the Mechanisms of Action

Substituted quinoline compounds exert their cytotoxic effects by interfering with critical cellular processes essential for cancer cell survival and proliferation.[2] Key mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells.[6][8][9] This is a primary mechanism for eliminating malignant cells while minimizing damage to healthy tissues.[10] The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases and regulation by the p53 and Bax proteins.[5]

  • Cell Cycle Arrest: By disrupting the normal progression of the cell cycle, certain quinoline compounds can halt the proliferation of cancer cells.[1][2] For instance, some derivatives induce G2/M phase cell cycle arrest, effectively preventing mitosis.[2]

  • Inhibition of Topoisomerases: Topoisomerases are crucial enzymes involved in DNA replication and transcription.[11] Some quinoline derivatives act as topoisomerase inhibitors, leading to DNA damage and cell death.[3]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Certain quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.[4][12]

The following diagram illustrates a generalized workflow for assessing the cytotoxic mechanisms of quinoline compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Treat Cancer Cells with Substituted Quinoline Compounds mtt MTT/LDH Assay (Assess Overall Cytotoxicity) start->mtt Incubation ic50 Determine IC50 Values mtt->ic50 Data Processing apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) pathway Identify Affected Signaling Pathways apoptosis->pathway cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->pathway target Target-Specific Assays (e.g., Topoisomerase Inhibition) target->pathway ic50->apoptosis ic50->cell_cycle ic50->target sar Establish Structure-Activity Relationships (SAR) pathway->sar

Caption: Experimental workflow for evaluating the cytotoxicity of substituted quinoline compounds.

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different compounds. The following tables summarize the IC50 values for a selection of substituted quinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (Compound 12e)MGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
2-Arylquinoline (Quinoline 13)HeLa (Cervical)8.3[2]
2-Arylquinoline (Quinoline 12)PC3 (Prostate)31.37[2]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18)HeLa (Cervical)13.15[2]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Multiple Human Tumor Lines< 1.0[5]
Fluorinated Quinoline (Compound 6a)MDA-MB-468 (Breast)4.0[7]
MCF-7 (Breast)10.5[7]
4,6,7,8-tetrahydroquinolin-5(1H)-one (Compound 4b)MCF-7 (Breast)0.002[13]
4,6,7,8-tetrahydroquinolin-5(1H)-one (Compound 4j)MCF-7 (Breast)0.003[13]

Data is compiled from multiple sources and experimental conditions may vary.

This data highlights the significant impact of substitution patterns on cytotoxic potency. For instance, the tetrahydroquinolinone derivatives (4b and 4j) exhibit exceptionally low IC50 values against the MCF-7 breast cancer cell line.[13]

The diagram below illustrates a simplified signaling pathway for apoptosis induction by a representative quinoline compound.

G compound Substituted Quinoline Compound cell Cancer Cell compound->cell p53 p53 Activation cell->p53 Induces bax Bax Upregulation p53->bax Promotes mito Mitochondrial Permeabilization bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified p53/Bax-dependent apoptosis pathway induced by a quinoline compound.

Essential Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for key assays used to evaluate the effects of substituted quinoline compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][15]

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[2] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[16]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantitatively measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17]

Protocol:

  • Cell Seeding and Treatment: Prepare 96-well plates with cells and treat with test compounds as described for the MTT assay.[17]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate and a tetrazolium salt, to each well.[17][18]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product using a microplate reader. The amount of color change is proportional to the amount of LDH released.[18]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][19]

Protocol:

  • Cell Treatment: Treat cells with the quinoline compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[19]

Conclusion and Future Directions

The diverse and potent cytotoxic activities of substituted quinoline compounds make them a highly attractive scaffold for the development of novel anticancer therapeutics.[3] The structure-activity relationships discussed in this guide provide a framework for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on optimizing these compounds to improve their pharmacological profiles, including their solubility, bioavailability, and in vivo efficacy. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be crucial for advancing these promising agents into clinical development.

References

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  • Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025). LinkedIn. Retrieved January 21, 2026, from [Link]

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  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]

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Assessing the Antimicrobial Efficacy of (2-Chloro-8-methylquinolin-3-yl)methanol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline scaffolds have long been a fertile ground for medicinal chemistry, yielding a plethora of compounds with diverse biological activities. Among these, derivatives of (2-Chloro-8-methylquinolin-3-yl)methanol are emerging as a promising class of antimicrobials. This guide provides an in-depth technical assessment of their antimicrobial efficacy, offering a comparative analysis supported by experimental data to aid researchers and drug development professionals in this critical area of research.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural and synthetic bioactive compounds.[1] Its unique electronic and steric properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiprotozoal effects.[2][3] The mechanism of action of quinoline-based antimicrobials is often multifaceted, ranging from the inhibition of bacterial DNA gyrase and topoisomerase IV to the disruption of cell membrane integrity and key enzymatic processes.[2][4] This versatility makes the quinoline scaffold a compelling starting point for the design of new antimicrobial agents to combat resistant pathogens.

Synthesis of the Parent Compound: this compound

The journey into the antimicrobial potential of this class of compounds begins with the synthesis of the parent molecule, this compound. A common and efficient method involves the reduction of its aldehyde precursor, 2-Chloro-8-methylquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of this compound[6]

Rationale: This protocol utilizes sodium borohydride, a mild and selective reducing agent, to convert the aldehyde group of the precursor to a primary alcohol. The use of montmorillonite K-10 as a solid acid catalyst can enhance the reaction rate and yield under microwave irradiation, which offers a rapid and energy-efficient heating method.

Materials:

  • 2-Chloro-8-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Montmorillonite K-10

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • In an open vessel, combine 2-Chloro-8-methylquinoline-3-carbaldehyde (1 mmol), sodium borohydride (1 mmol), and a catalytic amount of montmorillonite K-10.

  • Irradiate the mixture using a microwave reactor at 500 W for 4 minutes.

  • After cooling, add ethyl acetate to the reaction mixture and filter to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield pure this compound.[5]

Diagram of Synthesis Workflow:

SynthesisWorkflow Precursor 2-Chloro-8-methylquinoline-3-carbaldehyde Microwave Microwave Irradiation (500W, 4 min) Precursor->Microwave Reagents NaBH₄, Montmorillonite K-10 Reagents->Microwave Workup Ethyl Acetate Extraction, Filtration Microwave->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of the parent alcohol from its aldehyde precursor.

Comparative Antimicrobial Efficacy: A Case Study of Ester Derivatives

While extensive data on a broad series of this compound derivatives remains an area of active research, a study on the ester derivatives of the closely related 6-substituted-2-chloroquinoline-3-carbaldehydes provides valuable insights into the antimicrobial potential of this structural class. These derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with ciprofloxacin used as a standard reference drug.

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of ester derivatives of a 2-chloroquinoline-3-carbaldehyde analog against various bacterial strains. A lower MIC value indicates greater antimicrobial potency.

CompoundRTest OrganismMIC (µg/mL)
4a -CH₃Staphylococcus aureus50
Bacillus subtilis100
Escherichia coli100
Pseudomonas aeruginosa200
4b -C₂H₅Staphylococcus aureus25
Bacillus subtilis50
Escherichia coli50
Pseudomonas aeruginosa100
4c -C₃H₇Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli25
Pseudomonas aeruginosa50
Ciprofloxacin -Staphylococcus aureus6.25
Bacillus subtilis3.12
Escherichia coli3.12
Pseudomonas aeruginosa1.56

Data adapted from a study on ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde.

Interpretation of Results:

The data suggests a clear structure-activity relationship (SAR). As the alkyl chain length of the ester group increases from methyl (4a) to propyl (4c), the antimicrobial activity generally improves against all tested strains. The propyl ester derivative (4c) exhibited the most potent activity in this series, with MIC values of 12.5 µg/mL against Staphylococcus aureus. While not as potent as the standard antibiotic ciprofloxacin, these results are highly encouraging and demonstrate that the 2-chloroquinoline scaffold is a viable platform for the development of new antibacterial agents. Further optimization of the derivative structure could lead to compounds with enhanced efficacy.

Methodologies for Antimicrobial Efficacy Assessment: A Self-Validating System

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing the cytotoxicity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram of Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation of 96-Well Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 for non-cancerous cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Future Directions and Conclusion

The derivatives of this compound represent a promising avenue for the discovery of novel antimicrobial agents. The preliminary data on related ester derivatives indicates that modifications to the core structure can significantly enhance antimicrobial potency. Future research should focus on the synthesis and systematic evaluation of a broader library of derivatives, including ethers, amines, and other functional groups, to establish a comprehensive structure-activity relationship.

Furthermore, elucidating the mechanism of action of the most potent compounds and assessing their in vivo efficacy and safety profiles will be crucial steps in their development as potential therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for conducting these essential studies, ensuring the generation of high-quality, reproducible data to drive the discovery of the next generation of antimicrobial drugs.

References

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5297-5337. [Link]

  • Inamullah, M., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Kumar, A., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(1), 1-6. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Al-Shraiedeh, N., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Pharmaceuticals, 18(6), 862. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal, 2(5), 165-177. [Link]

  • Mahantheshappa, H. S., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Sharma, S., et al. (2015). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. Bioorganic & medicinal chemistry letters, 25(15), 2894-2899. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2-Chloro-8-methylquinolin-3-yl)methanol. As a chlorinated quinoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Immediate Safety & Hazard Profile

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound belongs to the class of halogenated heterocyclic aromatics, which often present notable health and environmental risks.[1] The primary hazards are associated with irritation and potential toxicity.

Core Directive: Treat this compound as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.

Summary of Known Hazards: Based on data from analogous quinoline compounds, the following hazards should be assumed[2][3]:

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort.Wear nitrile gloves (double-gloving is recommended) and a lab coat. Ensure exposed skin is washed thoroughly after handling.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.Wear chemical splash goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Acute Oral Toxicity May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory.[3][4]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1]Prevent release to soil, drains, or waterways.

Strategic Waste Management: The Disposal Workflow

The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste . Specifically, as a halogenated organic compound, it falls into a waste category that requires high-temperature incineration with specialized off-gas treatment.[5]

Waste Characterization & Segregation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions, protects personnel, and ensures cost-effective, compliant disposal.[6]

The Causality Behind Segregation: Halogenated organic waste, when incinerated, produces acidic gases like hydrogen chloride (HCl).[7] Disposal facilities capable of handling this waste stream are equipped with "scrubbers" to neutralize these gases. Mixing halogenated waste with non-halogenated waste needlessly increases the volume of material requiring this specialized and more expensive treatment.

start Waste Generated This compound is_pure Is it pure compound or mixed with other halogenated solvents? start->is_pure is_mixed Is it mixed with non-halogenated solvents (e.g., acetone, hexanes)? is_pure->is_mixed No halogenated_waste Collect in 'Halogenated Organic Waste' Container is_pure->halogenated_waste  Yes is_aqueous Is it a dilute aqueous solution? is_mixed->is_aqueous No non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_mixed->non_halogenated_waste  Yes (Label must list all components, including the halogenated compound) aqueous_waste Collect in 'Aqueous Hazardous Waste' Container (with halogens indicated) is_aqueous->aqueous_waste  Yes consult_ehs Consult EHS/ Waste Disposal Officer is_aqueous->consult_ehs No (e.g., mixed solid waste) cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_vendor Licensed Disposal Vendor gen 1. Waste Generation (At the Bench) seg 2. Segregation (Halogenated vs. Non-Halogenated) gen->seg cont 3. Containerization & Labeling (Properly sealed & identified) seg->cont store 4. Temporary Storage (Satellite Accumulation Area) cont->store pickup 5. Request EHS Pickup store->pickup collect 6. EHS Collection (From Laboratory) pickup->collect central 7. Central Accumulation (Consolidation of Waste) collect->central manifest 8. Manifesting & Transport (Documentation for Shipment) central->manifest incin 9. High-Temperature Incineration (With Acid Gas Scrubbing) manifest->incin

Caption: End-to-End Chemical Waste Disposal Workflow.

By adhering to this structured and scientifically-grounded disposal plan, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Fisher Scientific, Safety Data Sheet for 8-Chloro-2-methylquinoline. This document provides hazard identification, precautionary statements, and disposal considerations for a structurally similar chlorinated quinoline.

  • MDPI, Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. This article provides context on the synthesis and handling of quinoline derivatives in a research setting.

  • National Center for Biotechnology Information, this compound. This entry provides chemical structure and basic information on the target compound.

  • CymitQuimica, Safety Data Sheet for (2-Chloro-7-methoxyquinolin-3-yl)methanol. This SDS details the hazards of a closely related compound, including skin, eye, and respiratory irritation, and harm if swallowed.

  • Chemos GmbH & Co. KG, Safety Data Sheet: Quinoline, 100µg/ml in Methanol. This document outlines the hazards associated with quinoline, the parent heterocyclic compound.

  • Sci-Hub, this compound. Provides access to crystallographic data and confirms the chemical identity.

  • PubMed, (2-Chloro-8-methyl-quinolin-3-yl)methanol. Abstract detailing the molecular structure of the compound.

  • U.S. Environmental Protection Agency, Guidelines for the Disposal of Small Quantities of Unused Pesticides. This document establishes incineration as the preferred disposal method for organochlorine compounds.

  • University of Canterbury, Laboratory Chemical Waste Handling and Disposal Guidelines. Provides a university-level example of best practices for chemical waste management, including labeling and container handling.

  • Sinocure Chemical Group, Quinoline: Synthesis, Applications, and Environmental Impact. Discusses the environmental persistence and potential toxicity of quinoline derivatives, necessitating proper disposal.

  • Occupational Safety and Health Administration (OSHA), Guidelines for Cytotoxic (Antineoplastic) Drugs. Provides stringent guidelines for handling potentially hazardous compounds, including recommendations for preparation areas and spill management.

  • U.S. Environmental Protection Agency, Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Explains the regulatory framework (RCRA) for identifying and managing hazardous wastes in the United States.

  • Euro Chlor, Guidance on Storage and Handling of Chlorinated Solvents. Details the decomposition of chlorinated compounds at high temperatures to form HCl, explaining the need for specialized incineration.

  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. Outlines institutional best practices, including the prohibition of sink disposal and evaporation, and procedures for triple-rinsing containers.

  • International Journal of Pharmaceutical Sciences, Green Synthesis of Quinoline and Its Derivatives. Highlights the biological activity of quinoline derivatives, implying that they should not be released into the environment.

  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. A technical document discussing various treatment methods for halogenated organic wastes, with incineration being a primary technology.

  • National Science Teaching Association, Laboratory Waste Disposal Safety Protocols. Provides general safety protocols for lab waste, emphasizing proper storage and segregation of incompatible chemicals.

  • Ace Waste, Properly Managing Chemical Waste in Laboratories. Offers best practices for storing chemical lab waste, including segregation of chlorinated solvents and proper container management.

  • Health and Safety Executive (HSE), Safe handling of cytotoxic drugs in the workplace. Recommends controlling exposure at the source, such as using fume hoods, for handling hazardous substances.

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A Senior Application Scientist's Guide to Handling (2-Chloro-8-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound (2-Chloro-8-methylquinolin-3-yl)methanol (C₁₁H₁₀ClNO) is a substituted quinoline, a class of compounds with significant biological activity and, consequently, potential hazards that necessitate a robust and informed safety protocol.[1][2] This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its constituent chemical motifs: a chlorinated aromatic system, a quinoline core, and a methanol group.

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable safety protocol can be constructed by analyzing the hazards of its structural analogues and functional groups. A closely related compound, (2-Chloro-7-methoxyquinolin-3-yl)methanol, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Furthermore, the parent quinoline structure is a known irritant and a potential carcinogen, while chlorinated organic compounds and methanol present their own distinct toxicological profiles.[4][5][6] Therefore, we must adopt a cautious approach, treating this compound with the respect due to a substance with multiple potential hazards.

Hazard Assessment & Key Data

A thorough understanding of the potential risks is the foundation of a safe laboratory environment. The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all exposures.

Hazard ClassAssociated ComponentPotential EffectsCitation
Acute Toxicity (Oral) Quinoline & Methanol AnaloguesHarmful or toxic if swallowed; may cause abdominal pain, nausea, and organ damage.[3][7]
Skin Irritation/Corrosion Chlorinated & Quinoline AnaloguesCauses skin irritation, redness, and potential for burns upon prolonged contact.[3][4] Can be absorbed through the skin.[5]
Eye Irritation/Damage Chlorinated & Quinoline AnaloguesCauses serious eye irritation, pain, and redness.[3][4][8]
Respiratory Irritation Analogues (STOT SE 3)May cause respiratory irritation, coughing, and shortness of breath upon inhalation of dust or aerosols.[3][8]
Organ Toxicity Methanol & QuinolinePotential for damage to the central nervous system and eyes from the methanol group.[7][9] The quinoline core suggests a risk of liver effects.[4]
Chronic/Carcinogenicity QuinolineQuinoline is suspected of causing cancer based on animal studies.[4]

Core Directive: Engineering and Administrative Controls

Before any personal protective equipment is considered, higher-level controls must be implemented. PPE is the last line of defense.

  • Engineering Controls :

    • Fume Hood : All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[10]

    • Ventilation : Ensure the laboratory has adequate general ventilation. Do not handle this compound in poorly ventilated areas or on an open bench.[11]

  • Administrative Controls :

    • Designated Area : Establish a designated area within the lab specifically for working with this and other highly potent compounds. Clearly label this area.

    • Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.[12]

    • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[9][11][13] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[14]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the procedures being performed. The following represents the minimum required PPE.

  • Eye and Face Protection :

    • Rationale : Protects against splashes, aerosols, and solid particulates that can cause severe eye irritation.[3][8]

    • Specification : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for general lab work. When there is a significant risk of splashing (e.g., transferring solutions), chemical splash goggles are required. For full protection, use a face shield in conjunction with goggles.[7]

  • Hand Protection :

    • Rationale : Prevents skin contact, which can cause irritation and systemic absorption.[3][5] The chlorinated nature of the compound necessitates a robust glove material.

    • Specification : Double gloving is mandatory. Use powder-free nitrile gloves.[15] The inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve cuff.

    • Procedure : Change gloves every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[15] Do not reuse disposable gloves. Wash hands immediately after removing gloves.

  • Body Protection :

    • Rationale : Protects skin and personal clothing from contamination.

    • Specification : A clean, buttoned laboratory coat is required. For procedures with a higher risk of splashes or generating dust, a chemical-resistant gown made of a low-permeability fabric is recommended.[16][17]

  • Respiratory Protection :

    • Rationale : While a fume hood is the primary control, respiratory protection may be necessary during large-scale operations or in the event of a spill or ventilation failure.

    • Specification : For emergency situations or where engineering controls are insufficient, a NIOSH-approved N95 respirator can provide protection against particulates.[17] For significant vapor exposure risk, an air-purifying respirator with organic vapor cartridges would be necessary. All respirator use requires a formal respiratory protection program, including fit-testing and medical evaluation.[17]

Operational and Disposal Plans

A safe workflow encompasses every step from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as described above.

  • Weighing and Transfer :

    • Perform all weighing of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate all non-disposable equipment (spatulas, glassware) by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth or towel, disposing of it as contaminated solid waste.

    • Doff PPE by removing the outer gloves first, followed by the lab coat and goggles, and finally the inner gloves. Avoid touching the outside of contaminated items.[18]

    • Wash hands thoroughly.

Emergency Procedures: Spills and Exposure
  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or outside of a containment hood, alert laboratory management and environmental health and safety.

    • For small spills within a fume hood, cover the spill with an absorbent material (e.g., vermiculite or sand).[4][19]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][8]

    • Skin Contact : Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[20]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

    • Ingestion : Do NOT induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[7]

Waste Disposal Plan

Disposal of this compound and associated materials must comply with all local, state, and federal regulations.

  • Waste Segregation : Due to its chlorinated nature, all waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[23]

  • Solid Waste : All contaminated disposable items (gloves, bench paper, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a sealed, properly labeled "Halogenated Organic Liquid Waste" container.

  • Empty Containers : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[23]

Handling Workflow Diagram

Caption: Workflow for the safe handling of this compound.

References

  • International Chemical Safety Cards (ICSC). (2021). ICSC 0057 - METHANOL. ILO and WHO. [Link]

  • Safety Data Sheet: Methanol. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]

  • Methanol Safe Handling Manual. (n.d.). Methanol Institute. [Link]

  • Methanol: toxicological overview. (2011). UK Health Security Agency. [Link]

  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH. [Link]

  • This compound. (2010). National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • This compound. (n.d.). Sci-Hub. [Link]

  • (2-Chloro-8-methyl-quinolin-3-yl)methanol. (2010). PubMed, National Center for Biotechnology Information. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). eCompliance. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. [Link]

  • Chlorine | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

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  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice News. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.